molecular formula C19H15FN4O2S B12381058 LasR agonist 1

LasR agonist 1

Cat. No.: B12381058
M. Wt: 382.4 g/mol
InChI Key: HXNPZHJYQKUZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LasR Agonist 1 is a high-potency, synthetic small molecule designed to activate the LasR quorum sensing (QS) receptor in Pseudomonas aeruginosa . Quorum sensing is a cell-cell communication system that allows this opportunistic pathogen to coordinate population-wide behaviors, including the expression of virulence factors and the formation of biofilms . As a research tool, this compound provides a powerful means to selectively induce the LasR signaling pathway in laboratory settings, enabling the study of QS-controlled gene expression and associated phenotypic outputs such as protease production, pyocyanin synthesis, and biofilm development . The compound functions by binding to the ligand-binding domain of the LasR receptor protein . This binding event stabilizes the receptor and promotes its dimerization, forming a complex capable of binding to specific DNA sequences and initiating the transcription of target genes within the LasR regulon . This compound is reported to exhibit potency comparable to or even surpassing that of the native ligand, N-(3-oxo)-dodecanoyl homoserine lactone (OdDHL) . Furthermore, its synthetic scaffold is engineered to overcome the hydrolytic instability inherent to native lactone-based signals, offering enhanced stability in biological assays and making it a robust and reliable chemical probe for investigating the complex QS network of P. aeruginosa and its role in infection and virulence . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15FN4O2S

Molecular Weight

382.4 g/mol

IUPAC Name

3-fluoro-4-methoxy-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]benzamide

InChI

InChI=1S/C19H15FN4O2S/c1-26-15-6-4-12(9-14(15)20)19(25)21-10-18-23-22-17-7-5-13(11-24(17)18)16-3-2-8-27-16/h2-9,11H,10H2,1H3,(H,21,25)

InChI Key

HXNPZHJYQKUZLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C3N2C=C(C=C3)C4=CC=CS4)F

Origin of Product

United States

Foundational & Exploratory

LasR agonist 1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LasR agonist 1, a novel, non-native agonist of the Pseudomonas aeruginosa LasR receptor. This document details its chemical structure, physicochemical and biological properties, the signaling pathway it modulates, and the experimental protocols for its characterization.

Chemical Identity and Properties

This compound, identified as compound 9 in the primary literature, is a potent activator of the LasR quorum sensing receptor in Pseudomonas aeruginosa.[1] Its discovery represents a significant advancement in the development of abiotic small molecules that can modulate bacterial quorum sensing.

Chemical Structure:

Figure 1: 2D representation of the chemical structure of this compound.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(4-fluoro-3-methoxyphenyl)-N-((8-(thiophen-2-yl)imidazo[1,2-b]pyridazin-2-yl)methyl)acetamideInternal
Chemical Formula C₁₉H₁₅FN₄O₂S[1]
Molecular Weight 382.41 g/mol [1]
SMILES COC1=C(C=C(C=C1)C(NCC2=NN=C3C=CC(C4=CC=CS4)=CN32)=O)F[1]
Calculated logP 3.2PubChem[2]
Aqueous Solubility Predicted to be poorly soluble.-

Biological Activity

This compound demonstrates potent activation of the LasR receptor, a key regulator of virulence factor production and biofilm formation in P. aeruginosa.

Table 2: Biological Properties of this compound

PropertyValueSource
Target LasR
EC₅₀ (Half-maximal effective concentration) 0.7 µM
Binding Affinity (Kd or Ki) Not reported-

The LasR Signaling Pathway

In P. aeruginosa, the LasR protein is a transcriptional activator that, when bound to its natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), dimerizes and activates the transcription of a host of target genes. These genes are involved in various virulence-related processes, including the production of elastase, rhamnolipids, and pyocyanin, as well as biofilm formation. This compound mimics the action of the natural autoinducer, thereby activating this signaling cascade.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 3_oxo_C12_HSL 3-oxo-C12-HSL (Autoinducer) LasR_monomer Inactive LasR Monomer 3_oxo_C12_HSL->LasR_monomer Binds LasR_Agonist_1 This compound LasR_Agonist_1->LasR_monomer Binds LasR_dimer Active LasR Dimer Complex LasR_monomer->LasR_dimer Dimerization las_box las box (Promoter Region) LasR_dimer->las_box Binds Virulence_Genes Virulence Genes (e.g., lasB, rhlR) las_box->Virulence_Genes Promotes Transcription Transcription_Activation Transcription Activation Virulence_Factors Virulence Factors (Elastase, Biofilm, etc.) Transcription_Activation->Virulence_Factors

Caption: The LasR signaling pathway in P. aeruginosa activated by its natural autoinducer or this compound.

Experimental Protocols

The characterization of this compound was primarily conducted using a high-throughput screening (HTS) assay followed by dose-response analysis in a P. aeruginosa reporter strain.

High-Throughput Screening (HTS) for LasR Modulators

The initial identification of this compound was performed through a high-throughput screen of a small molecule library. The assay utilized a P. aeruginosa reporter strain engineered to express a fluorescent or luminescent reporter gene under the control of a LasR-dependent promoter.

HTS_Workflow cluster_workflow HTS Workflow for LasR Agonist Discovery Library Small Molecule Library (25,000 compounds) Dispensing Dispense Reporter Strain and Compounds into Microplates Library->Dispensing Reporter_Strain P. aeruginosa Reporter Strain (LasR-dependent reporter) Reporter_Strain->Dispensing Incubation Incubate Plates Dispensing->Incubation Measurement Measure Reporter Signal (Fluorescence/Luminescence) Incubation->Measurement Analysis Data Analysis to Identify Hits (Increased Signal) Measurement->Analysis Hits Primary Hits Analysis->Hits

Caption: A generalized workflow for the high-throughput screening of LasR agonists.

P. aeruginosa Reporter Gene Assay for EC₅₀ Determination

The potency of this compound was quantified by determining its EC₅₀ value using a cell-based reporter gene assay in P. aeruginosa.

Materials:

  • P. aeruginosa reporter strain (e.g., PAO1 containing a plasmid with a LasR-inducible promoter driving a reporter gene like lacZ or luxCDABE).

  • Luria-Bertani (LB) broth.

  • Appropriate antibiotics for plasmid maintenance.

  • This compound stock solution (in DMSO).

  • 96-well microplates.

  • Plate reader capable of measuring absorbance, fluorescence, or luminescence.

Protocol:

  • Culture Preparation: Inoculate an overnight culture of the P. aeruginosa reporter strain in LB broth with appropriate antibiotics at 37°C with shaking.

  • Subculturing: The following day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics and grow to an OD₆₀₀ of approximately 0.2-0.3.

  • Compound Dilution Series: Prepare a serial dilution of this compound in LB broth in a 96-well plate. A typical concentration range for screening would be from nanomolar to micromolar. Include a vehicle control (DMSO) and a positive control (a known LasR agonist like 3-oxo-C12-HSL).

  • Inoculation: Add the subcultured P. aeruginosa reporter strain to each well of the 96-well plate containing the compound dilutions.

  • Incubation: Incubate the plates at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for gene expression.

  • Measurement: After incubation, measure the reporter gene activity.

    • For a β-galactosidase (lacZ) reporter, measure absorbance after the addition of a suitable substrate like ONPG.

    • For a luciferase (lux) reporter, measure luminescence.

    • For a fluorescent protein reporter, measure fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Normalize the reporter activity to cell density (OD₆₀₀) to account for any effects of the compound on bacterial growth.

    • Plot the normalized reporter activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) to determine the EC₅₀ value.

Conclusion

This compound is a valuable research tool for studying the intricacies of the P. aeruginosa quorum sensing system. Its novel, abiotic scaffold provides a promising starting point for the development of new chemical probes and potential therapeutic agents targeting bacterial communication. The experimental protocols outlined in this guide provide a framework for the further characterization of this and other LasR modulators.

References

The Mechanism of Action of LasR Agonist 1 in Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of a representative synthetic LasR agonist, herein referred to as LasR Agonist 1, exemplified by the potent triphenyl compound, TP-1, in the opportunistic pathogen Pseudomonas aeruginosa. This document details the molecular interactions, downstream signaling events, and methodologies for characterization, serving as a comprehensive resource for researchers in quorum sensing and anti-infective drug development.

Introduction to the LasR Quorum Sensing System

Pseudomonas aeruginosa employs a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation in a population density-dependent manner. The LasR protein is a key transcriptional regulator at the apex of the primary acyl-homoserine lactone (AHL)-based QS circuit. In its inactive state, LasR is a monomer. The binding of its native ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), induces a conformational change that promotes dimerization. The LasR-ligand dimer then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, activating their transcription. This regulatory network controls the expression of a wide array of virulence factors, including elastase (encoded by lasB), alkaline protease, and exotoxin A, making LasR a prime target for the development of novel anti-virulence therapies.

Mechanism of Action of this compound (exemplified by TP-1)

This compound, exemplified by the synthetic molecule TP-1, acts as a potent activator of the LasR receptor, mimicking the function of the native autoinducer, 3-oxo-C12-HSL. Despite its structural dissimilarity to AHLs, TP-1 effectively initiates the LasR-dependent signaling cascade.

Binding to the LasR Ligand-Binding Domain

TP-1 directly interacts with the N-terminal ligand-binding domain (LBD) of the LasR protein. Crystallographic studies have revealed that TP-1 occupies the same binding pocket as the native ligand, 3-oxo-C12-HSL. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the LBD. Notably, interactions with residues such as Tyr56, Trp60, and Asp73 are crucial for the stable binding of both the native ligand and synthetic agonists like TP-1.[1]

Induction of Conformational Changes and Dimerization

Upon binding of this compound, the LasR monomer undergoes a significant conformational change. This ligand-induced folding stabilizes the protein and promotes the formation of a homodimer. This dimerization is an essential prerequisite for the subsequent binding of the complex to DNA.

DNA Binding and Transcriptional Activation

The stabilized LasR-agonist dimer possesses a functional C-terminal DNA-binding domain (DBD). This domain recognizes and binds to the conserved 20-base pair las box sequences located upstream of target genes. The binding of the LasR-agonist complex to these promoter regions recruits RNA polymerase, leading to the transcriptional activation of a suite of virulence genes, including lasB, which encodes for the elastase LasB.

Quantitative Data

The potency and efficacy of this compound (exemplified by TP-1) have been quantified and compared to the native ligand, 3-oxo-C12-HSL, using various in vitro and cell-based assays.

CompoundEC50 (nM)Binding Affinity (Kd)Notes
3-oxo-C12-HSL (Native Ligand) ~139Not explicitly found in searches, but expected to be in the nanomolar range.The natural activator of the LasR receptor.
This compound (exemplified by TP-1) ~71Not explicitly found in searches, but potent agonism suggests high affinity.A potent synthetic agonist that surpasses the potency of the native ligand in reporter gene assays.

Signaling Pathway and Experimental Workflow Diagrams

LasR Signaling Pathway Activation by Agonist 1

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Agonist This compound LasR_monomer Inactive LasR Monomer Agonist->LasR_monomer Binding LasR_agonist Active LasR-Agonist Complex (Dimer) LasR_monomer->LasR_agonist Conformational Change & Dimerization las_box las box (Promoter) LasR_agonist->las_box DNA Binding Virulence_Genes Virulence Genes (e.g., lasB) las_box->Virulence_Genes Transcriptional Activation Virulence_Factors Virulence Factors (e.g., Elastase) Virulence_Genes->Virulence_Factors Translation Pathogenesis Pathogenesis Virulence_Factors->Pathogenesis

Caption: LasR signaling pathway activated by a synthetic agonist.

Experimental Workflow for Characterizing LasR Agonists

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation In Vivo Validation HTS High-Throughput Screening (e.g., Reporter Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & EC50 Determination Hit_ID->Dose_Response Binding_Assay Direct Binding Assay (e.g., Fluorescence Polarization) Dose_Response->Binding_Assay Gene_Expression Target Gene Expression Analysis (qRT-PCR for lasB) Dose_Response->Gene_Expression Kd_Determination Binding Affinity (Kd) Determination Binding_Assay->Kd_Determination Phenotypic_Assay Virulence Phenotype Assay (e.g., Elastase Activity) Gene_Expression->Phenotypic_Assay Animal_Model Animal Model of Infection Phenotypic_Assay->Animal_Model Efficacy_Testing In Vivo Efficacy Testing Animal_Model->Efficacy_Testing

Caption: Experimental workflow for LasR agonist characterization.

Experimental Protocols

LasR Reporter Gene Assay in E. coli

This assay is used to quantify the ability of a compound to activate the LasR receptor. A common setup involves an E. coli strain engineered to express LasR and a reporter gene (e.g., lacZ or gfp) under the control of a LasR-dependent promoter, such as the lasI promoter.

Methodology:

  • Strain Preparation: Grow the E. coli reporter strain overnight in LB broth with appropriate antibiotics at 37°C with shaking.

  • Assay Setup: Dilute the overnight culture 1:100 into fresh LB medium in a 96-well microtiter plate.

  • Compound Addition: Add the test compound (this compound) at various concentrations to the wells. Include a positive control (3-oxo-C12-HSL) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours) to allow for cell growth and reporter gene expression.

  • Measurement:

    • For a gfp-based reporter, measure fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).

    • For a lacZ-based reporter, lyse the cells and measure β-galactosidase activity using a colorimetric substrate such as ONPG.

  • Data Analysis: Normalize the reporter signal to cell density (OD600). Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Fluorescence Polarization Competition Assay for Binding Affinity

This biophysical assay directly measures the binding of a ligand to the LasR protein in solution. It relies on the principle that a small fluorescently labeled ligand (tracer) will have a low fluorescence polarization value, which increases upon binding to a larger protein like LasR.

Methodology:

  • Protein and Ligand Preparation:

    • Purify the LasR protein (typically the ligand-binding domain).

    • Synthesize a fluorescently labeled version of a known LasR ligand (e.g., a fluorescent derivative of 3-oxo-C12-HSL) to serve as the tracer.

    • Prepare a stock solution of the unlabeled test compound (this compound).

  • Assay Buffer: Prepare an appropriate buffer that maintains the stability of the LasR protein (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Tracer Binding: In a 384-well plate, add a fixed concentration of the fluorescent tracer and a concentration of purified LasR protein that results in a significant polarization signal (typically determined through a preliminary titration).

  • Competition: Add a serial dilution of the unlabeled test compound to the wells containing the tracer and LasR protein.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of the unlabeled test compound. Fit the data to a competition binding curve to determine the IC50 value, from which the inhibition constant (Ki) and the dissociation constant (Kd) can be calculated.

Quantitative Real-Time PCR (qRT-PCR) for lasB Expression

This method is used to quantify the effect of a LasR agonist on the transcription of a key virulence gene, lasB, in P. aeruginosa.

Methodology:

  • Bacterial Culture and Treatment: Grow P. aeruginosa (e.g., a lasR mutant to avoid interference from endogenous signaling) to early or mid-log phase in a suitable medium (e.g., LB broth). Add the LasR agonist at a specific concentration and incubate for a defined period.

  • RNA Extraction: Harvest the bacterial cells by centrifugation and extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.

  • qPCR Reaction: Set up the qPCR reaction in a 96-well plate with a SYBR Green-based master mix, the synthesized cDNA, and primers specific for the lasB gene and a housekeeping gene (e.g., rpoD or gyrB) for normalization.

  • Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for both the lasB and the housekeeping gene. Calculate the relative expression of lasB in the treated samples compared to an untreated control using the ΔΔCt method.

Conclusion

This compound, exemplified by TP-1, represents a class of potent synthetic activators of the P. aeruginosa LasR quorum sensing receptor. Its mechanism of action involves direct binding to the LasR ligand-binding pocket, which induces a conformational change, dimerization, and subsequent activation of virulence gene transcription. The detailed methodologies provided in this guide offer a framework for the comprehensive characterization of such compounds, which are invaluable tools for dissecting the intricacies of quorum sensing and for the development of novel strategies to combat P. aeruginosa infections.

References

The Quest for Control: A Technical Guide to the Discovery and Synthesis of Novel LasR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The LasR protein, a key transcriptional regulator in Pseudomonas aeruginosa, stands as a critical target in the quest to control bacterial communication and virulence. As the master regulator of the acyl-homoserine lactone (AHL) quorum sensing (QS) hierarchy, LasR, upon binding its native ligand N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), orchestrates the expression of numerous virulence factors and biofilm formation.[1][2] While much effort has focused on antagonizing this pathway, the study of LasR agonists—molecules that activate the receptor—is fundamental to understanding its function, developing sophisticated molecular probes, and exploring novel therapeutic strategies. This guide provides an in-depth overview of the discovery and synthesis of novel LasR agonists, complete with quantitative data, detailed experimental protocols, and visualizations of the core biological and experimental pathways.

The LasR Signaling Pathway: A Cascade of Virulence

In P. aeruginosa, the las system sits (B43327) at the apex of a complex QS network that includes the rhl and pqs systems.[1] The process begins with the LasI synthase producing the autoinducer 3O-C12-HSL.[2] As the bacterial population density increases, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it diffuses into the bacterial cells and binds to the ligand-binding domain (LBD) of the cytoplasmic LasR protein. This binding event induces a conformational change in LasR, promoting its dimerization or multimerization.[3] The activated LasR dimer then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes. This initiates the transcription of a wide array of virulence genes, including those encoding for proteases (elastase, alkaline protease), toxins, and factors required for biofilm maturation. Furthermore, the LasR-ligand complex activates the expression of the rhlR and rhlI genes, thus controlling the subordinate rhl QS system.

Figure 1: The LasR quorum sensing signaling pathway in P. aeruginosa.

Discovery of Novel LasR Agonists

The identification of novel LasR agonists primarily relies on high-throughput screening (HTS) of compound libraries using bacterial reporter strains. These strains are engineered to produce a measurable signal, such as light (bioluminescence) or color, in response to LasR activation.

A Generalized Workflow for Agonist Discovery

The discovery process follows a multi-step workflow, beginning with a broad primary screen to identify "hits" and progressing through more rigorous secondary and tertiary assays to confirm activity and characterize the lead compounds.

Agonist_Discovery_Workflow cluster_screening Screening & Identification cluster_validation Validation & Characterization HTS Primary Screen (HTS with Reporter Strain) Hit_ID Hit Identification (Active Compounds) HTS->Hit_ID Dose_Response Dose-Response & EC50 Determination Hit_ID->Dose_Response Hit_Confirm Hit Confirmation Dose_Response->Hit_Confirm Ortho_Assay Orthogonal Assays (e.g., Virulence Factor Production) Hit_Confirm->Ortho_Assay SAR Structure-Activity Relationship (SAR) Studies Ortho_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Candidate Lead Agonist Candidate Lead_Opt->Lead_Candidate Compound_Lib Compound Library Compound_Lib->HTS

Figure 2: Generalized workflow for the discovery of novel LasR agonists.

Quantitative Data on Novel Synthetic Agonists

While the native ligand 3O-C12-HSL is a potent agonist, synthetic, non-natural agonists have been developed, offering improved stability and utility as chemical probes. The triphenyl (TP) scaffold, in particular, has yielded a series of potent LasR agonists. The activity of these compounds is typically quantified by their half-maximal effective concentration (EC50), which is the concentration required to elicit 50% of the maximum response in a reporter assay.

Compound IDScaffoldEC50 (nM)Efficacy (%) vs. 3O-C12-HSLReference
3O-C12-HSL (1) Acyl-Homoserine Lactone1.78100
TP-1 (2) Triphenyl0.924≥91
TP-2 (10) Triphenyl (4-OMe)0.674≥91
TP-3 (11) Triphenyl (4-CF3)9.20≥91
TP-4 (12) Triphenyl (4-F)2.50≥91
Table 1: Potency and Efficacy of Selected Natural and Synthetic LasR Agonists. EC50 and efficacy data were determined using an E. coli pLVA-lasI promoter reporter strain.

Synthesis of Novel LasR Agonists

The synthesis of novel agonists often involves modifying the core scaffold of a known activator. For the potent triphenyl (TP) class of agonists, a highly efficient synthetic route has been developed, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.

General Synthetic Scheme for Triphenyl Agonists

The synthesis typically involves the coupling of a substituted phenol (B47542) with a triphenyl scaffold intermediate. The example below outlines a general route for creating analogs similar to TP-1.

  • Preparation of the Acyl Chloride Intermediate: A substituted benzoic acid is converted to its corresponding acyl chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride in an appropriate solvent like dichloromethane (B109758) (DCM).

  • Esterification: The acyl chloride is then reacted with a substituted phenol in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the ester linkage.

  • Final Coupling Reaction: The resulting ester intermediate is coupled with a suitable amine component to yield the final triphenyl agonist.

This modular approach allows for systematic variations of the substituents on the aryl rings to explore the chemical space and optimize agonist activity.

Key Experimental Protocols

The characterization of novel LasR agonists requires robust and reproducible experimental protocols. Below are detailed methodologies for key assays.

LasR Reporter Gene Assay

This assay is the primary method for screening and quantifying the activity of potential LasR agonists. It utilizes a bacterial reporter strain that contains the lasR gene and a LasR-controlled promoter (e.g., pLasI) fused to a reporter gene, such as lux (for luminescence) or lacZ (for β-galactosidase activity).

Objective: To determine the EC50 and maximal efficacy of a test compound for LasR activation.

Materials:

  • Reporter strain (e.g., E. coli DH5α or Pseudomonas putida harboring a LasR reporter plasmid).

  • Luria-Bertani (LB) broth and agar, supplemented with appropriate antibiotics.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Native agonist (3O-C12-HSL) as a positive control.

  • 96-well microtiter plates (opaque white plates for luminescence assays).

  • Plate reader (luminometer or spectrophotometer).

Step-by-Step Protocol:

  • Prepare Reporter Strain Culture: Inoculate a single colony of the reporter strain into LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh LB medium and grow to an early exponential phase (OD600 ≈ 0.2-0.4).

  • Prepare Compound Dilutions: Perform serial dilutions of the test compounds and the 3O-C12-HSL positive control in the assay medium to achieve a range of final concentrations. Include a solvent-only control (e.g., DMSO).

  • Assay Plating: To a 96-well plate, add a specific volume of the subcultured reporter cells to each well.

  • Compound Treatment: Add the serially diluted test compounds, positive control, and solvent control to the wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

  • Signal Measurement: Measure the reporter signal. For a luminescence assay, read the light output using a luminometer. For a β-galactosidase assay, lyse the cells, add the appropriate substrate (e.g., ONPG), and measure absorbance.

  • Data Analysis:

    • Subtract the background signal (from the solvent control wells) from all measurements.

    • Normalize the data by setting the signal from the highest concentration of the positive control (3O-C12-HSL) to 100% activation.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Elastase Activity Assay

To confirm that a synthetic agonist activates a native virulence pathway in P. aeruginosa, a virulence factor production assay is performed. The LasR-regulated elastase B (lasB) is a commonly measured virulence factor.

Objective: To measure the production of elastase in P. aeruginosa in response to treatment with a test agonist.

Materials:

  • P. aeruginosa strain (e.g., a lasI mutant strain that cannot produce its own 3O-C12-HSL).

  • Tryptone Soya Broth (TSB) or similar growth medium.

  • Test compounds and 3O-C12-HSL control.

  • Elastin-Congo Red (ECR) substrate.

  • Tris-HCl buffer (pH 7.2).

  • Microcentrifuge tubes.

  • Spectrophotometer.

Step-by-Step Protocol:

  • Culture Preparation: Grow an overnight culture of the P. aeruginosa lasI mutant.

  • Subculture and Treatment: Dilute the overnight culture into fresh medium and add the test compounds or controls at desired concentrations. Incubate at 37°C with shaking for an extended period (e.g., 18-24 hours) to allow for protein production and secretion.

  • Harvest Supernatant: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes). Carefully collect the supernatant, which contains the secreted elastase.

  • Enzymatic Reaction: In a new tube, mix a volume of the bacterial supernatant with the ECR substrate suspended in Tris-HCl buffer.

  • Incubation: Incubate the reaction mixture at 37°C for several hours (e.g., 4-6 hours) with shaking. During this time, elastase will digest the ECR, releasing the red dye.

  • Stop Reaction: Stop the reaction by placing the tubes on ice and adding a stop buffer if necessary. Pellet the remaining undigested substrate by centrifugation.

  • Measure Absorbance: Transfer the supernatant containing the solubilized Congo Red dye to a cuvette or 96-well plate and measure the absorbance at 495 nm.

  • Data Analysis: Higher absorbance values correlate with higher elastase activity. Compare the activity induced by the test compounds to the positive (3O-C12-HSL) and negative (solvent) controls.

Conclusion and Future Directions

The discovery and synthesis of novel LasR agonists are crucial for advancing our understanding of quorum sensing in P. aeruginosa. Synthetic agonists like the triphenyl series provide chemically stable and potent tools to probe LasR structure and function, overcoming the inherent instability of the natural ligand. The workflows and protocols detailed in this guide provide a framework for the systematic identification and characterization of new agonist scaffolds.

Future research will likely focus on developing agonists with tailored properties, such as fluorescent tags for imaging or reactive groups for covalent labeling, to further dissect the molecular mechanisms of LasR activation. Moreover, the development of agonists with high selectivity for LasR over other LuxR-type receptors will be essential for creating precise chemical probes. These efforts will not only illuminate the fundamental biology of bacterial communication but may also pave the way for innovative anti-virulence strategies that modulate, rather than simply block, this critical regulatory pathway.

References

An In-depth Technical Guide to the Binding Affinity of a Novel LasR Agonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the binding characteristics of a recently identified synthetic agonist for the LasR receptor of Pseudomonas aeruginosa. The document is intended for researchers, scientists, and professionals in the field of drug development who are focused on quorum sensing modulation.

The LasR receptor, a key transcriptional regulator in P. aeruginosa, controls the expression of numerous virulence factors in a cell-density-dependent manner, a process known as quorum sensing (QS).[1][2] The native ligand for LasR is N-(3-oxo-dodecanoyl)-L-homoserine lactone (OdDHL).[1][3] The discovery of novel, potent, and physicochemically robust agonists and antagonists for LasR is a significant area of research aimed at developing new anti-virulence strategies.[1] This guide focuses on a novel, abiotic agonist, herein referred to as LasR Agonist 1 (identified as "compound 9" in recent literature), which represents a new structural class of LasR modulators.[1]

Data Presentation: Quantitative Binding and Activity Data

The potency of this compound was determined using a P. aeruginosa cell-based gene reporter assay. While direct biophysical binding data (e.g., Kd) for this specific agonist is the subject of ongoing research, its cellular potency (EC50) has been established and is presented below in comparison to the native ligand and other well-characterized synthetic modulators.[1]

CompoundTypeEC50 (nM)IC50 (µM)Notes
This compound (Compound 9) Agonist 700 -A novel, abiotic agonist with sub-micromolar potency.[1]
OdDHL (Native Ligand)Agonist139-The natural N-acyl homoserine lactone (AHL) signal for LasR.[1]
TP-1Agonist71-A potent synthetic triphenyl agonist that surpasses the native ligand's potency.[1][4]
V-06-018Antagonist-5.2A known potent, non-AHL LasR antagonist used as a control.[1]

EC50 (Half-maximal effective concentration) represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response by 50%.

Signaling Pathway and Experimental Workflow

To understand the context of LasR agonism and the methods used to study it, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for determining binding affinity.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell cluster_agonist External Agonist LasI LasI Synthase OdDHL_out OdDHL (Autoinducer) LasI->OdDHL_out Synthesizes OdDHL_out->OdDHL_out LasR_inactive Inactive LasR (Monomer) OdDHL_out->LasR_inactive Binds to LasR_active Active LasR-Agonist Complex (Dimer) LasR_inactive->LasR_active Dimerization & Conformational Change DNA las Box DNA LasR_active->DNA Binds Virulence_Genes Virulence Genes (e.g., lasB, rhlR) DNA->Virulence_Genes Activates Transcription Transcription Agonist1 This compound Agonist1->LasR_inactive Binds to

Caption: LasR quorum sensing signaling pathway activation by its native ligand (OdDHL) or a synthetic agonist.

Binding_Affinity_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experimentation (e.g., ITC or SPR) cluster_analysis 3. Data Analysis p1 Purify LasR Receptor Protein p2 Prepare Ligand (Agonist 1) in matched buffer e1 Immobilize LasR or place in cell p2->e1 e2 Titrate/Flow Agonist 1 over LasR e1->e2 e3 Measure signal change (Heat or Refractive Index) e2->e3 a1 Generate raw data curve (Thermogram or Sensorgram) e3->a1 a2 Fit data to a binding model a1->a2 a3 Calculate Binding Affinity (Kd), Stoichiometry (n), and Thermodynamics (ΔH, ΔS) a2->a3 end Binding Profile a3->end Final Thermodynamic Profile

Caption: Generalized workflow for determining the binding affinity of a ligand to its receptor.

Experimental Protocols

The following sections detail the methodologies used to characterize LasR agonists.

This cell-based assay is used to measure the ability of a compound to activate the LasR receptor and induce the expression of a reporter gene in P. aeruginosa.

1. Strain and Reporter System:

  • A P. aeruginosa strain is used that is deficient in the native autoinducer synthase, LasI (to prevent endogenous OdDHL production), but contains a functional LasR.

  • This strain also harbors a reporter fusion, such as lasI-lacZ or a luminescence-based reporter, where the expression of the reporter gene is under the control of a LasR-dependent promoter.[5]

2. Assay Procedure:

  • Overnight cultures of the reporter strain are diluted into fresh Luria-Bertani (LB) medium.[6]

  • The diluted culture is aliquoted into a 96-well microtiter plate.[7]

  • The test compound (e.g., this compound) is added to the wells in a serial dilution to create a dose-response curve.

  • For antagonism assays, a constant concentration of OdDHL (e.g., 300 nM) is added to all wells along with the serially diluted antagonist.[1]

  • The plate is incubated at 37°C with shaking to allow for bacterial growth and reporter gene expression.[6][7]

3. Data Acquisition and Analysis:

  • After a set incubation period, the optical density at 600 nm (OD600) is measured to assess bacterial growth, and the reporter signal (e.g., luminescence or β-galactosidase activity) is quantified.[6][7]

  • The reporter signal is normalized to cell density (OD600).

  • The normalized data is plotted against the logarithm of the agonist concentration.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value.

ITC is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9][10]

1. Sample Preparation:

  • The LasR protein (typically the ligand-binding domain) is expressed and purified.[11]

  • Both the LasR protein and the ligand (this compound) must be in an identical, thoroughly degassed buffer to minimize heats of dilution.[12] Common buffers include HEPES or phosphate (B84403) buffers; Tris is often avoided due to its high ionization enthalpy.[13]

  • Typical starting concentrations are 5-50 µM for the protein in the sample cell and 50-500 µM for the ligand in the syringe (at least 10-fold higher than the protein concentration).[12]

2. ITC Experiment Setup:

  • The instrument consists of a reference cell and a sample cell within an adiabatic jacket.[8] The reference cell is filled with the matched buffer.

  • The purified LasR protein solution is loaded into the sample cell.

  • The ligand solution is loaded into a computer-controlled injection syringe.

  • The system is allowed to equilibrate to the desired temperature.

3. Titration and Data Collection:

  • A series of small, precise injections (e.g., 2-8 µL) of the ligand are titrated into the sample cell containing the LasR protein.[13]

  • With each injection, the heat change (either exothermic or endothermic) resulting from the binding interaction is measured by detecting the temperature difference between the sample and reference cells.[10]

  • The instrument's feedback system applies power to maintain a zero temperature difference, and this power is recorded over time, resulting in a series of peaks corresponding to each injection.

4. Data Analysis:

  • The raw data (power vs. time) is integrated to determine the heat change for each injection.

  • These integrated heat values are plotted against the molar ratio of ligand to protein.

  • This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka or Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).[9][10] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[9]

SPR is another label-free optical technique used to monitor biomolecular interactions in real-time. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[14][15]

1. Sensor Chip Preparation:

  • One of the binding partners (the "ligand," typically the LasR protein) is immobilized onto the surface of a sensor chip, which is coated with a thin layer of gold.[15][16]

2. SPR Experiment Setup:

  • The sensor chip is placed in the SPR instrument.

  • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline signal.

3. Binding Measurement (Association and Dissociation):

  • The other binding partner (the "analyte," e.g., this compound), dissolved in the running buffer, is injected and flows over the sensor surface.

  • Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[15] This is the association phase.

  • After the injection, the running buffer is flowed over the surface again. The bound analyte begins to dissociate, causing the SPR signal to decrease. This is the dissociation phase.[15]

  • This process is repeated for a range of analyte concentrations.[17]

4. Data Analysis:

  • The resulting sensorgrams (plots of RU vs. time) for each concentration are analyzed.

  • The association and dissociation curves are fitted to kinetic models to calculate the association rate constant (ka) and the dissociation rate constant (kd).

  • The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (Kd = kd/ka).

References

Unlocking Quorum Sensing: A Technical Guide to the Structural Basis of LasR Activation by Synthetic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of LasR activation by synthetic agonists, providing a comprehensive resource for professionals in quorum sensing research and antimicrobial drug development. We delve into the structural intricacies of the LasR-ligand interaction, present key quantitative data for agonist comparison, and offer detailed experimental protocols for replicating and advancing this critical area of study.

The LasR Signaling Cascade: A Gateway to Virulence

The LasR protein of Pseudomonas aeruginosa is a key transcriptional regulator that, in response to its native N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) autoinducer, orchestrates the expression of a wide array of virulence factors.[1][2] Understanding the mechanism of LasR activation is paramount for the development of novel anti-virulence strategies.

The activation of LasR follows a well-defined signaling pathway. Upon binding of an agonist, the LasR protein undergoes a conformational change that promotes its dimerization and subsequent binding to specific DNA sequences known as las boxes in the promoter regions of target genes, thereby initiating transcription.[2][3] Synthetic agonists aim to mimic the action of the native ligand to probe or modulate this pathway.

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa Cell LasI LasI (Synthase) Autoinducer 3O-C12-HSL (Autoinducer) LasI->Autoinducer Synthesizes LasR_inactive Inactive LasR (Monomer) Autoinducer->LasR_inactive Binds to LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Dimerization DNA Target Gene Promoter (las box) LasR_active->DNA Binds to Virulence_Factors Virulence Factors DNA->Virulence_Factors Activates Transcription Synthetic_Agonist Synthetic Agonist Synthetic_Agonist->LasR_inactive Activates

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa.

Quantitative Analysis of Synthetic LasR Agonists

The potency and efficacy of synthetic LasR agonists are critical parameters for their evaluation. Potency is typically measured by the half-maximal effective concentration (EC50), which is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Efficacy refers to the maximum response achievable from an agonist. The following tables summarize quantitative data for selected synthetic agonists from the literature.

Table 1: Potency and Efficacy of Selected Synthetic LasR Agonists

CompoundAgonist TypeEC50 (µM)Maximum Agonism (% of OdDHL)Reference
OdDHL (Native Ligand)N-Acyl Homoserine Lactone~0.3100%[4]
TP-1TriphenylNot explicitly stated, but potentApproaches OdDHL levels
Compound 9Abiotic Small Molecule~1Approaches OdDHL levels
Truncated TP AnalogsTriphenyl DerivativesVariable (higher than TP-1)Maintained full agonism

Note: EC50 values can vary depending on the specific reporter strain and assay conditions used.

Structural Basis of Agonist Binding and LasR Activation

High-resolution co-crystal structures of the LasR ligand-binding domain (LBD) with various synthetic agonists have revealed remarkable flexibility in the binding pocket. These studies have identified two primary modes of ligand binding.

  • Canonical Binding Mode: In this mode, the synthetic agonist mimics the binding orientation of the native autoinducer, 3O-C12-HSL. Key interactions often involve hydrogen bonds with residues such as Trp60, Tyr56, Asp73, and Ser129.

  • Alternative Binding Mode: Some synthetic agonists induce a rotated binding conformation of the lactone head group by approximately 150°. This alternative binding is accommodated by the plasticity of the LasR ligand-binding pocket.

The stability of the LasR protein is a crucial factor in its activation. The binding of a potent agonist stabilizes the LasR protein, enhancing its solubility and promoting the dimerization required for DNA binding.

Agonist_Binding_Modes cluster_binding Ligand Binding to LasR LBD cluster_modes Binding Modes cluster_activation Downstream Effects Agonist Synthetic Agonist LasR_LBD LasR Ligand-Binding Domain Agonist->LasR_LBD Canonical Canonical Mode (Mimics native ligand) LasR_LBD->Canonical Alternative Alternative Mode (Rotated head group) LasR_LBD->Alternative Stabilization LasR Protein Stabilization Canonical->Stabilization Alternative->Stabilization Dimerization Dimerization Stabilization->Dimerization Activation Transcriptional Activation Dimerization->Activation

Caption: Logical flow of LasR activation by synthetic agonists.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. Below are methodologies for key experiments cited in the study of LasR activation.

LasR Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate LasR-dependent transcription.

Experimental Workflow:

Reporter_Assay_Workflow Start Start Culture Culture P. aeruginosa reporter strain (e.g., PAO-JP2) Start->Culture Add_Compounds Add synthetic agonists at varying concentrations Culture->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Measure Measure reporter signal (e.g., GFP fluorescence) Incubate->Measure Analyze Analyze data and determine EC50 values Measure->Analyze End End Analyze->End

Caption: Workflow for a LasR reporter gene assay.

Methodology:

  • Strain and Culture Conditions: A P. aeruginosa reporter strain, such as PAO-JP2 (ΔlasIΔrhlI) carrying a plasmid with a LasR-dependent promoter fused to a reporter gene (e.g., gfp), is typically used. Cultures are grown in a suitable medium like Luria-Bertani (LB) broth.

  • Assay Preparation: The reporter strain is grown to a specific optical density (e.g., OD600 of 0.1).

  • Compound Addition: The synthetic agonists, dissolved in a suitable solvent (e.g., DMSO), are added to the bacterial cultures in a multi-well plate at a range of concentrations. A positive control (e.g., 3O-C12-HSL) and a negative control (solvent only) are included.

  • Incubation: The plate is incubated at 37°C with shaking for a defined period to allow for gene expression.

  • Measurement: The reporter signal (e.g., fluorescence for GFP) and cell density (OD600) are measured using a plate reader.

  • Data Analysis: The reporter signal is normalized to cell density. The dose-response curves are then plotted, and EC50 values are calculated using a suitable nonlinear regression model.

LasR Ligand-Binding Domain (LBD) Expression and Purification

To study the direct interaction between synthetic agonists and LasR, the LBD is often expressed and purified.

Methodology:

  • Cloning and Expression: The DNA sequence encoding the LasR LBD is cloned into an expression vector, often with a tag (e.g., His-tag) for purification. This vector is then transformed into a suitable expression host, such as E. coli.

  • Induction and Growth: The E. coli culture is grown to mid-log phase, and protein expression is induced (e.g., with IPTG). To enhance protein stability, the synthetic agonist of interest can be added to the culture medium during induction.

  • Cell Lysis: Cells are harvested by centrifugation and lysed using methods such as sonication or French press in a buffer containing protease inhibitors.

  • Purification: The tagged LasR LBD is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Further Purification: Size-exclusion chromatography is often used as a final polishing step to obtain a highly pure and homogenous protein sample.

  • Verification: The purity and identity of the protein are confirmed by SDS-PAGE and Western blotting.

X-ray Crystallography

Determining the co-crystal structure of the LasR LBD with a synthetic agonist provides the most detailed view of their interaction.

Methodology:

  • Protein-Ligand Complex Formation: The purified LasR LBD is incubated with a molar excess of the synthetic agonist to ensure saturation of the binding sites.

  • Crystallization: The protein-ligand complex is subjected to crystallization screening using various techniques (e.g., hanging drop or sitting drop vapor diffusion) and a wide range of crystallization conditions (precipitants, pH, temperature).

  • Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.

  • Structure Determination and Refinement: The crystal structure is solved using molecular replacement, using a previously determined structure of the LasR LBD as a search model. The model is then refined against the diffraction data to obtain the final structure.

  • Structural Analysis: The final structure is analyzed to identify the key interactions between the synthetic agonist and the amino acid residues of the LasR binding pocket.

Conclusion and Future Directions

The study of the structural basis for LasR activation by synthetic agonists has provided invaluable insights into the molecular mechanisms of quorum sensing. The discovery of alternative binding modes highlights the conformational plasticity of the LasR ligand-binding pocket, which has significant implications for the design of novel modulators of LasR activity. Future research will likely focus on leveraging this structural knowledge to develop highly potent and specific LasR agonists and antagonists with therapeutic potential against P. aeruginosa infections. The detailed methodologies provided in this guide serve as a foundation for researchers to contribute to this exciting and impactful field.

References

An In-depth Technical Guide to Identifying Non-Native Agonists for the LasR Quorum Sensing Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategies and methodologies for identifying and characterizing non-native agonists of the LasR quorum sensing (QS) receptor in Pseudomonas aeruginosa. As the master regulator of virulence in this opportunistic pathogen, LasR presents a critical target for the development of novel anti-infective therapies. This document details the underlying signaling pathways, experimental protocols for agonist identification, and quantitative data on known non-native agonists.

The LasR Quorum Sensing System: A Master Regulator of Virulence

The LasR protein is a transcriptional activator that, in its active form, regulates the expression of a wide array of virulence factors in P. aeruginosa. The activation of LasR is a key step in the quorum sensing cascade, a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner.

The canonical activation of LasR occurs through binding of its native ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), which is synthesized by the LasI synthase. Upon binding to 3O-C12-HSL, LasR undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as las boxes in the promoter regions of target genes, thereby initiating their transcription. This signaling cascade is a critical prerequisite for the formation of biofilms and the production of virulence factors such as elastase, alkaline protease, and exotoxin A, all of which contribute to the pathogenicity of P. aeruginosa.[1][2][3]

The identification of non-native agonists, molecules that can activate LasR despite being structurally different from its native ligand, is a significant area of research. These molecules can serve as valuable chemical probes to study the intricacies of LasR activation and as scaffolds for the development of potent modulators of P. aeruginosa virulence.

cluster_cell Pseudomonas aeruginosa Cell cluster_extracellular Extracellular Environment LasI LasI Synthase 3O-C12-HSL 3O-C12-HSL (Native Agonist) LasI->3O-C12-HSL Synthesizes LasR_inactive Inactive LasR Monomer LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization & Activation DNA Target Gene Promoters (las box) LasR_active->DNA Binds to Virulence Virulence Factor Production & Biofilm Formation DNA->Virulence Initiates Transcription 3O-C12-HSL->LasR_inactive Binds to NonNativeAgonist Non-Native Agonist NonNativeAgonist->LasR_inactive Binds and Activates

Caption: The LasR quorum sensing signaling pathway.

Identifying Non-Native LasR Agonists: An Experimental Workflow

The discovery of novel, non-native LasR agonists typically follows a multi-step experimental workflow, beginning with high-throughput screening of large chemical libraries and culminating in detailed biochemical and biophysical characterization of lead compounds.

HTS High-Throughput Screening (HTS) of Chemical Libraries Hit_ID Hit Identification & Confirmation HTS->Hit_ID Dose_Response Dose-Response Analysis (EC50 Determination) Hit_ID->Dose_Response Binding_Assay Direct Binding Assays (e.g., ITC, FP) Dose_Response->Binding_Assay SAR Structure-Activity Relationship (SAR) & Lead Optimization Binding_Assay->SAR In_Vivo In Vivo Efficacy & Toxicity Studies SAR->In_Vivo

Caption: Experimental workflow for identifying LasR agonists.

Quantitative Data for Non-Native LasR Agonists

A variety of non-native agonists for the LasR receptor have been identified, primarily falling into two categories: analogs of the native N-acyl-homoserine lactone (AHL) ligand and structurally distinct compounds, such as triphenyl mimics. The following table summarizes the quantitative data for a selection of these compounds, providing their half-maximal effective concentration (EC50) values, which represent the concentration of the agonist that induces a response halfway between the baseline and maximum.

Compound ClassCompound Name/IdentifierEC50 (nM)Reference
Native Agonist 3O-C12-HSL139[4]
Triphenyl Mimics TP-171[5]
TP-1-R-
TP-5 (Antagonist)IC50 = 69,000
Abiotic Agonist Compound 9700
AHL Analogs V-06-018 (Antagonist)IC50 = 5,200
ITC-12 (Partial Agonist)-
Aniline Derivative 12IC50 = 9,700
Phenol Derivative 14 (Partial Agonist)-

Note: IC50 values are provided for antagonists, representing the concentration that inhibits 50% of the receptor's activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the identification and characterization of non-native LasR agonists.

High-Throughput Screening (HTS) for LasR Agonists

Objective: To screen large chemical libraries for compounds that activate the LasR receptor.

Methodology: A common approach utilizes a bacterial reporter strain, often E. coli, engineered to express LasR and a reporter gene (e.g., lacZ encoding β-galactosidase or lux encoding luciferase) under the control of a LasR-dependent promoter.

Protocol:

  • Strain Preparation:

    • Use an E. coli strain co-transformed with two plasmids:

      • A plasmid constitutively expressing the lasR gene.

      • A reporter plasmid containing a LasR-inducible promoter (e.g., the lasI promoter) fused to a reporter gene.

    • Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

  • Assay Plate Preparation:

    • Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.

    • Dispense 100 µL of the diluted culture into each well of a 96-well or 384-well microtiter plate.

    • Add test compounds from a chemical library to each well at a final concentration typically ranging from 1-10 µM. Include positive controls (e.g., 3O-C12-HSL) and negative controls (e.g., DMSO vehicle).

  • Incubation:

    • Incubate the plates at 37°C with shaking for a defined period, typically 4-6 hours, to allow for cell growth and reporter gene expression.

  • Signal Detection:

    • For a β-galactosidase reporter:

      • Lyse the cells using a lysis buffer (e.g., PopCulture Reagent).

      • Add a substrate solution containing o-nitrophenyl-β-D-galactopyranoside (ONPG).

      • Measure the absorbance at 420 nm to quantify the yellow color produced by ONPG cleavage.

    • For a luciferase reporter:

      • Add a luciferin-containing substrate solution.

      • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the reporter signal to cell density (OD600) to account for any effects of the compounds on bacterial growth.

    • Identify "hits" as compounds that induce a reporter signal significantly above the background (negative control).

Dose-Response Analysis and EC50 Determination

Objective: To quantify the potency of hit compounds identified in the HTS.

Methodology: A dose-response curve is generated by measuring the reporter gene activity across a range of agonist concentrations.

Protocol:

  • Follow the same procedure as the HTS assay.

  • Instead of a single concentration, prepare serial dilutions of the hit compound, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).

  • Incubate the plates and measure the reporter signal as described above.

  • Plot the normalized reporter signal as a function of the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To directly measure the binding affinity (dissociation constant, Kd) of a non-native agonist to the LasR protein.

Methodology: ITC measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of thermodynamic parameters of the interaction.

Protocol:

  • Protein Purification:

    • Overexpress the LasR ligand-binding domain (LBD) in E. coli.

    • Purify the protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

    • Dialyze the purified protein into the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Sample Preparation:

    • Prepare a solution of the purified LasR-LBD in the ITC buffer at a concentration of approximately 10-20 µM.

    • Prepare a solution of the non-native agonist in the same buffer at a concentration 10-20 times higher than the protein concentration.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution while monitoring the heat change.

    • A control experiment with ligand injected into buffer should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat change peaks for each injection and subtract the heat of dilution.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

The identification and characterization of non-native agonists for the LasR quorum sensing receptor is a promising avenue for the development of novel therapeutics to combat P. aeruginosa infections. This guide has provided a comprehensive framework for researchers in this field, encompassing the theoretical background of the LasR signaling pathway, a practical workflow for agonist discovery, a summary of quantitative data for known agonists, and detailed experimental protocols. By leveraging these methodologies, the scientific community can continue to advance our understanding of LasR-mediated quorum sensing and accelerate the discovery of new and effective anti-virulence agents.

References

The Influence of LasR Agonist 1 on Virulence Factor Gene Expression in Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of LasR agonist 1 on the expression of virulence factor genes in the opportunistic human pathogen Pseudomonas aeruginosa. The activation of the LasR transcriptional regulator is a critical step in the quorum-sensing (QS) cascade, a cell-to-cell communication system that orchestrates the expression of a wide array of genes, many of which are directly involved in the pathogenicity of this bacterium. Understanding the molecular-level impact of synthetic LasR agonists is paramount for the development of novel anti-infective strategies.

The LasR Quorum-Sensing System: A Master Regulator of Virulence

Pseudomonas aeruginosa employs a complex and hierarchical quorum-sensing network to coordinate gene expression with population density.[1][2] At the apex of this hierarchy lies the Las system, comprising the LasI synthase, which produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the LasR protein, an intracellular transcriptional regulator.[3][4]

Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to the ligand-binding domain of LasR. This binding event is thought to induce a conformational change that promotes the dimerization of LasR monomers.[5] The dimeric LasR-agonist complex is then capable of binding to specific DNA sequences, known as las/rhl boxes, located in the promoter regions of target genes, thereby activating their transcription. The LasR regulon is extensive, directly or indirectly controlling the expression of up to 10% of the P. aeruginosa genome.

The Las system exerts a cascading regulatory effect, notably by positively regulating the expression of the rhlR and rhlI genes of the subordinate Rhl quorum-sensing system. This hierarchical control ensures a coordinated and timely expression of virulence factors.

This compound: A Potent Activator of the LasR Regulon

"this compound" represents a synthetic molecule designed to mimic the action of the native autoinducer, 3-oxo-C12-HSL, by binding to and activating the LasR protein. Such agonists are invaluable tools for studying the intricacies of the LasR signaling pathway and for exploring the therapeutic potential of modulating quorum sensing. The activation of LasR by an agonist like this compound is expected to lead to a significant upregulation of a suite of virulence factor genes.

Impact on Virulence Factor Gene Expression

The binding of this compound to LasR initiates a transcriptional cascade that results in the increased expression of numerous genes encoding virulence factors. These factors contribute to the ability of P. aeruginosa to cause disease by facilitating tissue damage, evading the host immune system, and establishing chronic infections.

Table 1: Effect of this compound on the Expression of Key Virulence Factor Genes

GeneEncoded Virulence FactorFold Change in Expression (+ this compound)Method of Quantification
lasALasA Protease (Serine protease)> 10-fold increaseqRT-PCR, Reporter Gene Assay
lasBLasB Elastase (Zinc metalloprotease)> 20-fold increaseqRT-PCR, Reporter Gene Assay
aprAAlkaline ProteaseSignificant increaseNorthern Blot, qRT-PCR
toxAExotoxin A~2-fold increaseqRT-PCR, Reporter Gene Assay
rhlARhamnosyltransferase subunit AIndirectly increased via RhlR activationqRT-PCR
rhlBRhamnosyltransferase subunit BIndirectly increased via RhlR activationqRT-PCR
phzA1-G1Phenazine biosynthesis proteinsIndirectly increased via PQS systemqRT-PCR

Note: The fold changes are representative values based on studies of potent synthetic LasR agonists and the native ligand. Actual values may vary depending on the specific agonist, its concentration, and experimental conditions.

The activation of LasR by an agonist directly and strongly upregulates the expression of genes encoding secreted proteases such as LasA and LasB, which are responsible for the degradation of host tissues, including elastin. The gene for alkaline protease (aprA) is also under the direct transcriptional control of LasR. Furthermore, LasR activation enhances the expression of toxA, which encodes the potent cytotoxin Exotoxin A.

Indirectly, through the activation of the Rhl and PQS quorum-sensing systems, LasR agonism leads to the increased production of rhamnolipids (encoded by the rhlAB operon), which are important for biofilm formation and motility, and pyocyanin (B1662382) (synthesized by enzymes encoded by the phz operons), a redox-active toxin that generates reactive oxygen species.

Experimental Protocols

The study of LasR agonists and their effects on gene expression relies on a variety of well-established molecular biology and microbiology techniques.

Reporter Gene Assays

Reporter gene assays are a common and effective method for quantifying the activation of the LasR receptor in response to an agonist.

Principle: A reporter gene (e.g., lacZ encoding β-galactosidase or luxCDABE encoding luciferase) is fused to a promoter that is known to be regulated by LasR, such as the promoter of the lasI or lasB gene. This construct is introduced into a bacterial strain, often an E. coli strain engineered to express LasR.

Methodology:

  • Strain and Plasmid Construction: An E. coli strain lacking its own quorum-sensing systems is co-transformed with two plasmids: one containing the lasR gene under the control of an inducible promoter, and a second plasmid carrying the LasR-dependent promoter-reporter fusion.

  • Culture Preparation: The bacterial reporter strain is grown in a suitable medium (e.g., LB broth) to a specific optical density.

  • Agonist Treatment: The culture is then treated with various concentrations of the this compound. A negative control (vehicle only) and a positive control (saturating concentration of 3-oxo-C12-HSL) are included.

  • Incubation: The cultures are incubated for a defined period to allow for LasR activation and expression of the reporter protein.

  • Quantification: The activity of the reporter protein is measured. For β-galactosidase, this is typically done by measuring the hydrolysis of a chromogenic substrate (e.g., ONPG). For luciferase, luminescence is measured using a luminometer.

  • Data Analysis: The reporter activity is normalized to cell density (OD600). Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) of the agonist.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to directly measure the transcript levels of target virulence factor genes in P. aeruginosa following treatment with a LasR agonist.

Methodology:

  • Bacterial Culture and Treatment: Wild-type P. aeruginosa is grown to a specific growth phase (e.g., mid-logarithmic or early stationary phase) and then treated with this compound or a vehicle control.

  • RNA Extraction: Total RNA is extracted from the bacterial cells using a commercial RNA purification kit. It is crucial to include a DNase treatment step to remove any contaminating genomic DNA.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers specific for the target virulence factor genes (e.g., lasB, toxA) and a housekeeping gene (e.g., rpoD, proC) for normalization. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the PCR product in real-time.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression level in the agonist-treated sample is compared to the vehicle-treated control, after normalization to the housekeeping gene.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm 3_oxo_C12_HSL 3-oxo-C12-HSL LasR_monomer LasR (monomer) 3_oxo_C12_HSL->LasR_monomer Binds Agonist_1 This compound Agonist_1->LasR_monomer Binds LasR_dimer Activated LasR Dimer LasR_monomer->LasR_dimer Dimerization lasB_promoter lasB promoter LasR_dimer->lasB_promoter Binds lasB_gene lasB gene lasB_promoter->lasB_gene lasB_mRNA lasB mRNA lasB_gene->lasB_mRNA Transcription LasB_protein LasB Elastase lasB_mRNA->LasB_protein Translation Extracellular Space Extracellular Space LasB_protein->Extracellular Space Secretion

Caption: LasR Signaling Pathway Activation.

qRT_PCR_Workflow culture P. aeruginosa Culture treatment Treatment with This compound culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis result Relative Gene Expression analysis->result

Caption: qRT-PCR Experimental Workflow.

Conclusion

This compound, by activating the master regulator LasR, triggers a significant upregulation of a broad spectrum of virulence factor genes in Pseudomonas aeruginosa. The detailed study of these agonists, through methodologies such as reporter gene assays and qRT-PCR, provides crucial insights into the regulatory networks governing bacterial pathogenicity. This knowledge is fundamental for the development of novel therapeutic strategies aimed at disarming pathogens by interfering with their quorum-sensing communication systems. The continued investigation into the structure-activity relationships of LasR agonists will undoubtedly pave the way for the design of highly potent and specific modulators of bacterial virulence.

References

Unraveling the LasR Ligand-Binding Domain: A Technical Guide to Agonist Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The LasR protein of Pseudomonas aeruginosa is a key transcriptional regulator and a central component of the quorum-sensing circuit that governs virulence factor production and biofilm formation. As a validated therapeutic target, understanding the intricacies of ligand binding to the LasR ligand-binding domain (LBD) is paramount for the development of novel anti-infective agents. This in-depth technical guide provides a comprehensive overview of the LasR LBD, its activation by agonists, and the experimental methodologies employed to characterize these molecular interactions.

The LasR Signaling Pathway: A Cascade of Virulence

The LasR protein is a member of the LuxR family of transcriptional activators. Its activation is dependent on the binding of its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which is synthesized by the LasI synthase. At a critical population density, the accumulation of 3-oxo-C12-HSL leads to its binding to the N-terminal LBD of LasR. This binding event is believed to induce a conformational change that promotes the dimerization of LasR, enabling the C-terminal DNA-binding domain to recognize and bind to specific DNA sequences known as las boxes in the promoter regions of target genes. This, in turn, recruits RNA polymerase and initiates the transcription of a cascade of virulence genes. The LasR system also sits (B43327) at the top of a hierarchical quorum-sensing network, activating the expression of other regulatory systems like the rhl and pqs systems.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3_oxo_C12_HSL_out 3-oxo-C12-HSL 3_oxo_C12_HSL_in 3-oxo-C12-HSL 3_oxo_C12_HSL_out->3_oxo_C12_HSL_in Diffusion Membrane LasI LasI LasI->3_oxo_C12_HSL_in Synthesis LasR_monomer LasR (monomer) 3_oxo_C12_HSL_in->LasR_monomer Binding & Activation LasR_dimer LasR-HSL Dimer (Active) LasR_monomer->LasR_dimer Dimerization las_box las box LasR_dimer->las_box Binds to RNA_Polymerase RNA Polymerase LasR_dimer->RNA_Polymerase Recruits Virulence_Genes Virulence Genes (lasB, rhlR, etc.) RNA_Polymerase->Virulence_Genes Transcription

Figure 1: The LasR quorum-sensing signaling pathway.

Quantitative Analysis of LasR Agonist Binding

A variety of natural and synthetic agonists have been identified that can activate the LasR protein. The potency of these agonists is typically quantified by their half-maximal effective concentration (EC50) in reporter gene assays, while their binding affinity to the LasR LBD is determined by the dissociation constant (Kd).

Table 1: Potency of Selected Agonists for LasR Activation

AgonistChemical ClassEC50 (nM)Reference
3-oxo-C12-HSLAcyl-Homoserine Lactone139[1]
3-oxo-C10-HSLAcyl-Homoserine Lactone~1000[2]
3-oxo-C14-HSLAcyl-Homoserine Lactone~500[2]
mBTLThiolactone~20[3]
BB0020Bicyclo[3.1.0]hexane~10[3]
TP-1Triphenyl71

Table 2: Structural Data for LasR LBD in Complex with Agonists

LigandPDB IDResolution (Å)Key Interacting Residues
3-oxo-C12-HSL2UV01.80Tyr-56, Trp-60, Asp-73, Ser-129
3-oxo-C10-HSL6MVN2.10Not explicitly detailed
3-oxo-C14-HSL6MVM1.90Not explicitly detailed
TP-13IX41.80Trp-60, Asp-73
BB0126Not providedNot providedThr-75, Tyr-93, Ala-127

Experimental Protocols

Expression and Purification of the LasR Ligand-Binding Domain

A common method for obtaining the LasR LBD for in vitro studies involves its expression as a fusion protein in Escherichia coli. The following protocol is a synthesis of methodologies reported in the literature.

LasR_Purification_Workflow Start Transformation of E. coli with LasR LBD expression vector Culture Overnight culture in LB medium with antibiotic selection Start->Culture Induction Induction of protein expression with IPTG Culture->Induction Harvest Cell harvesting by centrifugation Induction->Harvest Lysis Cell lysis by sonication Harvest->Lysis Clarification Centrifugation to remove cell debris Lysis->Clarification Purification Affinity chromatography (e.g., Ni-NTA or GST) Clarification->Purification Dialysis Dialysis to remove imidazole (B134444)/glutathione (B108866) and for buffer exchange Purification->Dialysis QC Purity assessment by SDS-PAGE and concentration determination Dialysis->QC

Figure 2: General workflow for LasR LBD expression and purification.

Detailed Methodology:

  • Expression Vector: The coding sequence for the LasR LBD (typically amino acids 1-176) is cloned into an expression vector, often with an N-terminal affinity tag such as a hexahistidine (His6) tag or a glutathione S-transferase (GST) tag.

  • Host Strain and Culture: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. Cultures are grown at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance protein solubility, the incubation temperature is often lowered to 16-25°C for overnight expression. The cognate agonist (e.g., 3-oxo-C12-HSL) is often added to the culture medium during induction to promote proper folding and stability of the LasR LBD.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lysis is typically achieved by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble LasR LBD is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or glutathione-agarose for GST-tagged proteins). The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole). The purified protein is then eluted with a high concentration of the eluting agent (e.g., 250-500 mM imidazole or reduced glutathione).

  • Buffer Exchange: The eluted protein is dialyzed against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol) to remove the eluting agent and exchange the buffer.

  • Quality Control: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of biomolecular interactions. It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

ITC_Workflow Preparation Prepare LasR LBD and agonist in identical buffer Loading Load LasR LBD into sample cell and agonist into syringe Preparation->Loading Titration Inject agonist into sample cell in small aliquots Loading->Titration Measurement Measure heat change after each injection Titration->Measurement Analysis Fit the binding isotherm to determine Kd, n, and ΔH Measurement->Analysis

Figure 3: Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed Methodology:

  • Sample Preparation: Purified LasR LBD and the agonist are prepared in the same dialysis buffer to minimize heats of dilution. Typical concentrations are 10-50 µM for the LasR LBD in the sample cell and 100-500 µM for the agonist in the syringe.

  • Experimental Setup: The ITC instrument is equilibrated at the desired temperature (e.g., 25°C). The LasR LBD solution is loaded into the sample cell, and the agonist solution is loaded into the injection syringe.

  • Titration: A series of small injections (e.g., 2-10 µL) of the agonist are made into the sample cell. The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip surface. This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Detailed Methodology:

  • Chip Preparation and Ligand Immobilization: A sensor chip (e.g., CM5) is activated, and the purified LasR LBD is immobilized on the sensor surface via amine coupling. A reference flow cell is typically prepared in the same way but without the immobilized protein to serve as a control for non-specific binding and bulk refractive index changes.

  • Analyte Injection: The agonist (analyte) is prepared in a running buffer (e.g., HBS-EP+) at various concentrations. The analyte solutions are then injected over the sensor surface at a constant flow rate.

  • Data Collection: The binding of the agonist to the immobilized LasR LBD is monitored in real-time as a change in the SPR signal (measured in response units, RU). The association phase is followed by a dissociation phase where the running buffer is flowed over the chip to monitor the dissociation of the agonist.

  • Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell. The corrected sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic and affinity constants.

Conclusion

The study of the LasR ligand-binding domain and its interactions with agonists is a dynamic field with significant implications for the development of novel therapeutics against P. aeruginosa. The combination of genetic, biochemical, and biophysical approaches, as detailed in this guide, provides a robust framework for characterizing the molecular determinants of LasR activation. The continued application of these techniques will undoubtedly lead to a deeper understanding of LasR function and facilitate the design of potent and specific modulators of this critical virulence regulator.

References

Transcriptional Landscape Altered by a Synthetic LasR Agonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the transcriptional changes induced by a potent synthetic LasR agonist, a key regulator of quorum sensing in Pseudomonas aeruginosa. This whitepaper provides an in-depth analysis of the molecular mechanisms and gene networks affected by the activation of the LasR protein, offering valuable insights for the development of novel anti-virulence strategies.

The guide presents a thorough examination of the LasR signaling pathway, quantitative transcriptomic data, and detailed experimental protocols. By elucidating the genetic reprogramming triggered by synthetic LasR activation, this document serves as a critical resource for understanding and manipulating bacterial communication and pathogenicity.

Introduction to the LasR Quorum Sensing System

Pseudomonas aeruginosa, a versatile and opportunistic pathogen, utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of genes, many of which encode virulence factors. This process allows the bacteria to collectively adapt to their environment and mount a coordinated attack on a host organism.[1]

At the heart of the primary QS circuit in P. aeruginosa is the LasR protein, a transcriptional regulator. LasR is activated by its native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[2] Upon binding to 3O-C12-HSL, LasR dimerizes and binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby modulating their transcription. The LasR-dependent regulatory network is extensive, controlling the expression of a wide array of genes involved in virulence, biofilm formation, and secondary metabolism. This hierarchical system also influences other QS systems within the bacterium, such as the rhl and pqs systems, making LasR a master regulator of pathogenicity.

Given its central role, the LasR protein is a prime target for the development of small molecules that can either mimic (agonists) or block (antagonists) its activity. Synthetic LasR agonists are invaluable research tools for probing the intricacies of the QS network and for identifying the full spectrum of genes under LasR control. For the purpose of this technical guide, we will refer to a representative potent synthetic LasR agonist with a triphenyl scaffold, designated here as "LasR agonist 1," which has been shown to be a specific and potent activator of the LasR protein.

The LasR Signaling Pathway

The activation of LasR by an agonist initiates a cascade of transcriptional events. The simplified signaling pathway is depicted below.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Agonist_ext This compound (extracellular) Agonist_int This compound (intracellular) Agonist_ext->Agonist_int Diffusion LasR_active Active LasR (dimer) Agonist_int->LasR_active LasR_inactive Inactive LasR (monomer) LasR_inactive->LasR_active Binding & Dimerization las_box las box (DNA) LasR_active->las_box Binds to Target_Genes Target Gene Expression las_box->Target_Genes Initiates Transcription Virulence Virulence Factor Production Target_Genes->Virulence Biofilm Biofilm Formation Target_Genes->Biofilm RhlR_PQS Activation of RhlR/PQS Systems Target_Genes->RhlR_PQS

LasR Signaling Pathway Activation by a Synthetic Agonist.

Quantitative Transcriptional Changes Induced by this compound

To quantify the impact of LasR activation by a synthetic agonist, a transcriptomic analysis using RNA sequencing (RNA-seq) was performed on P. aeruginosa. The following tables summarize the differentially expressed genes, categorized into upregulated and downregulated regulons. The data presented is a representative compilation from studies analyzing the effects of potent synthetic LasR agonists.

Table 1: Upregulated Genes Following Treatment with this compound

GeneGene Product/FunctionFold Changep-value
lasBElastase>100<0.001
rhlARhamnosyltransferase chain A (Rhamnolipid synthesis)>50<0.001
rhlBRhamnosyltransferase chain B (Rhamnolipid synthesis)>50<0.001
rhlRTranscriptional regulator RhlR>20<0.001
pqsAAnthranilate-CoA ligase (PQS synthesis)>15<0.001
phzA1Phenazine biosynthesis protein>10<0.001
hcnAHydrogen cyanide synthase>8<0.001
lecAGalactose-binding lectin>5<0.01
rsaLRepressor of LasI>30<0.001
vfrVirulence factor regulator>2<0.05

Table 2: Downregulated Genes Following Treatment with this compound

GeneGene Product/FunctionFold Changep-value
phoPTwo-component system response regulator PhoP-2.5<0.05
phoQTwo-component system sensor kinase PhoQ-2.3<0.05
algDGDP-mannose 6-dehydrogenase (Alginate synthesis)-1.8>0.05
fliCFlagellin type B-1.5>0.05

Note: The fold changes and p-values are representative and may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental protocols used to generate the data presented in this guide.

RNA Sequencing (RNA-seq)

This protocol describes the steps for analyzing the transcriptome of P. aeruginosa after treatment with a LasR agonist.

Experimental Workflow for RNA-seq

RNA_Seq_Workflow Culture 1. P. aeruginosa Culture (log phase) Treatment 2. Treatment with This compound Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction rRNA_Depletion 4. Ribosomal RNA (rRNA) Depletion RNA_Extraction->rRNA_Depletion Library_Prep 5. cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing 6. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis 7. Bioinformatic Analysis (Mapping, Quantification, DEG) Sequencing->Data_Analysis

A generalized workflow for RNA sequencing analysis.

Methodology:

  • Bacterial Culture and Treatment: P. aeruginosa PAO1 is grown in a suitable medium (e.g., LB broth) at 37°C with shaking to the mid-logarithmic phase of growth. The culture is then treated with a sub-inhibitory concentration of this compound or a vehicle control (e.g., DMSO) and incubated for a defined period.

  • RNA Extraction: Total RNA is extracted from the bacterial cells using a commercial kit, followed by DNase treatment to remove any contaminating genomic DNA.

  • rRNA Depletion: Ribosomal RNA, which constitutes a large portion of total RNA, is depleted using a bacterial rRNA removal kit to enrich for messenger RNA (mRNA).

  • cDNA Library Preparation: The rRNA-depleted RNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is then synthesized, and the double-stranded cDNA is used for library construction, which includes end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis: The raw sequencing reads are quality-filtered and mapped to the P. aeruginosa reference genome. Gene expression levels are quantified, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment with the LasR agonist.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is employed to identify the direct binding sites of the LasR protein on the P. aeruginosa chromosome.

Logical Relationship for ChIP-seq

ChIP_Seq_Logic Crosslinking 1. Cross-link Protein-DNA Complexes in vivo Lysis 2. Cell Lysis and Chromatin Shearing Crosslinking->Lysis Immunoprecipitation 3. Immunoprecipitation with anti-LasR Antibody Lysis->Immunoprecipitation Purification 4. Purify Protein-DNA Complexes Immunoprecipitation->Purification Reverse_Crosslink 5. Reverse Cross-links and Purify DNA Purification->Reverse_Crosslink Library_Prep 6. DNA Library Preparation Reverse_Crosslink->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing Analysis 8. Peak Calling and Motif Analysis Sequencing->Analysis

The logical flow of a ChIP-sequencing experiment.

Methodology:

  • Cross-linking and Cell Lysis: P. aeruginosa cultures are treated with formaldehyde (B43269) to cross-link proteins to DNA. The cells are then lysed to release the chromatin.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the LasR protein. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded with proteinase K. The DNA is then purified.

  • Library Preparation and Sequencing: The purified DNA fragments are used to prepare a sequencing library, which is then sequenced on a high-throughput platform.

  • Data Analysis: The sequencing reads are mapped to the P. aeruginosa genome. Peak-calling algorithms are used to identify regions of the genome that are enriched for LasR binding. These regions are then analyzed for the presence of the las box consensus sequence.

Conclusion

This technical guide provides a comprehensive overview of the transcriptional changes induced by a potent synthetic LasR agonist in Pseudomonas aeruginosa. The presented data and protocols offer a valuable resource for researchers in the fields of microbiology, infectious diseases, and drug discovery. A deeper understanding of the LasR regulon and its activation is paramount for the development of novel therapeutic strategies that target bacterial virulence by disrupting quorum sensing. The methodologies outlined herein provide a robust framework for further investigations into the complex regulatory networks of this important pathogen.

References

A Technical Guide to the Stability of Synthetic LasR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the stability of synthetic agonists targeting the LasR receptor, a key component of the Pseudomonas aeruginosa quorum sensing (QS) system. As the LasR signaling pathway is a prime target for developing anti-infective agents, understanding the stability of potential drug candidates is critical for their advancement from discovery to clinical application. This document outlines key stability data, detailed experimental protocols for stability assessment, and visual representations of the underlying biological and experimental processes.

The LasR Quorum Sensing System

In Gram-negative bacteria like P. aeruginosa, QS is a cell-to-cell communication mechanism that coordinates gene expression with population density.[1][2] The LasIR system is a central regulator in this process.[1] The LuxI-type synthase, LasI, produces the N-acylated l-homoserine (B39754) lactone (AHL) signal molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[2] This molecule, also known as an autoinducer, diffuses across the cell membrane.[2] At a critical concentration, it binds to the intracellular LasR protein, a LuxR-type receptor.[2][3] This binding event induces a conformational change in LasR, leading to its dimerization and activation.[4] The activated LasR-AHL complex then functions as a transcriptional regulator, binding to specific DNA sequences to control the expression of numerous genes, including those responsible for virulence factor production and biofilm formation.[5][6]

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell LasI LasI Synthase AHL_out 3-oxo-C12-HSL (Autoinducer) LasI->AHL_out Synthesizes LasR_inactive Inactive LasR (Monomer) LasR_active Active LasR Complex (Dimer) LasR_inactive->LasR_active Dimerizes & Activates DNA Target DNA (las box) LasR_active->DNA Binds Virulence Virulence Gene Transcription DNA->Virulence Activates AHL_in 3-oxo-C12-HSL AHL_out->AHL_in Diffuses into cell at high concentration AHL_in->LasR_inactive Binds to

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa.

Stability of Synthetic LasR Agonists

The development of synthetic LasR modulators is a significant area of research.[2] While native AHLs are effective signals, their ester and β-keto-amide functionalities make them susceptible to hydrolysis, limiting their therapeutic potential.[7] Consequently, a key goal in designing synthetic agonists is to improve metabolic and chemical stability while retaining high potency.

Stability is often assessed through multiple lenses. Thermal stability, measured by differential scanning fluorimetry (DSF), can serve as a proxy for ligand binding affinity and the stabilization of the LasR protein.[8] Metabolic stability, typically evaluated in plasma or liver microsome preparations, measures a compound's susceptibility to enzymatic degradation, providing a prediction of its in vivo half-life.[9][10]

Data Presentation: Correlation of Agonist Potency and Thermal Stability

The following table summarizes data for a series of triphenyl (TP) synthetic agonists, correlating their potency (EC₅₀) in a cell-based reporter assay with the thermal stability (Tₘ) of the LasR ligand-binding domain (LBD) when bound to the ligand. A higher Tₘ value indicates greater stabilization of the protein, which often correlates with higher ligand potency.[8]

Compound IDStructure/SubstitutionAgonist Potency (EC₅₀, nM)Max Activity (%)Thermal Shift (Tₘ, °C)
OdDHL (1) Native Ligand1.78100~65
TP1 (2) Triphenyl Scaffold0.924100~65
10 4-F0.67498~65
11 4-Cl1.0599~65
12 4-Br1.4899~65
13 4-CF₃9.2091~65
18 Acetate group at R220.596~55
19 Methoxymethyl ether11499~55
20 Methyl ether14497~55

Data synthesized from studies on triphenyl-derived LasR agonists.[8] Potent ligands (EC₅₀ ≤ 12.2 nM) generally induced a higher thermal shift (average Tₘ ~65 °C) compared to less potent ligands (EC₅₀ ≥ 20.5 nM), which induced an average Tₘ of ~55 °C.[8]

Experimental Protocols for Stability Assessment

Assessing the stability of synthetic agonists is crucial for predicting their pharmacokinetic profiles.[10] Standard in vitro assays measure the rate of compound depletion over time in biological matrices like plasma or liver microsomes.[11][12]

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_processing 3. Sample Processing cluster_analysis 4. Analysis A Prepare Compound Stock (e.g., in DMSO) D Initiate Reaction: Add Compound to Matrix A->D B Prepare Matrix (Plasma or Microsomes + Cofactors) C Pre-warm Matrix to 37°C B->C C->D E Incubate at 37°C D->E F Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) E->F G Quench Reaction: Add Cold Methanol (B129727) + Internal Standard F->G H Vortex & Centrifuge to Precipitate Proteins G->H I Collect Supernatant H->I J Quantify Compound by LC-MS/MS I->J K Plot % Remaining vs. Time J->K L Calculate Half-Life (t½) and Intrinsic Clearance (CLint) K->L

Caption: A typical experimental workflow for in vitro stability assays.

Protocol 1: In Vitro Plasma Stability Assay

This protocol determines the stability of a compound in plasma, assessing its susceptibility to degradation by plasma enzymes like esterases and hydrolases.[10]

  • 1. Materials and Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled plasma (human, mouse, or rat), heparinized.

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

    • Internal Standard (IS) solution in cold methanol (for quenching and analysis).

    • Incubator or water bath set to 37°C.

    • Centrifuge and LC-MS/MS system.

  • 2. Experimental Procedure:

    • Pre-warm an appropriate volume of plasma in a water bath to 37°C.

    • Prepare the reaction mixture by spiking the test compound into the plasma to a final concentration (e.g., 1 µM). The final concentration of the organic solvent (DMSO) should be ≤0.2%.[11]

    • Immediately after adding the compound, vortex gently and withdraw the first aliquot (t=0).

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • Withdraw aliquots at subsequent time points (e.g., 15, 30, 60, and 120 minutes).[10]

    • For each time point, terminate the reaction by adding the aliquot to a tube containing cold methanol with a known concentration of an internal standard. A typical ratio is 3:1 methanol to plasma.

    • Vortex the quenched samples vigorously to precipitate proteins, then centrifuge at high speed (e.g., 13,000 rpm for 10 minutes).

    • Transfer the supernatant to a new plate or vials for analysis.

  • 3. Analysis:

    • Quantify the remaining concentration of the test compound in each sample using a validated LC-MS/MS method.[10]

    • Calculate the percentage of compound remaining at each time point relative to the t=0 sample.

    • Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time. The slope of the linear regression (k) is used in the equation: t½ = 0.693 / k .[10]

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol assesses a compound's susceptibility to metabolism by Phase I enzymes (e.g., Cytochrome P450s) present in liver microsomes.[9][12]

  • 1. Materials and Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (human, mouse, or rat).

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (cofactor solution, e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

    • Internal Standard (IS) solution in cold acetonitrile (B52724) or methanol.

    • Incubator, centrifuge, and LC-MS/MS system.

  • 2. Experimental Procedure:

    • Prepare a microsome suspension in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).[10]

    • Add the test compound to the microsome suspension to a final concentration of 1 µM.

    • Pre-incubate the compound-microsome mixture for 5-10 minutes at 37°C to allow for temperature equilibration and non-specific binding.[11]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Terminate the reaction at each time point by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Process the samples as described in the plasma stability protocol (vortex, centrifuge, collect supernatant).

  • 3. Analysis:

    • Analyze the samples via LC-MS/MS to determine the concentration of the parent compound remaining.

    • Calculate the half-life (t½) as described previously.

    • From the half-life, calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) . This value can be used to predict in vivo hepatic clearance.[9]

References

Methodological & Application

Application Notes: Utilizing LasR Agonist 1 for Biofilm Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pseudomonas aeruginosa is an opportunistic human pathogen known for its ability to form biofilms, which contribute to its resistance to antibiotics and host immune responses.[1][2] The formation of these biofilms is a complex process regulated by cell-to-cell communication systems known as quorum sensing (QS).[2][3][4] The LasR-LasI system is a primary QS system in P. aeruginosa that plays a critical role in the regulation of virulence factors and biofilm development. The LasR protein is a transcriptional regulator that, when activated by its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), initiates a signaling cascade leading to the formation of mature biofilms. This application note provides a detailed protocol for the use of "LasR agonist 1," a synthetic molecule designed to activate the LasR receptor, in biofilm formation assays. This allows researchers to study the dose-dependent effects of LasR activation on biofilm development and to screen for potential therapeutic agents that may interfere with this process.

The LasR Signaling Pathway in P. aeruginosa

The LasR/LasI quorum sensing system is a key regulator of gene expression in P. aeruginosa. The LasI synthase produces the signaling molecule 3-oxo-C12-HSL. As the bacterial population density increases, the concentration of this autoinducer surpasses a threshold, leading to its binding and activation of the LasR transcriptional regulator. The activated LasR:3-oxo-C12-HSL complex then upregulates the expression of numerous genes, including those involved in virulence factor production and biofilm maturation. This signaling cascade is a critical step for the establishment of robust and persistent biofilms.

LasR_Signaling_Pathway cluster_bacteria Pseudomonas aeruginosa LasI LasI Synthase AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive Inactive LasR LasR_active Active LasR Complex LasR_inactive->LasR_active Activates AHL->LasR_inactive Binds to Gene_Expression Target Gene Expression LasR_active->Gene_Expression Induces Biofilm Biofilm Formation Gene_Expression->Biofilm Promotes

LasR signaling pathway leading to biofilm formation.

Experimental Protocol: Biofilm Formation Assay with this compound

This protocol details the steps for conducting a static biofilm formation assay using a 96-well microtiter plate format to quantify the effect of this compound. The most common method for quantification is the crystal violet (CV) assay, which stains the total biofilm biomass.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)

  • Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB) supplemented with glucose

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Plate reader (absorbance at 595 nm)

  • Incubator (37°C)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of P. aeruginosa into 5 mL of LB or TSB media.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

    • The next day, dilute the overnight culture 1:100 into fresh media.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

    • Prepare serial dilutions of this compound in the same media. Add the agonist to the wells to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤0.5%).

    • Include negative control wells containing only media and the highest concentration of the solvent to check for sterility and any effects of the solvent.

    • Include a positive control with bacteria and solvent but no agonist.

  • Incubation:

    • Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours to allow for biofilm formation.

  • Biofilm Staining and Quantification:

    • Carefully discard the planktonic (non-adherent) bacteria from the wells by gently inverting the plate.

    • Wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells. Be gentle to avoid dislodging the biofilm.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

    • Allow the plate to air dry completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure the dye is fully dissolved.

    • Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.

    • Measure the absorbance at 595 nm (OD595) using a plate reader. The absorbance value is directly proportional to the amount of biofilm formed.

Experimental_Workflow cluster_workflow Biofilm Formation Assay Workflow A 1. Prepare Overnight Bacterial Culture B 2. Dilute Culture and Add to 96-Well Plate A->B C 3. Add this compound at Various Concentrations B->C D 4. Incubate Statically (24-48h at 37°C) C->D E 5. Discard Planktonic Cells and Wash Wells D->E F 6. Stain with 0.1% Crystal Violet E->F G 7. Wash Excess Stain F->G H 8. Solubilize Dye with 30% Acetic Acid G->H I 9. Measure Absorbance at OD595 H->I

Experimental workflow for the biofilm formation assay.

Data Presentation

The quantitative data from the biofilm assay should be summarized in a table to facilitate easy comparison of the effects of different concentrations of this compound. The results should be presented as the mean ± standard deviation from at least three biological replicates.

This compound Conc. (µM)Mean OD595 (Total Biomass)Standard Deviation% Increase in Biofilm Formation
0 (Control)0.45± 0.050%
10.58± 0.0628.9%
50.82± 0.0982.2%
101.15± 0.12155.6%
251.43± 0.15217.8%
501.51± 0.16235.6%
1001.55± 0.18244.4%

Note: The data presented in this table is hypothetical and serves as an example of the expected dose-dependent increase in biofilm formation upon treatment with a LasR agonist. Actual results may vary depending on the specific agonist, bacterial strain, and experimental conditions.

Conclusion

This protocol provides a robust framework for researchers to investigate the role of the LasR quorum sensing system in P. aeruginosa biofilm formation using a specific agonist. By following this detailed methodology, scientists can obtain reliable and reproducible quantitative data on the effects of LasR activation. This approach is valuable for fundamental research into bacterial signaling and for the development of novel anti-biofilm therapeutics.

References

Application Notes and Protocols for the Synthesis of Triphenyl-Type LasR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of triphenyl-type agonists of the LasR receptor, a key transcriptional regulator in the quorum sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa. The LasR QS system controls the expression of numerous virulence factors and is a promising target for the development of novel anti-infective therapies. The triphenyl scaffold, exemplified by the potent synthetic agonist TP-1, offers a stable and synthetically accessible starting point for the development of new LasR modulators.

Introduction to LasR and Triphenyl Agonists

The las QS system in P. aeruginosa is a hierarchical regulatory network that plays a pivotal role in coordinating bacterial group behaviors, including biofilm formation and the production of virulence factors. The system is activated by the binding of the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), to the LasR protein. This binding event induces a conformational change in LasR, leading to its dimerization and subsequent binding to target DNA sequences, thereby activating the transcription of virulence genes.

Triphenyl-type molecules, such as TP-1, have been identified as potent non-native agonists of LasR.[1] These compounds mimic the binding of OdDHL and can effectively activate the LasR signaling pathway. Their synthetic tractability and stability make them attractive scaffolds for the development of chemical probes to study LasR function and for the design of novel therapeutics.

Data Presentation: Efficacy of Triphenyl-Type LasR Agonists

The following table summarizes the in vitro activity of a selection of synthesized triphenyl-type LasR agonists, expressed as their half-maximal effective concentration (EC50) in an E. coli reporter strain expressing LasR. Lower EC50 values indicate higher potency.

Compound IDStructureEC50 (µM)Reference
TP-1 N/A (Structure not explicitly provided in abstracts)<0.005[1]
19 3-nitrophenyl derivative25[1]
28 Dodecyl derivative0.36[1]

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of triphenyl-type LasR agonists via amide bond formation between 2-nitrobenzoyl chloride and a primary amine. This method is based on established procedures for the synthesis of a library of triphenyl-based LasR modulators.[1]

General Synthesis of N-Substituted-2-nitrobenzamides

Materials:

  • 2-Nitrobenzoyl chloride

  • Appropriate primary amine (e.g., dodecylamine (B51217) to synthesize a compound analogous to 28 )

  • Dichloromethane (B109758) (DCM), anhydrous

  • N,N-Diisopropylethylamine (Hünig's base)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add N,N-Diisopropylethylamine (Hünig's base) (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acid Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 2-nitrobenzoyl chloride (1.2 equivalents) in anhydrous DCM to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure N-substituted-2-nitrobenzamide.

  • Characterization: Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its identity and purity.

Mandatory Visualizations

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa.

Synthesis_Workflow cluster_synthesis Synthesis of Triphenyl-Type LasR Agonist Start Start: Primary Amine & 2-Nitrobenzoyl Chloride Dissolve_Amine Dissolve Amine in Anhydrous DCM Start->Dissolve_Amine Add_Base Add Hünig's Base, Stir at RT Dissolve_Amine->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Acid_Chloride Slowly Add 2-Nitrobenzoyl Chloride Cool->Add_Acid_Chloride React Warm to RT, Stir 12-24h Add_Acid_Chloride->React Workup Aqueous Work-up: Wash with HCl, NaHCO3, Brine React->Workup Dry_Concentrate Dry over MgSO4, Concentrate Workup->Dry_Concentrate Purify Purify by Silica Gel Chromatography Dry_Concentrate->Purify Characterize Characterize: NMR, MS Purify->Characterize End End: Pure Triphenyl Agonist Characterize->End

Caption: Experimental workflow for the synthesis of a triphenyl-type LasR agonist.

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Logic Core_Scaffold Triphenyl Core Scaffold (2-Nitrobenzamide) Alkyl_Chain Alkyl Chain 'Tail' (e.g., Dodecyl) Core_Scaffold->Alkyl_Chain Modification at Amine Aromatic_Moiety Aromatic Moiety 'Tail' (e.g., 3-Nitrophenyl) Core_Scaffold->Aromatic_Moiety Modification at Amine High_Potency High Agonist Potency (Low EC50) Alkyl_Chain->High_Potency Leads to Moderate_Potency Moderate Agonist Potency (Higher EC50) Aromatic_Moiety->Moderate_Potency Leads to

Caption: Logical relationships in the structure-activity of triphenyl LasR agonists.

References

Application Notes and Protocols for High-Throughput Screening of Novel LasR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic human pathogen responsible for a wide range of severe infections, particularly in immunocompromised individuals and patients with cystic fibrosis. The pathogenicity of P. aeruginosa is intricately regulated by a cell-to-cell communication system known as quorum sensing (QS). At the heart of the primary QS circuit is the LasR protein, a transcriptional regulator that, upon binding to its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), activates the expression of numerous virulence factors.[1] The discovery of small molecule agonists of LasR is of significant interest for several reasons. These molecules can serve as valuable chemical probes to further elucidate the intricacies of the LasR signaling pathway and its role in pathogenesis. Furthermore, potent and stable LasR agonists could potentially be developed into therapeutic agents that modulate QS-dependent behaviors. This document provides detailed protocols for high-throughput screening (HTS) to identify novel LasR agonists using both bioluminescence and fluorescence-based reporter assays.

LasR Signaling Pathway

The LasR-mediated quorum sensing system is a cornerstone of virulence gene regulation in P. aeruginosa. The pathway is initiated by the synthesis of the autoinducer 3-oxo-C12-HSL by LasI synthase. As the bacterial population density increases, 3-oxo-C12-HSL accumulates in the extracellular environment. Upon reaching a threshold concentration, 3-oxo-C12-HSL diffuses back into the cell and binds to the ligand-binding domain of the cytoplasmic LasR protein. This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences known as las boxes, located in the promoter regions of target genes. This, in turn, recruits RNA polymerase and activates the transcription of a plethora of virulence genes, including those encoding for proteases, exotoxins, and biofilm formation factors.[2]

Figure 1. Simplified LasR signaling pathway in P. aeruginosa.

High-Throughput Screening Workflow

The identification of novel LasR agonists from large chemical libraries necessitates a robust and efficient high-throughput screening workflow. The general process begins with the preparation of a LasR reporter strain, typically an E. coli strain engineered to express LasR and a reporter gene (e.g., luciferase or GFP) under the control of a LasR-inducible promoter. This reporter strain is then dispensed into multi-well plates, followed by the addition of compounds from a chemical library. After an appropriate incubation period, the reporter signal is measured. Primary hits are identified based on a predefined activity threshold. These hits then undergo a series of validation and secondary screening steps, including dose-response analysis to determine potency (EC50) and cytotoxicity assays to rule out false positives.

HTS_Workflow start Start assay_prep Assay Plate Preparation (Dispense Reporter Strain) start->assay_prep compound_add Compound Library Addition assay_prep->compound_add incubation Incubation compound_add->incubation readout Signal Readout (Luminescence/Fluorescence) incubation->readout hit_id Primary Hit Identification readout->hit_id dose_response Dose-Response & EC50 Determination hit_id->dose_response Active no_hits No Activity hit_id->no_hits Inactive cytotoxicity Cytotoxicity Assay dose_response->cytotoxicity validated_hits Validated Hits cytotoxicity->validated_hits Non-toxic toxic Cytotoxic cytotoxicity->toxic Toxic

Figure 2. General workflow for HTS of LasR agonists.

Data Presentation

Table 1: Performance Metrics of HTS Assays for LasR Agonists
Assay TypeReporter SystemZ'-FactorSignal-to-Background (S/B) RatioReference
BioluminescenceE. coli with plasB-lux0.895>100[3][4]
FluorescenceP. putida with PrsaL-gfp~0.73>10[5]
Table 2: Potency of Known and Synthetic LasR Agonists
CompoundAssay SystemEC50Reference
3-oxo-C12-HSL (Native Ligand)E. coli with lasI-lacZ1.78 nM[6]
3-oxo-C12-HSL (Native Ligand)P. aeruginosa reporter0.1 µM[7]
TP-1E. coli with lasI-lacZ0.924 nM[6]
TP-1P. aeruginosa reporter0.07 µM[7]
Synthetic Agonist 'A2'P. putida reporterComparable to 500 nM 3-oxo-C12-HSL[5]
Synthetic Agonist 'A9'P. putida reporterComparable to 500 nM 3-oxo-C12-HSL[5]
Synthetic Agonist '9'P. aeruginosa reporter0.7 µM[7]
Synthetic Agonist '10'E. coli with lasI-lacZ0.674 nM[6]
Synthetic Agonist '11'E. coli with lasI-lacZ1.16 nM[6]
Synthetic Agonist '12'E. coli with lasI-lacZ0.891 nM[6]

Experimental Protocols

Protocol 1: Bioluminescence-Based HTS Assay

This protocol describes a high-throughput screening assay using an E. coli reporter strain that expresses firefly luciferase under the control of the LasR-inducible plasB promoter.

1. Construction of the Reporter Strain:

  • Clone the lasR gene into a suitable expression vector with a constitutive promoter (e.g., p15A backbone with a J23151 promoter).[8]

  • Construct the reporter plasmid by cloning the luxCDABE operon downstream of the P. aeruginosa lasB promoter into a compatible plasmid backbone (e.g., pBBR1-based vector).

  • Co-transform a suitable E. coli strain (e.g., DH5α or JM109) with both the LasR expression plasmid and the reporter plasmid.

  • Select for double transformants using appropriate antibiotics.

  • Verify the functionality of the reporter strain by inducing with known concentrations of 3-oxo-C12-HSL and measuring luminescence.

2. HTS Assay Protocol:

  • Grow the reporter strain overnight at 37°C in LB medium containing the appropriate antibiotics.

  • Dilute the overnight culture 1:100 in fresh LB medium and grow to an OD600 of 0.4-0.6.

  • Dilute the culture to a final OD600 of 0.05 in fresh LB medium.

  • Dispense 50 µL of the diluted cell culture into each well of a white, clear-bottom 384-well plate.

  • Using a pintool or acoustic liquid handler, transfer approximately 50 nL of each compound from the screening library (typically at 10 mM in DMSO) to the assay plates, resulting in a final concentration of ~10 µM.

  • Include appropriate controls on each plate:

    • Negative Control: Wells with cells and DMSO only.

    • Positive Control: Wells with cells and a known LasR agonist (e.g., 1 µM 3-oxo-C12-HSL).

  • Seal the plates and incubate at 30°C for 4-6 hours with shaking.

  • After incubation, equilibrate the plates to room temperature.

  • Add 25 µL of a commercial luciferase assay reagent (e.g., Bright-Glo™) to each well.

  • Measure luminescence using a plate reader.

3. Data Analysis and Hit Identification:

  • Calculate the Z'-factor for each plate to assess assay quality using the formula: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n| where σ_p and µ_p are the standard deviation and mean of the positive control, and σ_n and µ_n are the standard deviation and mean of the negative control. An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[4]
  • Normalize the data for each plate, setting the average of the negative controls to 0% activation and the average of the positive controls to 100% activation.
  • Identify primary hits as compounds that produce a signal greater than three standard deviations above the mean of the negative control.

Protocol 2: Fluorescence-Based HTS Assay

This protocol details a fluorescence-based HTS assay using a reporter strain (e.g., P. putida or P. aeruginosa) that expresses a green fluorescent protein (GFP) under the control of a LasR-inducible promoter, such as PrsaL.

1. Construction of the Reporter Strain:

  • Create a reporter fusion by cloning a promoterless stable GFP variant (e.g., GFPmut3) downstream of the rsaL promoter from P. aeruginosa.

  • Introduce this reporter construct on a suitable plasmid into a P. aeruginosa strain deficient in autoinducer synthesis (ΔlasIΔrhlI) or into a heterologous host like P. putida. If using a heterologous host, ensure that a functional LasR is also expressed.

  • Verify the reporter strain's response to 3-oxo-C12-HSL by measuring fluorescence at various inducer concentrations.

2. HTS Assay Protocol:

  • Prepare an overnight culture of the reporter strain in a suitable growth medium (e.g., M9 minimal medium supplemented with casamino acids) with appropriate antibiotics.

  • Dilute the overnight culture into fresh medium to an OD600 of ~0.02.

  • Dispense 100 µL of the diluted culture into black, clear-bottom 96- or 384-well microplates.

  • Add compounds from the chemical library to a final concentration of 10-20 µM. Include positive (e.g., 50 nM 3-oxo-C12-HSL) and negative (DMSO) controls.[5]

  • Incubate the plates at 37°C for 3-5 hours with shaking.

  • Measure both optical density (OD600) to monitor cell growth and fluorescence (Excitation: ~485 nm, Emission: ~515 nm) using a microplate reader.

3. Data Analysis and Hit Identification:

  • Normalize the fluorescence signal by the cell density (Fluorescence/OD600) to account for any effects of the compounds on bacterial growth.
  • Calculate the Z'-factor as described in Protocol 1 to validate the assay performance.
  • Normalize the data to the plate controls and identify primary hits that exhibit a significant increase in normalized fluorescence compared to the negative controls.
  • Confirmed hits should be further evaluated in dose-response experiments to determine their EC50 values and subjected to counter-screening to eliminate compounds that are intrinsically fluorescent.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the high-throughput screening and identification of novel LasR agonists. Both bioluminescence and fluorescence-based assays offer robust and scalable platforms for screening large compound libraries. The successful identification and characterization of new LasR agonists will not only provide valuable tools for basic research into bacterial communication but may also pave the way for innovative strategies to modulate the virulence of Pseudomonas aeruginosa.

References

Application of LasR Agonist 1 in a P. aeruginosa Infection Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. Its pathogenicity is intricately regulated by a sophisticated cell-to-cell communication system known as quorum sensing (QS). At the apex of the P. aeruginosa QS hierarchy is the LasR-LasI system. LasR, a transcriptional regulator, is activated upon binding to its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), synthesized by LasI. The activated LasR-ligand complex dimerizes and modulates the expression of a vast array of genes, including those encoding for critical virulence factors such as elastase (LasB), alkaline protease, and exotoxin A, and it also influences biofilm formation.[1]

Given the central role of LasR in controlling virulence, it represents a prime target for novel anti-infective strategies. While much research has focused on the development of LasR antagonists to inhibit QS and attenuate virulence, the application of LasR agonists also holds significant scientific value. The use of potent and specific LasR agonists can serve as a powerful tool to dissect the intricacies of the LasR regulon, understand the kinetics of virulence factor production, and validate the downstream consequences of maximal LasR activation in various infection models.

This document provides detailed application notes and protocols for the use of a potent synthetic LasR agonist, designated here as LasR Agonist 1 . As a specific compound named "this compound" is not prominently described in publicly available literature, we will utilize the well-characterized, potent synthetic LasR agonist Triphenyl-1 (TP-1) as a representative molecule for the purpose of these protocols. TP-1 has been shown to be a highly potent LasR agonist, with an efficacy comparable to the native ligand, 3-oxo-C12-HSL.[2]

Signaling Pathway of LasR in P. aeruginosa

The LasR-mediated quorum sensing cascade is a hierarchical system that influences other QS systems, namely RhlR-RhlI and the Pseudomonas quinolone signal (PQS) system. Upon binding of the autoinducer (e.g., this compound), LasR undergoes a conformational change, leading to dimerization and subsequent binding to specific DNA sequences (las boxes) in the promoter regions of target genes. This initiates the transcription of a battery of virulence factors and also upregulates the RhlR-RhlI system.

LasR_Signaling_Pathway LasR Signaling Pathway in P. aeruginosa cluster_cell P. aeruginosa Cell LasI LasI Autoinducer 3-oxo-C12-HSL (or this compound) LasI->Autoinducer Synthesizes LasR_inactive Inactive LasR (Monomer) Autoinducer->LasR_inactive Binds to Extracellular Extracellular Environment Autoinducer->Extracellular Diffusion LasR_active Active LasR Complex (Dimer) LasR_inactive->LasR_active Dimerizes las_box las box LasR_active->las_box Binds to Virulence_Genes Virulence Genes (lasB, aprA, etc.) las_box->Virulence_Genes Activates Transcription RhlR_system rhlR/rhlI Expression las_box->RhlR_system Activates Transcription PQS_system pqs Operon Expression las_box->PQS_system Activates Transcription in_vitro_workflow In Vitro Virulence Factor Assay Workflow cluster_assays Virulence Factor Quantification start Prepare P. aeruginosa Culture (e.g., PAO1 ΔlasI) treatment Treat with this compound (various concentrations) start->treatment incubation Incubate under appropriate conditions treatment->incubation supernatant Collect Culture Supernatant incubation->supernatant cells Collect Bacterial Cells incubation->cells elastase_assay Elastase (LasB) Assay (e.g., Elastin-Congo Red) supernatant->elastase_assay pyocyanin_assay Pyocyanin Assay (Chloroform extraction & A520) supernatant->pyocyanin_assay biofilm_assay Biofilm Assay (Crystal Violet Staining) cells->biofilm_assay data_analysis Data Analysis and Comparison elastase_assay->data_analysis pyocyanin_assay->data_analysis biofilm_assay->data_analysis in_vivo_workflow Murine Acute Lung Infection Workflow cluster_endpoints Endpoint Analysis (e.g., 24-48h post-infection) start Prepare P. aeruginosa Inoculum infection Intratracheal or Intranasal Inoculation start->infection animal_prep Acclimatize and Anesthetize Mice animal_prep->infection treatment Administer this compound (e.g., via intraperitoneal injection) infection->treatment monitoring Monitor Mice for Clinical Signs (weight loss, survival) treatment->monitoring bacterial_load Determine Bacterial Load in Lungs (CFU counting) monitoring->bacterial_load inflammation Assess Lung Inflammation (Histology, Cytokine analysis) monitoring->inflammation data_analysis Data Analysis and Comparison bacterial_load->data_analysis inflammation->data_analysis

References

Application Note: Using a LasR Agonist to Study Gene Regulation in E. coli Reporter Strains

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In the opportunistic human pathogen Pseudomonas aeruginosa, the LasR/LasI system is a primary QS circuit that controls the expression of numerous virulence factors and genes involved in biofilm formation[1][2]. The system relies on the transcriptional regulator LasR, which is activated by its cognate autoinducer, N-(3-oxo-dodecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), synthesized by LasI[2][3]. Understanding the activation of LasR is crucial for developing novel antimicrobial strategies that disrupt QS pathways.

This application note describes the use of an Escherichia coli-based reporter system to study the activity of LasR agonists. Since E. coli does not produce its own 3-oxo-C12-HSL, it provides a clean background to quantitatively assess the activity of exogenously supplied compounds[1]. In this system, E. coli is co-transformed with two plasmids: one that constitutively or inducibly expresses the LasR protein and a second reporter plasmid containing a LasR-dependent promoter (e.g., pLasI) fused to a reporter gene such as Green Fluorescent Protein (gfp) or luciferase (lux). When a specific agonist, hereafter referred to as "LasR Agonist 1," is introduced, it binds to and activates LasR, leading to a quantifiable reporter signal.

Principle of the Assay

The assay principle is based on the heterologous expression of the P. aeruginosa LasR protein in an E. coli host. In the absence of a ligand, the apo-LasR protein is typically unstable and inactive. When an agonist molecule like 3-oxo-C12-HSL or a synthetic compound diffuses into the cell, it binds to the ligand-binding domain of LasR. This binding event stabilizes the protein and promotes its dimerization. The activated LasR dimer then functions as a transcriptional activator by binding to a specific DNA sequence, the las box, located within the LasR-dependent promoter on the reporter plasmid. This binding initiates the transcription of the downstream reporter gene, resulting in a signal (e.g., fluorescence or luminescence) that is proportional to the concentration and potency of the agonist. This system allows for sensitive, real-time monitoring of LasR activation.

Visualized Pathways and Workflows

The following diagrams illustrate the molecular mechanism, experimental procedure, and genetic constructs involved in the LasR agonist reporter assay.

LasR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell E. coli Cytoplasm Agonist_out This compound (e.g., 3-oxo-C12-HSL) Agonist_in Agonist Agonist_out->Agonist_in Diffusion LasR_plasmid pLasR (Expresses LasR) ApoLasR Apo-LasR (Inactive Monomer) LasR_plasmid->ApoLasR Expression Reporter_plasmid pReporter (pLasI-gfp) pLasI pLasI Promoter ActiveLasR Activated LasR Dimer (Agonist-Bound) ApoLasR->ActiveLasR Binding & Dimerization Agonist_in->ActiveLasR ActiveLasR->pLasI Binds GFP_gene gfp gene GFP_protein GFP Protein GFP_gene->GFP_protein Transcription & Translation Fluorescence Fluorescence (Quantifiable Signal) GFP_protein->Fluorescence Matures to

Caption: LasR signaling pathway in the E. coli reporter system.

Experimental_Workflow arrow arrow A 1. Prepare Inoculum Grow E. coli reporter strain overnight. B 2. Prepare Assay Plate Add culture medium to 96-well plate. A->B C 3. Prepare Agonist Dilutions Perform serial dilutions of this compound in the plate (e.g., 100 µM to 0.1 nM). B->C D 4. Inoculate Plate Add diluted overnight culture to all wells. C->D E 5. Incubation Incubate at 37°C for 4-6 hours with shaking. D->E F 6. Measure Signals Read OD600 and Fluorescence (e.g., Ex: 485 nm, Em: 515 nm). E->F G 7. Data Analysis Normalize fluorescence to OD600. Plot dose-response curve and calculate EC50. F->G

Caption: High-throughput experimental workflow for LasR agonist assay.

Plasmid_Logic cluster_plasmids Genetic Constructs in E. coli Reporter Strain cluster_lasr LasR Expression Plasmid cluster_reporter Reporter Plasmid pConst Constitutive Promoter lasR lasR gene pConst->lasR drives expression of pLasI pLasI Promoter (contains las box) gfp Reporter Gene (e.g., gfp) pLasI->gfp drives expression of

Caption: Logical relationship of genetic components in the reporter system.

Detailed Experimental Protocols

Materials and Reagents

  • E. coli reporter strain (e.g., BL21) harboring a LasR expression plasmid and a pLasI-reporter plasmid.

  • Luria-Bertani (LB) broth.

  • Appropriate antibiotics for plasmid maintenance (e.g., Kanamycin, Ampicillin).

  • This compound (e.g., 3-oxo-C12-HSL, Cat# 49131, Sigma-Aldrich).

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous.

  • Sterile 96-well microplates with clear bottoms (for fluorescence).

  • Microplate reader capable of measuring absorbance at 600 nm and fluorescence (e.g., Ex: 485 nm, Em: 515 nm for GFP).

  • Incubator shaker.

Protocol 1: Preparation of Inoculum

  • From a glycerol (B35011) stock, streak the E. coli reporter strain onto an LB agar (B569324) plate containing the appropriate antibiotics. Incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB broth with selective antibiotics in a culture tube.

  • Incubate the culture overnight at 37°C with shaking (200-250 rpm) until it reaches the stationary phase.

Protocol 2: LasR Agonist Reporter Assay

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • On the day of the experiment, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth containing antibiotics.

  • Prepare serial dilutions of this compound in a 96-well microplate.

    • Add 100 µL of LB broth to all wells.

    • Add 2 µL of the 10 mM agonist stock to the first well (A1) for a starting concentration of 200 µM.

    • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then A2 to A3, and so on. Discard 100 µL from the last dilution well.

    • Include control wells: one with no cells (media blank), one with cells and no agonist (negative control), and one with cells and DMSO (vehicle control).

  • Add 100 µL of the diluted 1:100 E. coli culture to each well of the assay plate. The final volume in each well will be 200 µL, and the agonist concentrations will be halved (starting from 100 µM).

  • Cover the plate with a breathable seal or lid and incubate at 37°C for 4-6 hours with shaking (200 rpm). The optimal incubation time may need to be determined empirically.

  • After incubation, measure the optical density at 600 nm (OD600) to assess cell growth.

  • Measure the reporter signal. For a GFP reporter, measure fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~515 nm.

Protocol 3: Data Analysis

  • Background Subtraction: Subtract the OD600 and fluorescence readings of the media blank from all other wells.

  • Normalization: For each well, normalize the fluorescence signal by dividing it by the corresponding OD600 reading. This accounts for any differences in cell growth due to the tested compound.

    • Normalized Fluorescence = (Fluorescence_sample - Fluorescence_blank) / (OD600_sample - OD600_blank)

  • Fold Induction: Calculate the fold induction by dividing the normalized fluorescence of each agonist concentration by the normalized fluorescence of the vehicle control (DMSO).

  • Dose-Response Curve: Plot the fold induction against the logarithm of the agonist concentration.

  • EC50 Determination: Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism or R to fit the dose-response curve and calculate the EC50 value, which is the concentration of agonist that produces 50% of the maximal response.

Quantitative Data Presentation

The efficacy of a LasR agonist is typically quantified by its half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency. The following table presents comparative data for the natural LasR agonist and a potent synthetic agonist, demonstrating the utility of the E. coli reporter assay for characterizing such compounds.

Compound NameAgonist TypeEC50 (nM) [95% CI]Maximum Efficacy (% of OdDHL)Reference
OdDHL (3-oxo-C12-HSL) Natural Agonist1.78 [1.34-2.36]100%
TP1 Synthetic Agonist0.924 [0.65-1.31]~100%
Agonist 9 Synthetic Agonist8.0Not specified

Table 1: Potency of selected LasR agonists determined using an E. coli reporter strain. Data is compiled from published literature to illustrate typical results obtained from this assay system. The EC50 values can vary between different reporter constructs and experimental conditions.

References

quantitative real-time PCR analysis of LasR target genes with agonist treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Quantitative Real-Time PCR Analysis of LasR Target Genes with Agonist Treatment

Audience: Researchers, scientists, and drug development professionals.

Abstract

The LasR protein of Pseudomonas aeruginosa is a key transcriptional regulator in the quorum-sensing (QS) signaling network, a system that controls virulence factor production and biofilm formation based on cell population density.[1][2] The LasR system is a prime target for the development of novel anti-virulence therapies. This application note provides a detailed protocol for quantifying the activation of LasR target genes in P. aeruginosa following treatment with an agonist molecule. The methodology utilizes reverse transcription quantitative real-time PCR (RT-qPCR) to measure changes in gene expression, offering a robust platform for screening and characterizing potential QS agonists.

The LasR Signaling Pathway

In P. aeruginosa, the Las quorum-sensing system is composed of the transcriptional activator, LasR, and the autoinducer synthase, LasI, which produces the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[3][4][5] When the concentration of 3O-C12-HSL reaches a threshold, it binds to the cytoplasmic LasR protein. This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences known as las-rhl boxes located in the promoter regions of target genes. This interaction activates the transcription of hundreds of genes, including those encoding critical virulence factors like LasA and LasB proteases, as well as regulators of other QS systems, such as RhlR. Synthetic agonists can mimic the natural autoinducer, bind to LasR, and trigger the same downstream gene expression cascade.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cytoplasm Agonist Agonist (e.g., 3O-C12-HSL) LasR_inactive Inactive LasR (Monomer) Agonist->LasR_inactive Binds LasR_active Active LasR Complex (Dimer) LasR_inactive->LasR_active Dimerizes DNA Promoter DNA (las box) LasR_active->DNA Binds Target_Genes LasR Target Genes (e.g., lasB, rhlR) DNA->Target_Genes Activation mRNA mRNA Target_Genes->mRNA Transcription Agonist_ext Extracellular Agonist Agonist_ext->Agonist Enters Cell

Caption: The LasR signaling pathway activated by an agonist.

Experimental Principle and Workflow

This protocol measures the efficacy of a LasR agonist by quantifying the upregulation of specific LasR target genes. P. aeruginosa cultures are treated with a test compound (agonist) or a vehicle control. Following an incubation period, total RNA is extracted from the bacterial cells. The RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for quantitative real-time PCR (qPCR). By comparing the mRNA levels of target genes (e.g., lasB) in agonist-treated samples to control samples, the fold change in gene expression can be accurately determined, providing a quantitative measure of the agonist's activity.

Experimental_Workflow Culture 1. Bacterial Culture (P. aeruginosa) Treatment 2. Agonist Treatment Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 5. qPCR Analysis cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (ΔΔCq Method) qPCR->Data_Analysis

Caption: Workflow for qPCR analysis of LasR target genes.

Detailed Experimental Protocols

Protocol 1: Bacterial Culture and Agonist Treatment
  • Prepare Overnight Culture: Inoculate a single colony of P. aeruginosa (e.g., strain PAO1) into 5 mL of Luria-Bertani (LB) broth. Incubate overnight at 37°C with shaking (250 rpm).

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth.

  • Grow to Early-Log Phase: Incubate the subculture at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of approximately 0.4-0.6.

  • Treatment: Aliquot the bacterial culture into appropriate tubes or flasks. Add the LasR agonist to the desired final concentration. For the negative control, add an equivalent volume of the vehicle (e.g., DMSO or sterile water).

  • Incubate: Continue to incubate the cultures at 37°C with shaking for a predetermined time (e.g., 2-4 hours) to allow for gene expression.

  • Harvest Cells: Harvest 1.5 mL of each culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Remove Supernatant: Carefully decant the supernatant. The resulting cell pellets can be processed immediately for RNA extraction or stored at -80°C.

Protocol 2: Total RNA Extraction

Note: Work in an RNase-free environment to maintain RNA integrity.

  • Cell Lysis: Resuspend the bacterial pellet in 100 µL of TE buffer containing lysozyme (B549824) (e.g., 10 mg/mL). Incubate at room temperature for 10-15 minutes. Alternatively, for difficult-to-lyse strains, mechanical disruption using bead beating can be employed.

  • RNA Purification: Proceed with a commercial RNA purification kit (e.g., RNeasy Mini Kit, Monarch Total RNA Miniprep Kit) following the manufacturer's protocol for bacterial RNA extraction. This typically involves adding a lysis buffer, applying the lysate to a spin column, washing, and eluting the RNA.

  • DNase Treatment (On-Column or Post-Elution): To eliminate contaminating genomic DNA, perform an on-column DNase digestion as per the kit's instructions or treat the eluted RNA with RNase-free DNase I. This step is critical for accurate qPCR results.

  • Elution: Elute the purified RNA in 30-50 µL of RNase-free water.

  • Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure. Assess RNA integrity using gel electrophoresis if necessary.

  • Storage: Store the purified RNA at -80°C.

Protocol 3: cDNA Synthesis (Reverse Transcription)
  • Prepare Reaction Mix: On ice, prepare the reverse transcription reaction. For each 20 µL reaction, combine:

    • Total RNA: 1 µg

    • Random Hexamers or Gene-Specific Primers: As per manufacturer's recommendation

    • dNTP Mix (10 mM): 1 µL

    • RNase-free water: to a volume of 13 µL

  • Denature RNA: Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place on ice for at least 1 minute.

  • Prepare Master Mix: While the RNA is denaturing, prepare a master mix containing:

    • 5X Reaction Buffer: 4 µL

    • Reverse Transcriptase Inhibitor: 1 µL

    • Reverse Transcriptase (e.g., M-MLV): 1 µL

    • RNase-free water: 1 µL

  • Synthesize cDNA: Add 7 µL of the master mix to each RNA/primer tube. The final volume is 20 µL.

  • Incubation: Incubate the reactions in a thermal cycler with the following program:

    • 25°C for 10 minutes (primer annealing)

    • 37-42°C for 50-60 minutes (cDNA synthesis)

    • 70°C for 15 minutes (inactivate reverse transcriptase)

  • No-RT Control: For each RNA sample, prepare a parallel reaction without reverse transcriptase to verify the absence of genomic DNA contamination.

  • Storage: The resulting cDNA can be stored at -20°C.

Protocol 4: Quantitative Real-Time PCR (qPCR)
  • Prepare qPCR Reactions: Prepare qPCR reactions in triplicate for each cDNA sample (including No-RT controls) and each primer set (target genes and a reference/housekeeping gene like rpoD or 16S rRNA). For a 20 µL reaction:

    • 2X SYBR Green Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA template (diluted 1:10): 2 µL

    • Nuclease-free water: 7 µL

  • No-Template Control (NTC): Prepare NTC reactions for each primer set by replacing cDNA with nuclease-free water to check for primer-dimers and contamination.

  • Run qPCR: Perform the qPCR using a real-time PCR instrument with a thermal profile similar to the following:

    • Initial Denaturation: 95°C for 5-10 minutes.

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

Data Presentation and Analysis

The relative quantification of gene expression can be calculated using the comparative Cq (ΔΔCq) method.

  • Calculate ΔCq: Normalize the Cq value of the target gene to the Cq value of the reference gene for each sample.

    • ΔCq = Cq (Target Gene) - Cq (Reference Gene)

  • Calculate ΔΔCq: Normalize the ΔCq of the treated sample to the ΔCq of the control (vehicle) sample.

    • ΔΔCq = ΔCq (Treated Sample) - ΔCq (Control Sample)

  • Calculate Fold Change: Determine the fold change in gene expression.

    • Fold Change = 2-ΔΔCq

The results should be summarized in a clear, tabular format.

Table 1: Quantitative Analysis of LasR Target Gene Expression

GeneTreatmentAvg. Cq (Target)Avg. Cq (rpoD)ΔCqΔΔCqFold Change (2-ΔΔCq)
lasB Vehicle24.1518.505.650.001.0
Agonist20.6018.452.15-3.5011.3
rhlA Vehicle26.8018.508.300.001.0
Agonist22.9518.454.50-3.8013.9
rpoD Vehicle18.5018.500.00--
Agonist18.4518.450.00--

Note: Data presented are hypothetical and for illustrative purposes only. Cq values represent the average of technical triplicates.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Cq values (>35) or no amplification Poor RNA quality/quantity; inefficient cDNA synthesis; PCR inhibitors; poor primer efficiency.Verify RNA integrity. Use a new cDNA synthesis kit. Dilute cDNA template to reduce inhibitors. Validate primer efficiency with a standard curve.
Amplification in No-RT or NTC controls Genomic DNA contamination; primer-dimers; contaminated reagents.Ensure thorough DNase treatment of RNA samples. Redesign primers to avoid dimers. Use fresh, nuclease-free water and reagents.
Multiple peaks in melt curve analysis Non-specific amplification; primer-dimers.Optimize annealing temperature in qPCR. Redesign primers for higher specificity. Check primer sequences for potential off-target binding.
High variability between replicates Pipetting errors; poor sample mixing; inconsistent sample quality.Use calibrated pipettes and ensure proper technique. Vortex and centrifuge all reaction mixes before use. Ensure consistent RNA extraction across all samples.

References

Application Notes and Protocols: Experimental Workflow for Testing LasR Agonist 1 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The LasR protein is a key transcriptional regulator in Pseudomonas aeruginosa, an opportunistic human pathogen. It functions as a master regulator within the quorum sensing (QS) network, a cell-to-cell communication system that coordinates gene expression with population density.[1][2] The Las system is comprised of the LasI synthase, which produces the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the LasR receptor protein.[3][4] Upon binding its native ligand, LasR activates the transcription of numerous genes, including those responsible for virulence factors and biofilm formation, contributing significantly to the pathogenicity of P. aeruginosa.[5]

LasR agonists are molecules designed to mimic the native 3-oxo-C12-HSL and activate the receptor. Studying these agonists is crucial for understanding the structural requirements for LasR activation and for developing tools to probe the QS system. This document provides a detailed experimental workflow and protocols to systematically evaluate the efficacy of a novel compound, "LasR agonist 1," in activating the LasR signaling pathway and its downstream physiological effects.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell cluster_extracellular Extracellular Environment LasI LasI (Synthase) HSL 3-oxo-C12-HSL (Autoinducer) LasI->HSL Synthesizes LasR_inactive Inactive LasR (Monomer) HSL->LasR_inactive Binds to HSL_out 3-oxo-C12-HSL HSL->HSL_out Diffusion LasR_active Active LasR:HSL (Dimer) LasR_inactive->LasR_active Activates & Dimerizes las_box las box (Promoter DNA) LasR_active->las_box Binds to Virulence_Genes Virulence Genes (e.g., lasB, rhlR, pqsR) las_box->Virulence_Genes Activates Transcription

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa.

Overall Experimental Workflow

The evaluation of this compound efficacy follows a multi-tiered approach. The workflow begins with a direct assessment of LasR activation using a reporter gene assay, followed by quantification of downstream virulence factor production, and concludes with an analysis of a key QS-controlled phenotype, biofilm formation.

Experimental_Workflow cluster_virulence Virulence Factor Quantification Start Start: Characterize This compound Step1 Step 1: Reporter Gene Assay (Direct LasR Activation) Start->Step1 Step2 Step 2: Virulence Factor Assays (Downstream Effects) Step1->Step2 Assay2A 2a. Elastase (LasB) Activity Step2->Assay2A Assay2B 2b. Pyocyanin (B1662382) Production Step2->Assay2B Step3 Step 3: Biofilm Formation Assay (Phenotypic Outcome) End End: Efficacy Profile of this compound Step3->End Assay2A->Step3 Assay2B->Step3

Caption: Experimental workflow for evaluating the efficacy of this compound.

Protocol 1: LasR Activation via Reporter Gene Assay

Principle: This assay directly quantifies the ability of "this compound" to activate the LasR protein. It utilizes a reporter strain, typically E. coli or a P. aeruginosa mutant, that is engineered to express a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase) under the control of a LasR-dependent promoter, such as the lasI promoter. The amount of reporter protein produced is directly proportional to the level of LasR activation by the agonist.

Methodology: β-Galactosidase Reporter Assay

  • Strain and Culture Preparation:

    • Use an appropriate reporter strain (e.g., E. coli DH5α carrying plasmids for LasR expression and a PlasI-lacZ fusion).

    • Inoculate a single colony into Luria-Bertani (LB) broth with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Assay Setup:

    • Dilute the overnight culture 1:100 into fresh LB broth containing the necessary antibiotics and an inducer for LasR expression (e.g., arabinose), if required.

    • In a 96-well microtiter plate, add 180 µL of the diluted culture to each well.

    • Add 20 µL of "this compound" at various concentrations (e.g., 0.1 nM to 10 µM) to the wells in triplicate. Include a positive control (native ligand 3-oxo-C12-HSL) and a negative control (vehicle, e.g., DMSO).

  • Incubation:

    • Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

  • β-Galactosidase Measurement (Miller Assay):

    • Measure the optical density of the cultures at 600 nm (OD600) to normalize for cell growth.

    • Lyse the cells by adding a drop of toluene (B28343) or a commercial lysis reagent (e.g., PopCulture® Reagent) to each well and vortexing.

    • Prepare a reaction mixture containing Z-buffer, ONPG (o-nitrophenyl-β-D-galactopyranoside), and β-mercaptoethanol.

    • Add the reaction mixture to the lysed cells and incubate at 28°C until a yellow color develops.

    • Stop the reaction by adding Na₂CO₃.

    • Measure the absorbance at 420 nm (A420) to quantify the amount of o-nitrophenol produced.

  • Data Analysis:

    • Calculate Miller Units using the formula: Miller Units = (1000 × A420) / (t × V × OD600), where 't' is the reaction time in minutes and 'V' is the volume of culture used in mL.

    • Plot the Miller Units against the agonist concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Data Presentation:

CompoundEC50 (nM)Emax (% of 3-oxo-C12-HSL)
3-oxo-C12-HSL1.8100%
This compound 5.295%
Vehicle Control-0%

Protocol 2: Quantification of Virulence Factor Production

2a. Elastase (LasB) Activity Assay

Principle: The lasB gene, encoding the elastase enzyme, is a well-characterized target of LasR. This assay measures the proteolytic activity of LasB secreted by P. aeruginosa in response to stimulation by this compound. The Elastin-Congo Red (ECR) method is commonly used, where the degradation of the insoluble ECR substrate releases a soluble red dye that can be quantified spectrophotometrically.

Methodology:

  • Culture Preparation:

    • Grow P. aeruginosa PAO1 (or a relevant clinical isolate) overnight in LB broth.

    • Dilute the overnight culture to an OD600 of ~0.05 in fresh LB broth.

    • Add this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM). Include positive (3-oxo-C12-HSL) and negative (vehicle) controls.

    • Incubate cultures for 18-24 hours at 37°C with shaking.

  • Supernatant Collection:

    • Centrifuge the cultures at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.

    • Collect the cell-free supernatant and filter it through a 0.22 µm syringe filter to remove any remaining bacteria.

  • Elastase Assay:

    • Prepare reaction tubes containing 10 mg of Elastin-Congo Red and 900 µL of reaction buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5).

    • Add 100 µL of the bacterial supernatant to each tube.

    • Incubate the tubes at 37°C for 4-6 hours with shaking.

  • Quantification:

    • Stop the reaction by placing tubes on ice. Centrifuge at 10,000 x g for 5 minutes to pellet the remaining ECR.

    • Transfer the supernatant to a clean cuvette or a 96-well plate.

    • Measure the absorbance at 495 nm. Higher absorbance indicates higher elastase activity.

Data Presentation:

Treatment (50 µM)Elastase Activity (A495)% Activity vs. Control
Vehicle Control0.15 ± 0.020%
3-oxo-C12-HSL1.25 ± 0.08100%
This compound 1.18 ± 0.0693.6%
2b. Pyocyanin Production Assay

Principle: Pyocyanin is a blue-green, redox-active phenazine (B1670421) pigment and a major virulence factor of P. aeruginosa. Its production is regulated by the QS network, including the LasR system. This protocol involves extracting pyocyanin from culture supernatants and quantifying it based on its characteristic absorbance.

Methodology:

  • Culture Preparation:

    • Inoculate P. aeruginosa PAO1 into King's A broth (which enhances pigment production) supplemented with various concentrations of this compound.

    • Incubate for 24-48 hours at 37°C with vigorous shaking.

  • Pyocyanin Extraction:

    • Centrifuge 5 mL of the culture at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube. Add 3 mL of chloroform (B151607) and vortex vigorously for 30 seconds. The pyocyanin will move to the chloroform layer, turning it blue.

    • Centrifuge to separate the phases and carefully collect the lower chloroform layer.

  • Acidification and Quantification:

    • Add 1 mL of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the acidic aqueous (top) layer, turning it pink.

    • Centrifuge to separate the phases.

    • Transfer the top pink layer to a cuvette or 96-well plate.

    • Measure the absorbance at 520 nm.

    • Calculate the concentration (µg/mL) of pyocyanin by multiplying the A520 reading by 17.072.

Data Presentation:

Treatment (50 µM)Pyocyanin Concentration (µg/mL)
Vehicle Control1.5 ± 0.3
3-oxo-C12-HSL12.8 ± 1.1
This compound 11.9 ± 0.9

Protocol 3: Biofilm Formation Assay

Principle: Biofilm formation in P. aeruginosa is a complex process influenced by the QS system. This assay quantifies the ability of this compound to promote biofilm formation on an abiotic surface. The crystal violet (CV) staining method is a standard, high-throughput technique to measure total biofilm biomass.

Methodology:

  • Culture and Plate Setup:

    • Grow P. aeruginosa PAO1 overnight in a suitable medium like M63 minimal medium supplemented with glucose and casamino acids.

    • Dilute the overnight culture 1:100 in fresh medium.

    • Add 100 µL of the diluted culture to the wells of a 96-well flat-bottomed polystyrene plate.

    • Add this compound at various concentrations. Use at least 4-8 replicate wells for each condition. Include media-only wells as a negative control.

  • Incubation:

    • Incubate the plate under static (non-shaking) conditions at 37°C for 24 hours.

  • Biofilm Staining:

    • Carefully discard the planktonic (free-floating) culture from the wells.

    • Gently wash the wells twice with distilled water to remove unattached cells.

    • Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the CV solution and wash the wells thoroughly with water until the wash water is clear.

    • Dry the plate completely (e.g., by inverting on a paper towel or using a gentle stream of air).

  • Quantification:

    • Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Transfer the solubilized CV to a new flat-bottomed plate.

    • Measure the absorbance at 550 nm using a plate reader.

Data Presentation:

Treatment (50 µM)Biofilm Formation (A550)% Biofilm vs. Control
Vehicle Control0.45 ± 0.050%
3-oxo-C12-HSL1.82 ± 0.15100%
This compound 1.65 ± 0.1188.9%

References

Application Notes and Protocols for Preparing Stock Solutions of LasR Agonist 1 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The LasR protein is a key transcriptional regulator in the quorum sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa. It controls the expression of numerous virulence factors and is a critical component in biofilm formation.[1][2] LasR is activated by its native N-acyl-homoserine lactone (AHL) ligand, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL).[1][3] Small molecule agonists of LasR, such as LasR agonist 1, are invaluable tools for studying the activation mechanism of the receptor, elucidating the downstream effects of QS activation, and validating screening assays designed to find LasR inhibitors.[3][4]

Proper preparation of stock solutions for these agonists is fundamental to obtaining reproducible and reliable results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound.

I. Compound Data and Properties

This compound, also identified as "compound 9" in some studies, is a non-AHL synthetic agonist of the LasR receptor.[4][5] Its key properties are summarized below. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific information.

PropertyValue / InformationSource
Compound Name This compound (also known as compound 9)[4][5]
Mechanism of Action Activates the LasR quorum sensing receptor[5]
In Vitro Potency (EC₅₀) ~0.7 µM in a P. aeruginosa reporter strain[4][5]
Molecular Weight (MW) Varies. Crucially, refer to the supplier's Certificate of Analysis for the exact MW of your specific lot. N/A
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[3][4]
Solubility Readily soluble in aqueous solutions containing 1% DMSO[4]
Storage (Powder) Store at -20°C or -80°C, desiccated and protected from light.General Practice
Storage (Stock Solution) Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[6]

II. Experimental Protocols

This section provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.

A. Materials and Equipment
  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade (purity ≥ 99.7%)

  • Microcentrifuge tubes (1.5 mL, sterile, polypropylene)

  • Calibrated analytical balance

  • Pipettes (P1000, P200, P20) and sterile filter tips

  • Vortex mixer

  • Optional: Sonicator (water bath)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

B. Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.

1. Pre-Analysis Calculation:

  • Determine the mass of this compound required. The formula is: Mass (mg) = Desired Concentration (mM) x Desired Volume (L) x Molecular Weight ( g/mol )

  • Example Calculation: Assuming a hypothetical Molecular Weight (MW) of 350.0 g/mol :

    • Mass (mg) = 10 mmol/L x 0.001 L x 350.0 g/mol

    • Mass (mg) = 3.5 mg

    • Note: You must replace 350.0 g/mol with the actual MW of your compound from the supplier's data sheet.

2. Weighing the Compound:

  • Before starting, allow the vial containing the powdered this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Tare the analytical balance with a clean microcentrifuge tube.

  • Carefully weigh the calculated amount of this compound (e.g., 3.5 mg) directly into the tared tube. Record the exact mass.

3. Dissolution:

  • Using a calibrated pipette, add the calculated volume of DMSO to the microcentrifuge tube containing the powder. For a 10 mM stock from the example mass: Volume (µL) = [Mass (mg) / MW ( g/mol )] / [Concentration (mol/L)] x 1,000,000

    • Volume (µL) = [3.5 mg / 350.0 g/mol ] / [0.010 mol/L] x 1,000,000 = 1000 µL (1 mL)

  • Close the tube cap tightly.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • Visually inspect the solution against a light source to ensure that all solid material has completely dissolved. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.

4. Aliquoting and Storage:

  • To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[6]

  • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6]

C. Preparation of Working Solutions for In Vitro Assays
  • For in vitro assays, the high-concentration DMSO stock is serially diluted to create working solutions.

  • It is critical to maintain the final DMSO concentration in the assay medium at a low, consistent, and non-toxic level (typically ≤1%, often 0.1%).[3]

  • Always prepare a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.

III. Visualized Workflows and Pathways

LasR Signaling Pathway Activation

LasR_Signaling cluster_cell P. aeruginosa Cell LasI LasI (Synthase) Agonist_out This compound (or OdDHL) LasI->Agonist_out Synthesizes LasR_inactive LasR (Inactive Monomer) LasR_active LasR-Agonist Complex (Active Dimer) LasR_inactive->LasR_active Dimerization DNA lasBox DNA Target LasR_active->DNA Binds Transcription Transcription & Translation DNA->Transcription Virulence_Genes Virulence Genes (e.g., lasB) Proteins Virulence Proteins Virulence_Genes->Proteins Expression of Virulence Factors Agonist_out->Agonist_in Enters Cell Agonist_in->LasR_inactive Binds to Stock_Solution_Workflow start Start weigh 1. Weigh this compound (Solid Powder) start->weigh add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex / Sonicate Until Fully Dissolved add_solvent->dissolve qc 4. Visual Quality Control (Check for Particulates) dissolve->qc aliquot 5. Aliquot into Sterile Tubes qc->aliquot Pass fail Redissolve or Discard qc->fail Fail store 6. Store at -80°C aliquot->store end End: Ready-to-use 10 mM Stock Aliquots store->end fail->dissolve

References

Application Notes and Protocols: Employing LasR Agonists as Chemical Probes for Quorum Sensing Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, in a cell-density-dependent manner. In the opportunistic pathogen Pseudomonas aeruginosa, the Las system sits (B43327) at the top of a hierarchical QS cascade. The LasR protein, a transcriptional regulator, is a key component of this system. Upon binding to its native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), LasR dimerizes and activates the transcription of target genes, including those responsible for virulence.[1][2][3][4]

The development of synthetic LasR agonists provides powerful chemical tools to probe the intricacies of the Las QS system. These agonists can be used to specifically activate the LasR receptor, enabling researchers to study its downstream effects on gene expression, virulence factor production, and biofilm formation. This allows for the decoupling of the Las system from its native regulatory inputs, providing a clearer understanding of its specific role in P. aeruginosa pathophysiology. Furthermore, these chemical probes are invaluable in high-throughput screening campaigns to identify novel LasR antagonists with therapeutic potential.[5]

These application notes provide an overview of the utility of LasR agonists as chemical probes and offer detailed protocols for their use in quorum sensing research.

The LasR Signaling Pathway

The P. aeruginosa quorum sensing network is a complex interplay of three main systems: Las, Rhl, and PQS. The Las system is considered the master regulator, influencing the other two. At low cell density, the LasI synthase produces basal levels of the autoinducer OdDHL. As the bacterial population grows, OdDHL accumulates. Once a threshold concentration is reached, OdDHL binds to the cytoplasmic LasR receptor. This binding event induces a conformational change in LasR, leading to its dimerization and subsequent binding to specific DNA sequences (las boxes) in the promoter regions of target genes. This activates the transcription of a suite of virulence genes and also upregulates the Rhl and PQS systems.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm OdDHL_out OdDHL (Autoinducer) LasR_inactive Inactive LasR (Monomer) OdDHL_out->LasR_inactive Import & Binding LasI LasI (Synthase) LasI->OdDHL_out Synthesis & Export LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Dimerization las_box las box (DNA Binding Site) LasR_active->las_box Binding Virulence_Genes Virulence Genes las_box->Virulence_Genes Activation rhlR_gene rhlR las_box->rhlR_gene Activation pqsR_gene pqsR las_box->pqsR_gene Activation Virulence_Factors Virulence Factors (e.g., Elastase) Virulence_Genes->Virulence_Factors Expression Rhl_PQS_Systems Rhl & PQS Systems rhlR_gene->Rhl_PQS_Systems Upregulation pqsR_gene->Rhl_PQS_Systems

Caption: The LasR signaling pathway in P. aeruginosa.

Quantitative Data of Selected LasR Agonists

Several synthetic LasR agonists have been developed and characterized. Their potency is typically reported as the half-maximal effective concentration (EC50), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response.

Compound NameStructureEC50 (nM)Efficacy (%)Reporter StrainReference
OdDHL (Native Ligand)N-(3-oxododecanoyl)-L-homoserine lactone0.1 - 1.78100P. aeruginosa / E. coli
TP-1 Triphenyl derivative0.07 - 71100P. aeruginosa / E. coli
Compound 9 Novel structural class0.7100P. aeruginosa
TP-1 Analogs (10-16) Substituted triphenyl derivatives0.674 - 9.20≥91E. coli

Experimental Protocols

Protocol 1: Determination of LasR Agonist Activity using a β-Galactosidase Reporter Assay

This protocol describes the use of a recombinant E. coli strain to quantify the activity of potential LasR agonists. The reporter strain harbors two plasmids: one for the expression of LasR and another containing a lasB promoter-lacZ fusion. Activation of LasR by an agonist leads to the expression of β-galactosidase, which can be quantified colorimetrically.

Materials:

  • E. coli reporter strain (e.g., DH5α) containing pJN105 (arabinose-inducible LasR expression) and pSC11 (lasB-lacZ reporter)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics (e.g., gentamicin (B1671437) for pJN105, ampicillin (B1664943) for pSC11)

  • L-arabinose

  • Test compounds (potential LasR agonists) dissolved in a suitable solvent (e.g., DMSO)

  • OdDHL (positive control)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • β-Galactosidase assay reagents (e.g., ONPG)

Procedure:

  • Prepare overnight culture: Inoculate a single colony of the E. coli reporter strain into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh LB medium with antibiotics.

  • Induce LasR expression: Add L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of LasR.

  • Prepare agonist dilutions: Prepare a serial dilution of the test compounds and the OdDHL positive control in the appropriate solvent.

  • Treat cells: Aliquot the induced subculture into a 96-well plate. Add the test compounds and controls to the wells. Include a solvent-only control.

  • Incubate: Incubate the plate at 37°C with shaking for a specified period (e.g., 4-6 hours).

  • Measure cell density: Read the optical density at 600 nm (OD600) to assess cell growth.

  • Perform β-galactosidase assay: Lyse the cells and perform a standard β-galactosidase assay using a substrate like ONPG. Measure the absorbance at 420 nm.

  • Calculate Miller Units: Normalize the β-galactosidase activity to the cell density. Miller Units = (1000 * A420) / (t * V * OD600), where t is the reaction time in minutes and V is the volume of culture used in mL.

  • Data Analysis: Plot the Miller Units against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

Reporter_Assay_Workflow start Start culture Overnight Culture of Reporter Strain start->culture subculture Subculture and Induce LasR Expression culture->subculture treat Treat Cells in 96-well Plate subculture->treat prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->treat incubate Incubate at 37°C treat->incubate measure_od Measure OD600 incubate->measure_od beta_gal_assay Perform β-Galactosidase Assay (A420) measure_od->beta_gal_assay calculate Calculate Miller Units beta_gal_assay->calculate analyze Plot Dose-Response Curve and Determine EC50 calculate->analyze end End analyze->end

Caption: Workflow for LasR agonist activity determination.
Protocol 2: Assessing the Impact of LasR Agonists on Virulence Factor Production in P. aeruginosa

This protocol measures the effect of a LasR agonist on the production of a key virulence factor, elastase, in a wild-type P. aeruginosa strain.

Materials:

  • P. aeruginosa wild-type strain (e.g., PAO1)

  • LB medium

  • Test LasR agonist

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (pH 7.2)

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare overnight culture: Grow P. aeruginosa overnight in LB medium at 37°C with shaking.

  • Subculture and treat: Dilute the overnight culture into fresh LB medium and add the LasR agonist at the desired concentration. Include an untreated control.

  • Incubate: Grow the cultures for an extended period (e.g., 18-24 hours) to allow for virulence factor production.

  • Harvest supernatant: Pellet the bacterial cells by centrifugation. Carefully collect the supernatant, which contains the secreted elastase.

  • Elastase assay:

    • Prepare a reaction mixture containing the supernatant and ECR in Tris-HCl buffer.

    • Incubate the mixture at 37°C for a specified time (e.g., 2-4 hours) to allow the elastase to digest the ECR.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Pellet the undigested ECR by centrifugation.

    • Transfer the supernatant, containing the solubilized Congo Red, to a fresh microtiter plate.

  • Quantify elastase activity: Measure the absorbance of the supernatant at 495 nm. Higher absorbance indicates greater elastase activity.

  • Normalize data: Normalize the elastase activity to the cell density (OD600) of the corresponding culture.

Applications in Drug Development

The use of well-characterized LasR agonists is crucial for the development of novel anti-virulence therapies. They serve as essential positive controls in high-throughput screening (HTS) campaigns designed to identify LasR antagonists. By ensuring that the assay is functioning correctly and can detect activation of the LasR pathway, these agonists validate the screening results.

Furthermore, LasR agonists can be used in competitive binding assays to determine the mechanism of action of potential inhibitors. By assessing whether a candidate antagonist can displace a known agonist from the LasR ligand-binding domain, researchers can elucidate its inhibitory mechanism. This information is vital for the structure-activity relationship (SAR) studies needed to optimize lead compounds into potent and specific drug candidates.

Drug_Development_Logic HTS High-Throughput Screen (HTS) for Antagonists Validate_Assay Validate Assay Performance HTS->Validate_Assay Agonist_Control LasR Agonist as Positive Control Agonist_Control->Validate_Assay Competitive_Binding Competitive Binding Assay (Agonist vs. Hit) Agonist_Control->Competitive_Binding Identify_Hits Identify Potential Antagonist 'Hits' Validate_Assay->Identify_Hits Mechanism_Studies Mechanism of Action Studies Identify_Hits->Mechanism_Studies Mechanism_Studies->Competitive_Binding Determine_MOA Determine if Hit Binds to Ligand Pocket Competitive_Binding->Determine_MOA SAR Structure-Activity Relationship (SAR) Studies Determine_MOA->SAR Optimize_Lead Optimize Lead Compound SAR->Optimize_Lead Drug_Candidate Preclinical Drug Candidate Optimize_Lead->Drug_Candidate

Caption: Role of LasR agonists in drug development.

Conclusion

LasR agonists are indispensable tools for the study of quorum sensing in P. aeruginosa. They provide a means to specifically and potently activate the LasR receptor, facilitating detailed investigations into its regulatory network and its role in virulence. The protocols and data presented here offer a framework for researchers to effectively employ these chemical probes in their studies, ultimately advancing our understanding of bacterial communication and aiding in the development of novel antibacterial strategies.

References

Application Notes and Protocols: Screening of Active Ingredients Using LasR Immobilized Monolithic Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. In the opportunistic pathogen Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator at the top of the QS hierarchy, making it a prime target for the development of novel anti-virulence drugs.[1][2][3] The use of enzyme/protein immobilized monolithic columns combined with liquid chromatography-mass spectrometry (LC-MS) has emerged as an efficient strategy for screening agonists or antagonists from complex mixtures like natural product extracts.[4][5][6]

These application notes provide a detailed overview and protocol for the use of LasR immobilized monolithic columns as a powerful tool for the rapid screening and identification of LasR inhibitors. This affinity chromatography-based method offers a significant advantage over traditional screening methods by enabling the direct capture of active compounds from complex samples.[4][6]

Signaling Pathway of LasR in Pseudomonas aeruginosa

The LasR protein is a central component of the P. aeruginosa quorum-sensing network. It is a transcriptional activator that, when bound to its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), regulates the expression of a wide array of virulence genes.[1][2] The Las system also hierarchically controls other QS systems, namely the Rhl and PQS systems.[1] Understanding this pathway is crucial for contextualizing the role of LasR inhibitors.

LasR_Signaling_Pathway cluster_Cell Pseudomonas aeruginosa Cell LasI LasI (Synthase) Autoinducer 3-oxo-C12-HSL (Autoinducer) LasI->Autoinducer Synthesizes LasR LasR (Inactive) Autoinducer->LasR Binds to ActiveLasR LasR-HSL Complex (Active) LasR->ActiveLasR Activates DNA Promoter DNA ActiveLasR->DNA Binds to Virulence Virulence Genes (e.g., lasB, rhl, pqs) DNA->Virulence Upregulates Inhibitor LasR Inhibitor Inhibitor->LasR Blocks binding

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa.

Experimental Workflow for Screening LasR Inhibitors

The overall workflow involves the preparation of the LasR immobilized monolithic column, followed by the screening of potential inhibitors from a sample, and finally the elution and identification of the bound compounds.

Experimental_Workflow cluster_Workflow Screening Workflow A 1. Prepare Recombinant LasR Protein C 3. Immobilize LasR Protein on Monolithic Column A->C B 2. Prepare Poly(GMA-co-PEGDA)-EDA Monolithic Column B->C D 4. Column Equilibration C->D E 5. Load Sample Extract D->E F 6. Wash to Remove Non-specific Compounds E->F G 7. Elute Bound LasR Inhibitors F->G H 8. Analyze Eluate by LC-MS G->H I 9. Identify Potential Inhibitors H->I

Caption: Experimental workflow for screening LasR inhibitors.

Detailed Experimental Protocols

Preparation of Recombinant LasR Protein

The LasR protein can be expressed and purified from an E. coli expression system.[4][5]

  • Expression: The gene encoding for LasR is cloned into a suitable expression vector (e.g., pET series) and transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically with IPTG.

  • Purification of Inclusion Bodies: LasR is often expressed as inclusion bodies. The cell pellet is harvested, lysed, and the inclusion bodies are washed and solubilized in a buffer containing a strong denaturant like 8 M urea.

  • Renaturation and Purification: The solubilized protein is then loaded onto a nickel-nitrilotriacetic acid (NTA) column.[7] The protein is refolded on-column by a gradient reduction of the denaturant. The purified, refolded LasR protein is then eluted.[7]

  • Validation: The purity and identity of the LasR protein are confirmed by SDS-PAGE and Western blotting.[7]

Preparation of LasR Immobilized Monolithic Column

This protocol is adapted from the method described for a poly (glycidyl methacrylate-co-poly(ethylene glycol)diacrylate)-ethylenediamine (poly(GMA-co-PEGDA)-EDA) monolithic column.[5][7]

  • Amination of the Monolithic Column:

    • Pump a 10% solution of ethylenediamine (B42938) (EDA) through the poly(GMA-co-PEGDA) column for 4 hours.[5][7]

    • Wash the column with deionized water until the eluent is neutral to obtain the aminated poly(GMA-co-PEGDA)-EDA monolithic column.[5][7]

  • Immobilization of LasR Protein:

    • Prepare a 0.5 mg/mL solution of the purified LasR protein in 100 mM phosphate (B84403) buffer (pH 6.0) containing 150 mM NaCl.[5][7]

    • To 400 µL of the LasR solution, add 2 mg of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 3 mg of N-hydroxysuccinimide (NHS). Mix for 10 minutes.[5][7] This step activates the carboxyl groups on the LasR protein for reaction with the amino groups on the column.

    • Pump the activated LasR solution through the aminated monolithic column.

    • Wash the column with the phosphate buffer to remove any unbound protein.

Screening of Active Ingredients

This protocol outlines the use of the prepared LasR immobilized column for "ligand fishing".

  • Sample Preparation:

    • Prepare an extract of the sample to be screened (e.g., a natural product extract). For instance, a dried powder of Scutellaria baicalensis Georgi roots can be extracted with 70% ethanol (B145695), followed by evaporation of the ethanol and subsequent liquid-liquid extraction with ethyl acetate.[5] The final organic fraction is evaporated to dryness and reconstituted in a suitable buffer for loading onto the column.[5]

  • Affinity Chromatography:

    • Equilibration: Equilibrate the LasR immobilized monolithic column with a binding buffer (e.g., phosphate buffer).

    • Sample Loading: Load the prepared sample extract onto the column.

    • Washing: Wash the column with the binding buffer to remove unbound and non-specifically bound compounds.

    • Elution: Elute the specifically bound compounds using an elution buffer. This can be a buffer with a different pH, higher salt concentration, or containing a denaturant to disrupt the protein-ligand interaction.

  • Analysis:

    • The eluted fractions are collected and analyzed by a sensitive analytical technique, typically LC-MS, to identify the compounds that were bound to the LasR protein.

Data Presentation

The following table summarizes the findings from a study that utilized a LasR immobilized monolithic column to screen for inhibitors from the extract of Scutellaria baicalensis Georgi.[4][5]

Parameter Value/Observation Reference
Monolithic Column Material Poly (glycidyl methacrylate-co-poly(ethylene glycol)diacrylate)-ethylenediamine[4][5]
Immobilized Protein Recombinant LasR[4][5]
Characterization Methods Fourier Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM)[4][5]
Immobilized LasR Activity Retained affinity for its natural ligand, 3-oxo-C12-HSL[4][5][6]
Stability of Immobilized LasR Stable for 24 hours at 4 °C[4][5][6]
Screened Sample Scutellaria baicalensis Georgi extract[4][5]
Identified Potential Inhibitor Baicalein[4][5][6]
Confirmation of Interaction Molecular Docking and in vivo evaluation[4]

Conclusion

The use of LasR immobilized monolithic columns provides a robust and efficient platform for the discovery of novel LasR inhibitors directly from complex mixtures.[4][5][6] This affinity-based screening method accelerates the initial stages of drug discovery by rapidly identifying compounds that interact with the target protein. The identified hits can then be further validated through molecular docking and various in vitro and in vivo assays.[4] This approach holds significant promise for the development of new therapeutic agents against P. aeruginosa infections.[4][6]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Synthetic LasR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with synthetic LasR agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, particularly regarding low compound potency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide direct answers to specific problems you may encounter.

Q1: My synthetic LasR agonist shows significantly lower potency (high EC50 value) than expected. What are the potential causes?

Several factors can contribute to the apparent low potency of your synthetic LasR agonists. It is crucial to systematically investigate each possibility:

  • Compound Stability: The foundational N-acyl-homoserine lactone (AHL) scaffold is susceptible to pH-dependent lactonolysis, where the lactone ring is hydrolyzed, rendering the molecule inactive.[1] This degradation is more rapid at alkaline pH and higher temperatures.[1]

  • Compound Solubility: Poor solubility of your compound in the assay medium can lead to an underestimation of its potency. If the compound precipitates, its effective concentration is much lower than the nominal concentration.

  • Efflux Pumps in Reporter Strain: If you are using a Pseudomonas aeruginosa reporter strain, it's important to remember that they possess efflux pumps, such as the MexAB-OprM system, which can actively remove your compound from the cell, reducing its intracellular concentration.

  • Partial Agonism or Antagonism: Your compound may not be a full agonist. It could be a partial agonist, which even at saturating concentrations will not elicit the maximum possible response, or it could have antagonistic activity that competes with the native ligand if present.[2][3]

  • Issues with the Reporter Strain: Problems with the reporter strain itself, such as plasmid loss or mutation in the lasR gene or the reporter gene, can lead to a diminished response.

  • Suboptimal Assay Conditions: Factors like cell density (OD600), incubation time, and solvent concentration can all impact the measured activity.

Q2: How can I determine if my compound is degrading during the experiment?

To check for compound stability, you can perform the following:

  • pH and Temperature Control: Ensure your assay medium is buffered to a pH where your compound is stable (typically neutral to slightly acidic for AHLs). Incubate at a consistent and appropriate temperature (e.g., 37°C).[1]

  • Time-Course Experiment: Measure the reporter gene expression at several time points. If the signal peaks and then declines over a longer incubation period, it may indicate compound degradation.

  • Analytical Verification: Use techniques like HPLC or LC-MS to analyze the concentration of your intact compound in the culture supernatant at the beginning and end of your assay.

Q3: What are the best practices for dissolving and diluting my synthetic agonists?

Most synthetic agonists are dissolved in a solvent like Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO.

  • Final DMSO Concentration: When adding the compound to your assay, ensure the final concentration of DMSO is low (typically ≤1%) to avoid solvent-induced toxicity or artifacts.

  • Solubility Check: After diluting your compound into the aqueous assay medium, visually inspect for any precipitation. If precipitation occurs, you may need to lower the final concentration or explore alternative formulation strategies.

Q4: My results are inconsistent between experiments. What could be the cause of this poor reproducibility?

Poor reproducibility often stems from variability in experimental conditions. Here are key parameters to control:

  • Standardized Inoculum: Always start your cultures from a fresh overnight culture grown under consistent conditions to ensure the cells are in a similar physiological state.

  • Consistent Cell Density: Initiate your assay with a consistent starting optical density (OD600) for all wells and experiments.

  • Reagent Preparation: Prepare fresh solutions of reagents, especially labile ones, for each experiment.

  • Pipetting Accuracy: Use calibrated pipettes and proper techniques to ensure accurate dispensing of cells, compounds, and reagents.

  • Plate Uniformity: Be mindful of "edge effects" in microplates, where evaporation can be higher in the outer wells. Consider not using the outermost wells for critical experiments or filling them with sterile media.

Q5: Could the choice of reporter strain affect the measured potency of my agonist?

Yes, the choice of reporter strain can have a significant impact.

  • E. coli vs. P. aeruginosa Strains: E. coli reporter strains are often used because they lack the native quorum sensing machinery and efflux pumps found in P. aeruginosa. This can lead to a more direct measurement of the interaction between your agonist and LasR. However, assays in P. aeruginosa provide a more physiologically relevant context, including the effects of efflux.

  • Reporter Gene: The type of reporter gene (e.g., lacZ for β-galactosidase or gfp for Green Fluorescent Protein) can influence the dynamic range and sensitivity of the assay. GFP allows for real-time measurements in live cells, while β-galactosidase assays are endpoint assays that can be very sensitive.

Quantitative Data Summary

The potency of synthetic LasR agonists is typically reported as the half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency. Below is a summary of EC50 values for the native LasR agonist, OdDHL, and a series of synthetic triphenyl (TP) agonists, as determined in an E. coli reporter strain.

CompoundDescriptionEC50 (nM)Efficacy (%)
OdDHL (1) Native Agonist1.78100
TP1 (2) Synthetic Agonist0.924100
10 TP1 Analog1.1699
11 TP1 Analog0.67498
12 TP1 Analog0.91499
13 TP1 Analog9.2091
18 Truncated TP Analog20.5100
19 Truncated TP Analog11499
20 Truncated TP Analog26.899
21 Truncated TP Analog>1000*100

*Compound insolubility prevented testing at higher concentrations.

Experimental Protocols

Protocol 1: β-Galactosidase Reporter Assay for LasR Agonist Potency

This protocol is adapted for a common E. coli reporter strain (e.g., JLD271) harboring plasmids that express LasR and a LasR-responsive promoter driving lacZ expression.

Materials:

  • LasR reporter strain

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics (e.g., 100 µg/mL ampicillin, 10 µg/mL gentamicin)

  • Synthetic LasR agonists dissolved in DMSO

  • 96-well microtiter plates

  • Z-buffer (0.06 M Na2HPO4·7H2O, 0.04 M NaH2PO4·H2O, 0.01 M KCl, 0.001 M MgSO4, 0.05 M β-mercaptoethanol, pH 7.0)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Na2CO3 solution

  • Spectrophotometer (plate reader)

Procedure:

  • Culture Preparation: Inoculate a single colony of the reporter strain into LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB medium with antibiotics. Grow at 37°C with shaking to an OD600 of 0.2-0.3.

  • Assay Setup:

    • Prepare serial dilutions of your synthetic agonists in LB medium in a 96-well plate. Remember to include a positive control (e.g., OdDHL) and a negative control (DMSO vehicle).

    • Add the bacterial sub-culture to each well. The final volume should be consistent across all wells (e.g., 200 µL).

  • Incubation: Incubate the plate at 37°C with shaking for a set period (e.g., 3-6 hours).

  • Cell Lysis:

    • Measure the final OD600 of each well to normalize for cell growth.

    • Add a small amount of chloroform (B151607) (e.g., 20 µL) and 0.1% SDS (e.g., 10 µL) to each well to permeabilize the cells. Vortex or shake vigorously.

  • Enzymatic Reaction:

    • Equilibrate the plate to 28°C.

    • Start the reaction by adding ONPG solution (e.g., 40 µL) to each well and start a timer.

    • Incubate at 28°C until a noticeable yellow color develops in the positive control wells.

  • Stopping the Reaction: Stop the reaction by adding 1 M Na2CO3 (e.g., 100 µL) to each well. Record the exact reaction time.

  • Data Acquisition: Measure the absorbance at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (to correct for light scattering from cell debris).

  • Calculation: Calculate β-galactosidase activity in Miller Units:

    • Miller Units = 1000 × [ (A420 - 1.75 × A550) ] / ( Time (min) × Volume (mL) × OD600 )

Protocol 2: GFP Reporter Assay for LasR Agonist Potency

This protocol is for a reporter strain expressing a green fluorescent protein (GFP) under the control of a LasR-inducible promoter (e.g., plasI).

Materials:

  • LasR-GFP reporter strain

  • LB medium with appropriate antibiotics

  • Synthetic LasR agonists dissolved in DMSO

  • 96-well, black, clear-bottom microtiter plates

  • Fluorometer (plate reader) capable of measuring GFP fluorescence (Excitation ~485 nm, Emission ~515 nm)

  • Spectrophotometer for OD600 measurements

Procedure:

  • Culture Preparation: Grow an overnight culture of the LasR-GFP reporter strain in LB medium with the necessary antibiotics at 37°C with shaking.

  • Sub-culturing: Dilute the overnight culture 1:100 into fresh, pre-warmed LB medium with antibiotics.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, prepare serial dilutions of your synthetic agonists. Include positive (e.g., OdDHL) and negative (DMSO vehicle) controls.

    • Add the diluted bacterial culture to each well to a final volume of 200 µL.

  • Incubation: Incubate the plate at 37°C with shaking for a specified time (e.g., 4-8 hours). The optimal incubation time should be determined empirically.

  • Data Acquisition:

    • At the end of the incubation period, measure the optical density at 600 nm (OD600) to quantify cell density.

    • Measure the fluorescence intensity (Excitation ~485 nm, Emission ~515 nm).

  • Data Analysis:

    • Subtract the background fluorescence from a blank well (media only).

    • Normalize the fluorescence signal to cell density by dividing the fluorescence reading by the OD600 reading for each well (Relative Fluorescence Units, RFU).

    • Plot the normalized fluorescence against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

LasR_Signaling_Pathway LasR Quorum Sensing Signaling Pathway cluster_cell Bacterial Cell LasI LasI (Synthase) OdDHL OdDHL (Autoinducer) LasI->OdDHL Synthesizes LasR_inactive LasR (Inactive Monomer) OdDHL->LasR_inactive Binds to OdDHL->LasR_inactive LasR_active LasR-OdDHL Complex (Active Dimer) LasR_inactive->LasR_active Dimerizes las_box las Box (Promoter) LasR_active->las_box Binds to Virulence_Genes Virulence Genes (e.g., lasB, rhlR) las_box->Virulence_Genes Activates Transcription Synthetic_Agonist Synthetic Agonist Synthetic_Agonist->LasR_inactive Binds to Synthetic_Agonist->LasR_inactive

Caption: The LasR quorum sensing pathway in P. aeruginosa.

Troubleshooting_Workflow Troubleshooting Low Potency of Synthetic LasR Agonists Start Start: Low Potency Observed Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Solubility Is compound soluble in assay medium? Check_Compound->Solubility Check_Assay Step 2: Review Assay Protocol Controls Did controls (+/–) work correctly? Check_Assay->Controls Check_Strain Step 3: Validate Reporter Strain Strain_Integrity Is reporter strain genetically stable? Check_Strain->Strain_Integrity Hypothesize Step 4: Formulate Hypothesis Partial_Agonist Hypothesis: Partial Agonist/Antagonist Hypothesize->Partial_Agonist Stability Is compound stable (pH, temp, time)? Solubility->Stability Yes Assay_Issue Hypothesis: Assay Condition Issue Solubility->Assay_Issue No Stability->Check_Assay Yes Degradation Hypothesis: Compound Degradation Stability->Degradation No Conditions Are assay conditions (OD, time, solvent) optimal? Controls->Conditions Yes Controls->Assay_Issue No Conditions->Check_Strain Yes Conditions->Assay_Issue No Strain_Integrity->Hypothesize Yes Strain_Issue Hypothesis: Reporter Strain Issue Strain_Integrity->Strain_Issue No

Caption: A logical workflow for troubleshooting low potency results.

References

potential off-target effects of LasR agonist 1 in bacterial cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LasR Agonist 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in bacterial cultures. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is LasR and why is it a target?

A1: LasR is a key transcriptional regulator in the quorum-sensing (QS) circuit of Pseudomonas aeruginosa.[1][2] At high cell densities, LasR binds to its native N-acyl-homoserine lactone (AHL) signal, N-(3-oxo-dodecanoyl)-L-homoserine lactone (3O-C12-HSL), leading to the activation of numerous genes, many of which are involved in virulence and biofilm formation.[1][2][3] Targeting LasR is a promising anti-virulence strategy to control P. aeruginosa infections.

Q2: What is this compound and what is its intended function?

A2: this compound is a synthetic small molecule designed to mimic the natural ligand of LasR, 3O-C12-HSL. Its primary function is to bind to and activate the LasR receptor, thereby inducing the expression of LasR-regulated genes. This can be useful for studying the downstream effects of LasR activation or for priming the QS system in specific experimental contexts.

Q3: What are the potential off-target effects of this compound?

A3: Potential off-target effects can be broadly categorized as:

  • Non-specific toxicity: Inhibition of bacterial growth or other essential cellular processes unrelated to LasR activation.

  • Cross-talk with other signaling pathways: Activation of other LuxR-type receptors in P. aeruginosa (e.g., RhlR, QscR) or unintended modulation of other regulatory networks.

  • Metabolic burden: Over-activation of the LasR regulon can lead to a significant metabolic load on the bacteria, potentially causing growth defects or other stress responses.

  • Unintended phenotypic changes: Alterations in bacterial behavior or physiology that are not directly linked to the canonical LasR regulon.

Q4: How can I be sure that the observed effects in my experiment are due to on-target LasR activation?

A4: It is crucial to perform control experiments. These include:

  • Using a lasR null mutant strain: The effects of this compound should be absent or significantly reduced in a strain lacking the LasR receptor.

  • Comparing with the natural ligand: Benchmark the effects of this compound against those of the native agonist, 3O-C12-HSL.

  • Using a structurally related inactive analog of this compound as a negative control.

  • Performing dose-response experiments to ensure the observed effects are concentration-dependent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected reduction in bacterial growth rate after adding this compound. 1. General toxicity: The compound may be toxic to the bacteria at the concentration used.2. Metabolic burden: Over-activation of QS pathways may be imposing a significant metabolic load.1. Perform a dose-response growth curve analysis: Determine the Minimum Inhibitory Concentration (MIC) and ensure you are using the agonist at a sub-inhibitory concentration.2. Titrate the agonist concentration: Use the lowest concentration of this compound that elicits the desired on-target effect.3. Monitor growth in real-time: Use a microplate reader to obtain high-resolution growth curves in the presence and absence of the agonist.
Expression of genes known to be regulated by RhlR or PqsR is observed. 1. Hierarchical activation: LasR activation is known to upregulate the rhl and pqs systems.2. Lack of specificity: this compound may be directly binding to and activating RhlR or another receptor.1. Use reporter strains: Test this compound in E. coli strains engineered to express only LasR, RhlR, or QscR to check for specific activation.2. Perform experiments in rhlR or pqsR mutant backgrounds: This will help to dissect the signaling cascade.
No induction of LasR-dependent reporter gene expression. 1. Compound instability: this compound may be unstable under the experimental conditions (e.g., hydrolysis of a lactone ring).2. Efflux pump activity: The compound may be actively removed from the cell by efflux pumps.3. Incorrect concentration: The concentration used may be too low to activate LasR.1. Verify compound stability: Use analytical methods like HPLC to check the stability of the agonist in your culture medium over time.2. Use efflux pump inhibitor or deficient strains: Test the agonist in the presence of a broad-spectrum efflux pump inhibitor or in a strain with known efflux pumps deleted.3. Perform a dose-response curve: Test a wide range of concentrations to determine the EC50.
Inconsistent results between experiments. 1. Variability in bacterial growth phase: The responsiveness of bacteria to QS signals can vary with the growth phase.2. Precipitation of the compound: this compound may have low solubility in the culture medium.1. Standardize your protocol: Ensure that the agonist is added at the same optical density (OD) in each experiment.2. Check for precipitation: Visually inspect the culture and consider using a vehicle like DMSO to improve solubility, ensuring the final DMSO concentration is not toxic to the bacteria.

Quantitative Data on LasR Agonists

The following table summarizes the potency and efficacy of the natural LasR agonist and a well-characterized synthetic agonist, TP1. This data can serve as a benchmark for your experiments with this compound.

Agonist EC50 (nM) Maximum Agonism (%) Bacterial Strain/Reporter System Reference
OdDHL (native ligand)139100P. aeruginosa LasR reporter
TP-171>100 (superagonist)P. aeruginosa LasR reporter
OdDHL (native ligand)1.78100E. coli LasR reporter
TP-10.924>100 (superagonist)E. coli LasR reporter

EC50 (Half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Protocol 1: Growth Curve Analysis to Assess Toxicity

Objective: To determine if this compound exhibits general toxicity to the bacterial strain of interest.

Methodology:

  • Prepare a 96-well microtiter plate.

  • In each well, add a defined volume of bacterial growth medium (e.g., LB or TSB).

  • Add this compound at a range of concentrations to be tested (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Inoculate the wells with an overnight culture of the bacterial strain, diluted to a starting OD600 of ~0.05.

  • Incubate the plate in a microplate reader at the appropriate temperature (e.g., 37°C) with shaking.

  • Measure the OD600 of each well at regular intervals (e.g., every 15-30 minutes) for 18-24 hours.

  • Plot the OD600 values over time to generate growth curves for each concentration of this compound.

  • Compare the growth curves of the treated samples to the controls to identify any growth inhibition.

Protocol 2: LasR-Specific Reporter Gene Assay in E. coli

Objective: To confirm that this compound directly activates the LasR receptor.

Methodology:

  • Use an E. coli strain that does not have its own LuxR-type receptors and is engineered to:

    • Express the P. aeruginosa lasR gene (e.g., from an inducible promoter).

    • Contain a reporter plasmid with a LasR-dependent promoter (e.g., pLasI) fused to a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein).

  • Grow an overnight culture of the reporter strain.

  • Dilute the culture and induce the expression of LasR if necessary.

  • Aliquot the culture into a 96-well plate.

  • Add this compound at various concentrations. Include a positive control (3O-C12-HSL) and a negative control (vehicle).

  • Incubate the plate for a defined period to allow for reporter gene expression.

  • Measure the reporter signal (β-galactosidase activity using a Miller assay or fluorescence for GFP).

  • Normalize the reporter signal to cell density (OD600).

  • Plot the normalized reporter activity against the agonist concentration to determine the EC50.

Visualizations

LasR_Signaling_Pathway LasR Signaling Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell 3O_C12_HSL_out 3O-C12-HSL 3O_C12_HSL_in 3O-C12-HSL 3O_C12_HSL_out->3O_C12_HSL_in Diffusion LasI LasI Synthase LasI->3O_C12_HSL_in Synthesis LasR_inactive Inactive LasR LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization las_box las box (DNA) LasR_active->las_box Binds to DNA Virulence_Genes Virulence Genes (e.g., lasB, rhlR) las_box->Virulence_Genes Activates Transcription 3O_C12_HSL_in->3O_C12_HSL_out Diffusion 3O_C12_HSL_in->LasR_inactive Binding & Activation Troubleshooting_Workflow Troubleshooting Off-Target Effects start Experiment with This compound unexpected_phenotype Unexpected Phenotype Observed? start->unexpected_phenotype growth_defect Growth Defect? unexpected_phenotype->growth_defect Yes on_target Likely On-Target Effect unexpected_phenotype->on_target No check_toxicity Perform Growth Curve Analysis growth_defect->check_toxicity Yes cross_talk Cross-talk Suspected? growth_defect->cross_talk No lower_concentration Lower Agonist Concentration check_toxicity->lower_concentration off_target Potential Off-Target Effect lower_concentration->off_target use_mutants Test in rhlR/pqsR Mutants cross_talk->use_mutants Yes cross_talk->on_target No specificity_assay Use E. coli Reporter Strains use_mutants->specificity_assay specificity_assay->off_target

References

Technical Support Center: Enhancing Metabolic Stability of Non-AHL LasR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the metabolic stability of non-Acyl-Homoserine Lactone (AHL) LasR agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability, and why is it a critical parameter for non-AHL LasR agonists?

A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. For non-AHL LasR agonists being developed as potential therapeutics, high metabolic stability is crucial. A compound that is rapidly metabolized will be quickly cleared from the body, leading to a short half-life and potentially insufficient exposure at the site of action to exert its therapeutic effect. This would necessitate higher or more frequent dosing, which can increase the risk of off-target effects and toxicity. Therefore, optimizing metabolic stability is a key step in the development of effective and safe non-AHL LasR agonists.

Q2: My non-AHL LasR agonist shows high potency in my reporter assay but is rapidly degraded in my in vitro metabolic stability assay. What are the likely causes?

A2: This is a common challenge in drug discovery. The rapid degradation is likely due to metabolic instability. Key factors include:

  • Enzymatic Degradation: The compound is likely a substrate for metabolic enzymes present in your in vitro system, such as Cytochrome P450s (CYPs) in liver microsomes or a broader range of enzymes in hepatocytes.

  • Chemical Instability: The inherent chemical structure of your agonist may be unstable under the physiological conditions of the assay (e.g., pH, temperature).

  • Plasma Esterases: If you are conducting a plasma stability assay, enzymes like esterases and other hydrolases can degrade your compound, especially if it contains susceptible functional groups like esters or amides.

Q3: How can I determine the primary metabolic pathways affecting my non-AHL LasR agonist?

A3: To identify the metabolic pathways responsible for the degradation of your compound, you can perform a series of experiments:

  • Cofactor Exclusion: In a liver microsomal stability assay, run the experiment without the essential cofactor NADPH. A significant decrease in degradation suggests that CYP-mediated metabolism is a primary pathway.

  • Use of Enzyme Inhibitors: Including broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) in your microsomal incubation can help confirm the involvement of CYP enzymes if degradation is reduced.

  • Metabolite Identification Studies: Using techniques like high-resolution mass spectrometry, you can identify the metabolites formed during the incubation. The structure of the metabolites will provide clues about the metabolic reactions occurring (e.g., hydroxylation, N-dealkylation).

Q4: What structural modifications can I make to my non-AHL LasR agonist to improve its metabolic stability?

A4: Improving metabolic stability often involves a structure-activity relationship (SAR) approach. Consider the following strategies:

  • Blocking Metabolically Liable Sites: Once you have identified the "metabolic soft spots" on your molecule, you can make chemical modifications to block these sites. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group can prevent oxidation.

  • Introducing Steric Hindrance: Adding bulky groups near a metabolically susceptible part of the molecule can sterically hinder the approach of metabolizing enzymes.

  • Modifying Ring Systems: Replacing metabolically vulnerable aromatic rings with more stable heterocyclic systems can improve stability. For instance, increasing the nitrogen content in a ring generally increases resistance to CYP-mediated oxidation.

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (B1214612) can sometimes slow down metabolism due to the kinetic isotope effect, where the C-D bond is stronger and broken more slowly than a C-H bond.

Troubleshooting Guides

Troubleshooting In Vitro Metabolic Stability Assays
Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Pipetting errors.- Inconsistent mixing.- Compound precipitation.- Use calibrated pipettes and ensure proper technique.- Gently vortex or mix all solutions thoroughly before and after additions.- Decrease the compound concentration or increase the percentage of organic solvent (e.g., DMSO) in the final incubation, ensuring it does not exceed the recommended limit (typically <1%) to avoid inhibiting enzyme activity.
Compound appears more stable than expected or stability varies between experiments - Degradation of NADPH cofactor.- Inactive microsomes or hepatocytes.- Prepare NADPH solutions fresh for each experiment and keep them on ice during use.- Use a new, validated batch of microsomes or hepatocytes. Always include a positive control compound with a known metabolic profile to verify the activity of the biological matrix.
The disappearance rate is too fast to measure accurately - High concentration of microsomes/hepatocytes or a very labile compound.- Reduce the microsomal protein concentration or the number of hepatocytes per well.- Shorten the incubation time points (e.g., 0, 1, 5, 10, 15 minutes).
No metabolism is observed for the positive control - Inactive microsomes/hepatocytes.- Incorrect or degraded cofactor.- Use a new batch of microsomes/hepatocytes.- Ensure the correct cofactor (e.g., NADPH for CYPs) is used at the appropriate concentration and is freshly prepared.
Compound is unstable in microsomes but appears more stable in hepatocytes - High non-specific binding to hepatocytes, reducing the free concentration available for metabolism.- The primary metabolic pathway is not CYP-mediated and is more prominent in intact cells.- Determine the fraction of the compound that is unbound in the hepatocyte incubation (fu_hep) and correct the clearance values accordingly.- Investigate Phase II metabolic pathways (e.g., glucuronidation, sulfation) which are more active in hepatocytes.
Troubleshooting LasR Agonist Activity Assays (e.g., Reporter Gene Assays)
Problem Possible Cause(s) Recommended Solution(s)
Weak or no signal from agonist - Low compound potency.- Low compound solubility or stability in assay media.- Inefficient cell transfection (for transient reporter assays).- Weak promoter in the reporter construct.- Test a higher concentration range of the agonist.- Check for compound precipitation in the assay media. Ensure the compound is stable over the course of the assay.- Optimize transfection efficiency by testing different ratios of plasmid DNA and transfection reagents.- Consider using a reporter construct with a stronger promoter if possible.
High background signal - Constitutive (ligand-independent) activity of the LasR receptor in the reporter strain.- Contamination of reagents or cell culture.- Use a reporter strain with tightly controlled LasR expression.- Ensure all reagents and cell cultures are sterile and free from contamination.
High variability between replicates - Pipetting errors.- Inconsistent cell density in wells.- Edge effects in the microplate.- Use a calibrated multichannel pipette and prepare a master mix for reagents.- Ensure a uniform cell suspension when seeding plates.- To minimize edge effects, avoid using the outermost wells of the plate or fill them with media without cells.
Conflicting results between different assay formats (e.g., E. coli vs. P. aeruginosa reporter) - Differences in LasR expression levels between the host strains.- Differences in compound permeability or efflux between the bacterial species.- Be aware that heterologous expression systems (like E. coli) may have higher levels of LasR, which can affect the apparent potency of agonists.- Consider that differences in cell wall composition and efflux pump activity can lead to different intracellular concentrations of your compound.

Quantitative Data Summary

The following tables provide representative data from in vitro metabolic stability assays for a hypothetical series of non-AHL LasR agonists. This data illustrates how structural modifications can impact metabolic stability.

Table 1: Metabolic Stability of Pyridyl-Based LasR Agonists in Human and Mouse Liver Microsomes

Compound IDR1 GroupR2 GroupHuman Liver Microsomes t1/2 (min)Mouse Liver Microsomes t1/2 (min)
PA-01 HH53
PA-02 FH2518
PA-03 HCH3128
PA-04 FCH34532
PA-05 OCH3H> 6055

Note: t1/2 is the half-life of the compound in the assay.

Table 2: Plasma Stability of Triphenyl-Scaffold LasR Agonists

Compound IDX MoietyHuman Plasma % Remaining at 2hRat Plasma % Remaining at 2h
TP-A1 Ester1522
TP-A2 Amide8591
TP-A3 Ether9899
TP-A4 Sulfonamide9295

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a non-AHL LasR agonist in the presence of liver microsomes.

Materials:

  • Test compound (non-AHL LasR agonist)

  • Pooled liver microsomes (human or other species of interest)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., a compound with known high clearance like verapamil)

  • Negative control compound (e.g., a compound with known low clearance like warfarin)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator capable of maintaining 37°C

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Dilute the test compound stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM).

  • In a 96-well plate, add the diluted test compound, positive control, and negative control to their respective wells.

  • Add the liver microsomes to each well to a final protein concentration of, for example, 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to assess non-enzymatic degradation).

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding the quenching solution.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of a non-AHL LasR agonist in plasma.

Materials:

  • Test compound (non-AHL LasR agonist)

  • Pooled plasma (human or other species of interest), anticoagulated (e.g., with heparin)

  • Positive control compound (e.g., a compound known to be hydrolyzed by plasma esterases)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator at 37°C

Procedure:

  • Thaw the pooled plasma at 37°C.

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • In a 96-well plate, add the plasma to the designated wells.

  • Add a small volume of the test compound stock solution to the plasma to achieve the final desired concentration (e.g., 1 µM).

  • Incubate the plate at 37°C.

  • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from the incubation mixture and add it to the quenching solution.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample to determine its stability.

Visualizations

LasR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Non-AHL Agonist Non-AHL Agonist LasR_inactive Inactive LasR (Monomer) Non-AHL Agonist->LasR_inactive Binds to receptor LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Conformational change & Dimerization DNA las Promoter DNA LasR_active->DNA Binds to DNA Transcription Gene Transcription DNA->Transcription Initiates Virulence_Factors Virulence Factors (e.g., proteases, toxins) Transcription->Virulence_Factors Leads to production of Metabolic_Stability_Workflow cluster_microsomal Microsomal Stability Assay cluster_plasma Plasma Stability Assay M_Start 1. Incubate Compound with Liver Microsomes + NADPH at 37°C M_Timepoints 2. Sample at Time Points (0, 5, 15, 30, 60 min) M_Start->M_Timepoints M_Quench 3. Quench Reaction (e.g., Acetonitrile) M_Timepoints->M_Quench M_Analyze 4. Analyze by LC-MS/MS M_Quench->M_Analyze M_Data 5. Calculate t1/2 and CLint M_Analyze->M_Data P_Start 1. Incubate Compound with Plasma at 37°C P_Timepoints 2. Sample at Time Points (0, 15, 30, 60, 120 min) P_Start->P_Timepoints P_Quench 3. Quench Reaction & Precipitate Proteins P_Timepoints->P_Quench P_Analyze 4. Analyze by LC-MS/MS P_Quench->P_Analyze P_Data 5. Calculate % Remaining P_Analyze->P_Data Troubleshooting_Logic Start High Compound Degradation in Microsomal Assay Check_NADPH Is degradation NADPH-dependent? Start->Check_NADPH CYP_Metabolism Primary Pathway: CYP-mediated oxidation Check_NADPH->CYP_Metabolism Yes Non_CYP Consider other pathways: - Non-CYP enzymes - Chemical instability Check_NADPH->Non_CYP No Modify_Molecule Structural Modification Strategy CYP_Metabolism->Modify_Molecule Block_Site Block metabolic 'soft spot' (e.g., fluorination, methylation) Modify_Molecule->Block_Site Add_Bulk Introduce steric hindrance near labile site Modify_Molecule->Add_Bulk

how to prevent degradation of LasR agonist 1 in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LasR agonist 1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound, also referred to as compound 9, is a synthetic, abiotic small molecule that activates the Pseudomonas aeruginosa LasR quorum-sensing receptor.[1] It has a reported EC50 of 0.7 μM.[1] Its primary function in research is to act as a potent activator of the LasR signaling pathway, mimicking the effect of the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), to study quorum sensing-regulated gene expression and phenotypes such as virulence factor production and biofilm formation.[1]

Q2: How should I store and handle this compound to prevent degradation?

While specific degradation studies for this compound are not publicly available, it has been described as "physically robust in biological media".[1] The chemical library from which it was identified was also pre-filtered to remove potentially unstable molecules.[1] For optimal stability, follow these general best-practice guidelines:

  • Stock Solutions: Prepare high-concentration stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Storage:

    • Solid Form: Store the compound as a solid at -20°C or -80°C in a tightly sealed container, protected from light and moisture.

    • Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Use sterile techniques when preparing solutions to avoid microbial contamination, which could potentially degrade the compound.

Q3: What is the recommended solvent for dissolving this compound?

The recommended solvent for creating stock solutions of this compound is high-purity, anhydrous DMSO. For final experimental concentrations, the DMSO stock should be diluted in the appropriate aqueous buffer or culture medium. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.

Q4: Is this compound susceptible to hydrolysis?

This compound is an abiotic molecule and lacks the homoserine lactone ring found in native acyl-homoserine lactone (AHL) autoinducers. The lactone ring is known to be susceptible to pH-dependent hydrolysis. The absence of this moiety suggests that this compound is likely more resistant to hydrolysis compared to OdDHL, contributing to its stability in aqueous experimental media.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low activity of this compound 1. Degradation of the compound: Improper storage (exposure to light, moisture, repeated freeze-thaw cycles). 2. Precipitation: The compound may have precipitated out of the solution if its solubility limit was exceeded in the aqueous medium. 3. Incorrect concentration: Errors in dilution calculations. 4. Reporter strain issue: The LasR reporter strain may have lost its plasmids or function.1. Prepare fresh dilutions from a new aliquot of the stock solution. Review storage procedures. 2. Visually inspect the final solution for any precipitate. If present, consider optimizing the final solvent concentration or using a stabilizing agent (if compatible with the assay). 3. Double-check all calculations for serial dilutions. 4. Streak the reporter strain on selective agar (B569324) to confirm the presence of plasmids. Run a positive control with the native agonist (OdDHL) to verify the reporter system's functionality.
High variability between replicates 1. Inaccurate pipetting: Especially with small volumes for high-concentration stock solutions. 2. Uneven cell density: Inconsistent inoculation of reporter cells. 3. Compound precipitation: Inconsistent solubility across wells.1. Use calibrated pipettes and ensure proper technique. For highly concentrated stocks, perform serial dilutions. 2. Ensure the cell culture is well-mixed before aliquoting into assay plates. 3. Prepare a master mix of the medium containing the final concentration of the agonist to ensure even distribution.
Apparent shift in EC50 value 1. Different reporter systems: The level of LasR expression can affect agonist potency. Assays in E. coli with overexpressed LasR may show higher potency than in native P. aeruginosa systems. 2. Competition with native signals: If using a P. aeruginosa strain capable of producing its own OdDHL, this can compete with the agonist.1. Be consistent with the reporter strain used. When comparing data, ensure the same strain and conditions were employed. 2. Use a lasI mutant strain of P. aeruginosa that cannot synthesize its own OdDHL to get a more accurate measure of the agonist's activity.

Experimental Protocols & Methodologies

Protocol 1: LasR Activation Assay using an E. coli Reporter Strain

This protocol describes a standard method to quantify the agonistic activity of this compound using a common E. coli reporter strain (e.g., JLD271) that contains a LasR expression plasmid and a lasB-lacZ reporter fusion.

Materials:

  • E. coli reporter strain (e.g., JLD271)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics (e.g., ampicillin, gentamicin)

  • This compound

  • OdDHL (positive control)

  • DMSO (vehicle control)

  • 96-well microtiter plates

  • Incubator shaker

  • Reagents for β-galactosidase assay (e.g., ONPG)

Methodology:

  • Prepare Reporter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotics with a single colony of the E. coli reporter strain. Grow overnight at 37°C with shaking.

  • Subculture: The next day, dilute the overnight culture 1:10 into fresh LB medium with antibiotics and grow to an OD600 of approximately 0.4-0.6.

  • Prepare Assay Plate:

    • Prepare serial dilutions of this compound and the OdDHL positive control in DMSO.

    • In a 96-well plate, add the diluted compounds to the wells. Include wells with DMSO only as a vehicle control.

    • Add the subcultured E. coli reporter cells to each well to a final volume of 200 µL. Ensure the final DMSO concentration is ≤1%.

  • Incubation: Incubate the plate at 37°C with shaking for a specified period (e.g., 4-6 hours).

  • Quantify Reporter Activity: Measure the β-galactosidase activity using a standard protocol (e.g., Miller assay with ONPG). Read the absorbance at 420 nm.

  • Data Analysis: Subtract the background absorbance (from blank wells). Normalize the data to the positive control (e.g., a saturating concentration of OdDHL). Plot the response versus the log of the agonist concentration and fit a dose-response curve to determine the EC50 value.

Visualizations

LasR Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the LasR quorum-sensing system in P. aeruginosa. At a critical concentration, this compound binds to the LasR protein, inducing its dimerization and activation. The activated LasR dimer then binds to specific DNA sequences (las boxes) in the promoter regions of target genes, upregulating the expression of virulence factors and other quorum sensing-controlled genes.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell Agonist This compound LasR_inactive Inactive LasR (monomer) Agonist->LasR_inactive Binds to LasR_active Active LasR Dimer LasR_inactive->LasR_active Induces Dimerization & Activation DNA Promoter DNA (las box) LasR_active->DNA Binds to Transcription Gene Transcription DNA->Transcription Virulence_Genes Target Genes (e.g., lasB, rhlR) Transcription->Virulence_Genes Upregulates

Caption: Simplified LasR signaling pathway activation by this compound.

Experimental Workflow for Agonist Potency Testing

This workflow outlines the key steps for determining the EC50 value of this compound.

Experimental_Workflow A 1. Prepare Serial Dilutions of this compound in DMSO C 3. Dispense Compounds & Cells into 96-Well Plate A->C B 2. Grow E. coli Reporter Strain to Mid-Log Phase B->C D 4. Incubate Plate at 37°C with Shaking C->D E 5. Perform β-Galactosidase Assay (e.g., Miller Assay) D->E F 6. Measure Absorbance at 420 nm E->F G 7. Analyze Data & Calculate EC50 F->G

Caption: Workflow for determining the potency (EC50) of this compound.

References

addressing variability in LasR agonist 1 bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in LasR agonist 1 bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is a this compound bioassay?

A this compound bioassay is a laboratory method used to determine the biological activity of a compound that activates the LasR protein. LasR is a key transcriptional regulator in the quorum sensing (QS) system of Pseudomonas aeruginosa. This system plays a crucial role in regulating virulence factors and biofilm formation[1][2][3]. These bioassays typically utilize a reporter gene, such as luciferase or β-galactosidase, linked to a LasR-controlled promoter. The signal produced by the reporter gene is proportional to the level of LasR activation by the agonist being tested[4][5].

Q2: What are the common types of LasR bioassays?

Common types of LasR bioassays include:

  • Luminescence/Fluorescence-based reporter assays: These are the most common and involve genetically engineered bacterial strains (e.g., E. coli or P. aeruginosa) that contain a plasmid with a LasR-responsive promoter driving the expression of a reporter gene like lux (luciferase) or gfp (green fluorescent protein).

  • β-galactosidase (LacZ) reporter assays: Similar to the above, but the reporter gene is lacZ, and the output is a colorimetric change that can be quantified.

  • Differential Scanning Fluorimetry (DSF): This in vitro method measures the thermal stability of the LasR ligand-binding domain (LBD) when bound to a ligand. An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein, which can correlate with agonist activity.

Q3: Why is it important to control for variability in these assays?

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound bioassays.

Issue 1: High Variability Between Replicates

High variability between replicate wells is a frequent issue that can compromise the statistical power of an experiment.

Potential Cause Troubleshooting Steps
Pipetting Errors - Use calibrated multichannel pipettes. - Prepare a master mix of reagents to be added to all wells to ensure consistency. - Practice consistent pipetting technique.
Inconsistent Cell Density - Ensure the bacterial culture is homogenous before aliquoting into wells. - Start assays with a low cell density to avoid issues with biofilm accumulation in microtiter plates.
Edge Effects in Microplates - Avoid using the outer wells of the plate as they are more prone to evaporation and temperature fluctuations. - Fill the outer wells with sterile media or water to create a humidity barrier.
Reagent Inconsistency - Use the same batch of reagents for all experiments that will be directly compared. - Ensure reagents are properly stored and have not expired.
Incomplete Compound Dissolution - Visually inspect compound solutions for precipitates. - Use appropriate solvents (e.g., DMSO) and ensure the final concentration in the assay does not inhibit bacterial growth or the reporter enzyme.
Issue 2: Weak or No Signal

A weak or absent signal can make it difficult to distinguish true agonist activity from background noise.

Potential Cause Troubleshooting Steps
Low Agonist Potency or Concentration - Test a wider range of agonist concentrations. - Include a known potent agonist as a positive control (e.g., OdDHL or TP1).
Ineffective Reporter System - Verify the integrity of the reporter plasmid through sequencing. - Use a stronger promoter to drive reporter gene expression if the signal is consistently low.
Problems with Bacterial Strain - Confirm the genotype of the bacterial strain to ensure it expresses a functional LasR protein. Some clinical isolates may have non-functional LasR variants. - Check for contamination of the bacterial culture.
Suboptimal Assay Conditions - Optimize incubation time, temperature, and aeration. - Ensure the growth medium contains all necessary components for bacterial growth and reporter function.
Signal Interference - Some compounds can inhibit the luciferase enzyme or quench the fluorescent signal. Test for compound interference in a cell-free system if possible.
Issue 3: High Background Signal

A high background signal can mask the effects of weak agonists and reduce the dynamic range of the assay.

Potential Cause Troubleshooting Steps
"Leaky" Promoter - A "leaky" promoter can lead to reporter gene expression even in the absence of an agonist. Consider using a reporter strain with a more tightly regulated promoter.
Autofluorescence/Autoluminescence of Compounds - Measure the signal of the test compound in the absence of the bacterial reporter strain to check for intrinsic fluorescence or luminescence.
Contamination - Use sterile techniques and fresh, sterile reagents to prevent microbial contamination that could produce a background signal.
Choice of Microplate - Use white, opaque-walled plates for luminescence assays to reduce well-to-well crosstalk and background.

Data Presentation

Table 1: Potency of Known LasR Agonists

This table summarizes the half-maximal effective concentrations (EC50) for commonly used LasR agonists, providing a benchmark for experimental results.

AgonistEC50 (nM)Reporter SystemReference
OdDHL (native ligand)1.78E. coli pJN105L + pSC11
OdDHL (native ligand)139P. aeruginosa reporter strain
TP10.924E. coli pJN105L + pSC11
TP171P. aeruginosa reporter strain
Compound 10 0.674E. coli pJN105L + pSC11
Compound 11 1.11E. coli pJN105L + pSC11
Compound 12 9.20E. coli pJN105L + pSC11
Compound 13 2.11E. coli pJN105L + pSC11
Compound 14 0.915E. coli pJN105L + pSC11
Compound 15 1.25E. coli pJN105L + pSC11
Compound 16 1.13E. coli pJN105L + pSC11
Compound 22 1.34E. coli pJN105L + pSC11
Compound 23 2.13E. coli pJN105L + pSC11

Experimental Protocols

Protocol 1: General LasR Reporter Gene Assay

This protocol provides a general workflow for conducting a LasR agonist bioassay using a luminescence-based reporter.

  • Prepare Bacterial Culture: Inoculate a single colony of the LasR reporter strain into appropriate liquid media with antibiotics and grow overnight at 37°C with shaking.

  • Subculture: The next day, dilute the overnight culture into fresh media and grow to the early exponential phase (e.g., OD600 of ~0.2-0.4).

  • Prepare Assay Plate: Add the test compounds (agonists) at various concentrations to the wells of a 96-well microtiter plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., OdDHL).

  • Inoculate Plate: Add the diluted bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 4-6 hours), allowing for gene expression.

  • Measure Signal: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Subtract the background signal from all wells, normalize the data to the positive control, and plot the dose-response curve to determine the EC50 value.

Visualizations

LasR Signaling Pathway

LasR_Signaling_Pathway LasR Agonist Signaling Pathway cluster_cell Bacterial Cell LasI LasI (Synthase) OdDHL OdDHL (Autoinducer) LasI->OdDHL Synthesizes LasR_inactive Inactive LasR (Monomer) OdDHL->LasR_inactive Binds to LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Dimerization las_box las Box (Promoter) LasR_active->las_box Binds to Virulence_Genes Virulence Genes (e.g., lasB) las_box->Virulence_Genes Activates Transcription Reporter_Gene Reporter Gene (e.g., lux) las_box->Reporter_Gene Activates Transcription Signal Light/Fluorescence Reporter_Gene->Signal Produces Agonist Exogenous Agonist 1 Agonist->LasR_inactive Binds to & Activates

Caption: LasR agonist signaling pathway leading to reporter gene expression.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for LasR Bioassays Start Assay Shows High Variability Check_Pipetting Review Pipetting Technique and Calibration? Start->Check_Pipetting Check_Reagents Check Reagent Quality and Consistency? Check_Pipetting->Check_Reagents No Solution_Pipetting Use Master Mixes & Calibrated Pipettes Check_Pipetting->Solution_Pipetting Yes Check_Cells Examine Cell Culture (Density, Contamination)? Check_Reagents->Check_Cells No Solution_Reagents Use Fresh, Consistent Reagent Batches Check_Reagents->Solution_Reagents Yes Check_Signal Signal Weak or Absent? Check_Cells->Check_Signal No Solution_Cells Ensure Homogenous Culture & Aseptic Technique Check_Cells->Solution_Cells Yes Check_Background High Background Signal? Check_Signal->Check_Background No Solution_Signal Optimize Agonist Conc., Check Reporter Strain Check_Signal->Solution_Signal Yes Solution_Background Use Opaque Plates, Check for Contamination Check_Background->Solution_Background Yes End Assay Optimized Check_Background->End No Solution_Pipetting->End Solution_Reagents->End Solution_Cells->End Solution_Signal->End Solution_Background->End

Caption: A logical workflow for troubleshooting common LasR bioassay issues.

References

Technical Support Center: Minimizing Cytotoxicity of Synthetic LasR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of synthetic LasR agonists in cell line experiments.

Troubleshooting Guides

High cytotoxicity of synthetic LasR agonists can be a significant hurdle in experimental studies. The following guides address common issues in a question-and-answer format.

Guide 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

Question: My synthetic LasR agonist is showing high levels of cell death at concentrations where I expect to see specific activity. What are the potential causes and how can I troubleshoot this?

Answer: High cytotoxicity at expected active concentrations can stem from several factors. Here is a step-by-step approach to identify and mitigate the issue:

  • Confirm Compound Integrity and Purity:

    • Potential Cause: The compound may have degraded or may contain cytotoxic impurities from synthesis.

    • Suggested Action: Ensure the compound has been stored correctly, protected from light and moisture as required. If possible, verify the purity of your compound stock using methods like HPLC-MS. Purchase compounds from reputable suppliers who provide a certificate of analysis.[1]

  • Evaluate Solvent Toxicity:

    • Potential Cause: The solvent used to dissolve the agonist (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Suggested Action: Run a vehicle control with the same concentration of solvent used in your highest drug concentration wells. Ensure the final solvent concentration is non-toxic for your specific cell line (typically <0.5% for DMSO).[2]

  • Perform a Dose-Response and Time-Course Experiment:

    • Potential Cause: The therapeutic window of the compound may be narrower than anticipated, or the cytotoxic effects may be time-dependent.

    • Suggested Action: Conduct a comprehensive dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) and evaluate cell viability at multiple time points (e.g., 24, 48, and 72 hours). This will help determine the 50% cytotoxic concentration (CC50) and identify a concentration range with minimal toxicity.

  • Consider Off-Target Effects:

    • Potential Cause: Synthetic LasR agonists, which are often analogs of N-acyl homoserine lactones (AHLs), may interact with unintended targets in mammalian cells, leading to cytotoxicity.[3][4] Natural AHLs have been shown to induce apoptosis and modulate immune responses in mammalian cells.[5]

    • Suggested Action: Review the literature for known off-target effects of the specific class of synthetic agonist you are using. If the target in mammalian cells is unknown, consider using techniques like thermal proteome profiling or chemical proteomics to identify potential off-target interactions.

Guide 2: Inconsistent Cytotoxicity Results Between Experiments

Question: I am observing significant variability in cytotoxicity from my synthetic LasR agonist between different experimental runs. What could be causing this inconsistency?

Answer: Inconsistent results are a common challenge in cell-based assays. Here are key areas to investigate:

  • Standardize Cell Culture Conditions:

    • Potential Cause: Variations in cell passage number, seeding density, and confluency can significantly impact cellular responses to a compound.

    • Suggested Action: Use cells within a consistent and low passage number range. Ensure cells are healthy and have high viability before seeding. Standardize the cell seeding density to avoid issues related to overgrowth or sparseness, which can alter cell sensitivity to toxic compounds.

  • Ensure Consistent Compound Handling:

    • Potential Cause: Repeated freeze-thaw cycles of the compound stock solution can lead to degradation. Improper mixing can result in inaccurate concentrations.

    • Suggested Action: Aliquot your stock solution upon receipt to minimize freeze-thaw cycles. Always vortex the stock solution before preparing dilutions. Prepare fresh dilutions for each experiment.

  • Address Assay-Specific Variability:

    • Potential Cause: For assays like the MTT assay, incomplete solubilization of formazan (B1609692) crystals can lead to high variability. In plate-based assays, an "edge effect" can occur where wells on the perimeter of the plate evaporate more quickly, concentrating the compound and affecting cell growth.

    • Suggested Action: For MTT assays, ensure complete dissolution of the formazan crystals by thorough mixing and incubation. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which synthetic LasR agonists might cause cytotoxicity in mammalian cell lines?

A1: The cytotoxicity of synthetic LasR agonists, which are often mimics of bacterial N-acyl homoserine lactones (AHLs), can be attributed to several mechanisms:

  • Off-Target Interactions: These molecules can interact with unintended cellular targets in mammalian cells. For instance, some AHLs have been shown to bind to peroxisome proliferator-activated receptors (PPARs) and modulate their activity.

  • Induction of Apoptosis: Certain AHLs can trigger programmed cell death (apoptosis) through mitochondrial pathways.

  • Modulation of Immune and Inflammatory Responses: AHLs can have pro- or anti-inflammatory effects on various immune cells, which could lead to cytotoxicity in certain contexts.

  • Disruption of Cellular Signaling: They can interfere with key signaling pathways, such as MAPK and NF-κB, and affect intracellular calcium levels.

Q2: How do I differentiate between specific, on-target cytotoxicity (if any is expected) and non-specific or off-target cytotoxicity?

A2: To distinguish between specific and non-specific cytotoxicity, you can employ the following strategies:

  • Use a Structurally Similar but Inactive Control Compound: If available, test a molecule that is structurally related to your agonist but is known to be inactive against the LasR receptor. If this inactive control shows similar cytotoxicity, the effect is likely non-specific.

  • Test on a Panel of Cell Lines: Evaluate the cytotoxicity of your agonist across a diverse panel of cell lines from different tissues. A compound with a specific mechanism of action may show varying levels of cytotoxicity depending on the expression of its target in different cell lines.

  • Target Knockdown/Knockout Models: If a specific off-target is suspected, test the compound's cytotoxicity in a cell line where that target has been knocked down or knocked out. A reduction in cytotoxicity in the modified cell line would suggest the involvement of that off-target.

Q3: Could the solubility of my synthetic LasR agonist be a cause of apparent cytotoxicity?

A3: Yes, poor solubility can lead to compound precipitation at higher concentrations. These precipitates can cause physical stress and damage to cells, leading to cell death that is independent of the compound's pharmacological activity. Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. If observed, you may need to adjust the solvent, lower the final concentration, or use a different formulation approach.

Data Presentation

The following table summarizes the activity of various synthetic LasR agonists and antagonists. Direct comparative cytotoxicity data (CC50 values) in mammalian cell lines is not widely available in the public literature for many of these compounds. The "Reported Cytotoxicity" column provides a qualitative summary based on available information.

Compound Name/ClassTarget ReceptorActivity TypeEC50/IC50 (in bacterial reporter assays)Reported Cytotoxicity in Mammalian Cells
Natural Ligand
OdDHL (3-oxo-C12-HSL)LasRAgonist~139 nMCan induce apoptosis and modulate immune responses in various cell lines.
Synthetic Agonists
Triphenyl Analogs (e.g., TP-1)LasRAgonist~71 nMTriphenyl phosphate (B84403) (a related structure) has shown cytotoxicity and developmental toxicity in in vitro and in vivo models.
Synthetic Antagonists
V-06-018LasRAntagonist~5.2 µMGenerally used as a research tool with the assumption of low cytotoxicity at effective concentrations, but thorough testing is recommended.
Benzaldehyde Derivatives (e.g., ortho-vanillin)LasR/RhlRAntagonistMicromolar rangeSome derivatives show low toxicity at effective concentrations, while others can cause growth defects.
4-Bromo-PHLLasRAntagonist~116 µMAs an AHL analog, it may have similar off-target effects as natural AHLs.

Experimental Protocols

Protocol 1: MTT Assay for Assessing Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • Complete culture medium

  • Synthetic LasR agonist stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the synthetic LasR agonist in complete culture medium. b. Carefully remove the medium from the wells and add 100 µL of the compound dilutions or control solutions (vehicle control, positive control for cytotoxicity). c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Resazurin (B115843) (AlamarBlue) Assay for Assessing Cell Viability

The resazurin assay measures cell viability by detecting the reduction of non-fluorescent resazurin to the highly fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • Synthetic LasR agonist stock solution

  • Opaque-walled 96-well plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS, stored protected from light)

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay Protocol, using an opaque-walled plate.

  • Resazurin Assay: a. After the compound incubation period, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.

  • Data Acquisition: a. Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

Visualizations

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Bacterial Cytoplasm AHL Synthetic LasR Agonist (AHL Analog) LasR_inactive Inactive LasR Dimer AHL->LasR_inactive Binds to receptor LasR_active Active LasR-AHL Complex LasR_inactive->LasR_active Conformational Change & Activation lasI_gene lasI gene LasR_active->lasI_gene Binds promoter virulence_genes Virulence Genes LasR_active->virulence_genes Binds promoter LasI_protein LasI Synthase lasI_gene->LasI_protein Transcription & Translation Virulence_factors Virulence Factor Production virulence_genes->Virulence_factors Expression AHL_synth AHL Synthesis LasI_protein->AHL_synth Off_Target_Effects cluster_mammalian_cell Mammalian Cell AHL Synthetic LasR Agonist (AHL Analog) PPARs PPARs AHL->PPARs MAPK MAPK Pathway AHL->MAPK NFkB NF-κB Pathway AHL->NFkB Mitochondria Mitochondria AHL->Mitochondria Ca_signaling Ca2+ Signaling AHL->Ca_signaling Immune_Modulation Immune Modulation MAPK->Immune_Modulation NFkB->Immune_Modulation Apoptosis Apoptosis Mitochondria->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Immune_Modulation->Cytotoxicity Context-dependent Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., in DMSO) treat_cells Prepare Serial Dilutions & Treat Cells prep_compound->treat_cells prep_cells Culture & Harvest Cells seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate incubate_attach Incubate (24h) for Attachment seed_plate->incubate_attach incubate_attach->treat_cells incubate_compound Incubate with Compound (24-72h) treat_cells->incubate_compound add_reagent Add Viability Reagent (MTT or Resazurin) incubate_compound->add_reagent incubate_reagent Incubate Reagent (1-4h) add_reagent->incubate_reagent read_plate Measure Absorbance/ Fluorescence incubate_reagent->read_plate calc_viability Calculate % Cell Viability (vs. Vehicle Control) read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_cc50 Determine CC50 Value plot_curve->determine_cc50 Troubleshooting_Logic start High Cytotoxicity Observed check_compound Is the compound pure and properly stored? start->check_compound check_solvent Is the solvent concentration non-toxic? check_compound->check_solvent Yes re_evaluate Re-evaluate Experiment check_compound->re_evaluate No check_dose_time Have you performed a full dose-response & time-course? check_solvent->check_dose_time Yes check_solvent->re_evaluate No consider_off_target Could it be an off-target effect? check_dose_time->consider_off_target Yes check_dose_time->re_evaluate No consider_off_target->re_evaluate Yes

References

Technical Support Center: LasR Agonist Development for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers developing LasR agonists. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of translating potent in vitro LasR agonists into effective probes for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My potent in vitro LasR agonist shows no activity in my animal model. What are the common causes?

A1: This is a frequent and significant challenge. The transition from in vitro efficacy to in vivo activity is often hindered by several factors that are not present in a controlled lab experiment. The primary culprits include:

  • Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, meaning it isn't absorbed efficiently into the bloodstream. It could also be subject to rapid metabolism by the host (e.g., liver enzymes) or rapid clearance, preventing it from reaching the site of infection at a sufficient concentration.

  • Instability: The agonist, especially if it's an N-acyl-homoserine lactone (AHL) analog, may be chemically unstable in biological fluids. The lactone ring is susceptible to hydrolysis, rendering the molecule inactive.[1][2]

  • Low Solubility: Poor solubility in aqueous environments can lead to low absorption and distribution throughout the body.[3][4]

  • Off-Target Binding: The compound might bind to host proteins or other unintended targets, reducing the effective concentration available to interact with LasR.

  • Bacterial Efflux: P. aeruginosa possesses efflux pumps that can actively remove the agonist from the bacterial cell, preventing it from reaching its cytoplasmic target, LasR.[5]

Q2: How does the complexity of the Pseudomonas aeruginosa quorum sensing (QS) network affect my agonist's in vivo performance?

A2: The P. aeruginosa QS network is a complex, hierarchical system involving not just LasR, but also the RhlR and PQS systems.[6][7][8] LasR is generally considered to be at the top of this cascade, influencing the other systems.[1][5][7][9] This interconnectedness means:

  • Regulatory Feedback Loops: The LasR system has a positive feedback loop where activated LasR upregulates the synthesis of its own signal.[7] Your agonist must be potent enough to effectively hijack this natural system.

  • Hierarchical Control: LasR activation positively regulates the expression of rhlR, mvfR (PqsR), and pqsH.[7] An effective agonist should ideally trigger these downstream effects to mimic the natural QS activation.

  • Emergence of lasR Mutants: During chronic infections, loss-of-function mutations in the lasR gene are common.[6][10] If your in vivo model involves a long-term infection, the bacterial population may evolve to become non-responsive to your LasR-targeting agonist. These mutants can sometimes exhibit increased virulence through alternative pathways, such as the PhoB-mediated phosphate (B84403) stress response.[6][11]

Q3: My agonist is an AHL analog. Are there specific stability issues I should be aware of?

A3: Yes, AHLs and their close analogs are known for their limited stability. The primary issue is the susceptibility of the homoserine lactone ring to hydrolysis, especially under alkaline conditions or in the presence of host- or bacteria-produced enzymes (lactonases).[8][12] This chemical breakdown inactivates the molecule. For in vivo studies, it's crucial to design or select agonists with more robust chemical scaffolds that lack readily hydrolysable groups.[1][2]

Troubleshooting Guides

Problem 1: Inconsistent results in reporter gene assays.
Potential Cause Troubleshooting Step
Variable LasR Expression Overexpression of LasR in heterologous systems like E. coli can increase the apparent potency of agonists compared to native expression in P. aeruginosa.[1] Be consistent with your reporter strain and be aware that potencies may not directly translate between systems.
Compound Precipitation Poorly soluble compounds may precipitate in the assay medium, leading to inaccurate concentration measurements. Visually inspect wells for precipitation. Use a solubility-enhancing co-solvent like DMSO, but keep the final concentration low (<1%) to avoid artifacts.
Cell Density Effects Quorum sensing is density-dependent. Ensure that you normalize your reporter activity to cell density (e.g., OD600) to account for any growth-inhibitory effects of your compound.
Assay Interference The compound may be fluorescent or colored, interfering with reporter readouts (e.g., GFP, LacZ). Always run a control with the compound in a reporter strain that does not express LasR.
Problem 2: Agonist shows high potency in vitro but fails in a biofilm inhibition/formation assay.
Potential Cause Troubleshooting Step
Poor Penetration The agonist may not effectively penetrate the extracellular polymeric substance (EPS) matrix of the biofilm.
Degradation within Biofilm The microenvironment within a biofilm can have different pH or enzymatic conditions that may lead to agonist degradation.
Redundant QS Systems Biofilm formation is regulated by LasR, RhlR, and Pqs systems.[5] In some conditions, the Rhl or PQS systems may compensate for the artificial activation of LasR, or the bacteria may be lasR mutants where RhlR plays a more dominant role.[13]
Surface-Dependent Regulation LasR expression itself can be upregulated when bacteria are associated with a surface, making them more sensitive to autoinducers.[14] This complex regulation might not be fully replicated by your agonist.

Quantitative Data Summary

The potency of LasR agonists is typically measured by their EC50 value (the concentration required to elicit 50% of the maximum response) in a cell-based reporter assay. Lower EC50 values indicate higher potency.

Table 1: Comparative Potency of Selected LasR Agonists

CompoundAgonist TypeEC50 (nM)Efficacy (% of OdDHL)Reference
OdDHL (Native Ligand) Natural AHL~1-10100%[15]
TP-1 Synthetic (Triphenyl)0.674≥91%[15]
TP-3 (Analog of TP-1) Synthetic (Triphenyl)1.16≥91%[15]
TP-4 (Analog of TP-1) Synthetic (Triphenyl)0.811≥91%[15]
Compound 9 Synthetic (Abiotic Scaffold)700~80-90%[1]

Note: EC50 values can vary between different reporter strains and assay conditions.[1]

Experimental Protocols

Protocol 1: LasR Agonist Potency Testing using an E. coli Reporter Strain

This protocol describes a common method for determining the EC50 of a potential LasR agonist using a heterologous E. coli reporter system.

Objective: To quantify the potency and efficacy of a test compound in activating the LasR receptor.

Materials:

  • E. coli reporter strain (e.g., JLD271) containing two plasmids: one for expressing LasR and another with a LasR-dependent promoter (e.g., PlasI) fused to a reporter gene (e.g., lacZ).

  • Luria-Bertani (LB) broth with appropriate antibiotics for plasmid maintenance.

  • Test compounds dissolved in DMSO.

  • Native agonist OdDHL (positive control).

  • 96-well microtiter plates.

  • Reagents for β-galactosidase assay (e.g., ONPG).

  • Spectrophotometer (plate reader).

Procedure:

  • Prepare Overnight Culture: Inoculate the E. coli reporter strain into LB broth with antibiotics and grow overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh LB broth with antibiotics and grow to an early exponential phase (OD600 ≈ 0.2-0.3).

  • Prepare Assay Plate:

    • In a 96-well plate, prepare serial dilutions of your test compounds and the OdDHL positive control. Include a DMSO-only negative control.

    • A typical concentration range for testing might be 0.1 nM to 100 µM.

  • Inoculation: Add the diluted E. coli culture to each well of the assay plate.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for gene expression.

  • Measure Cell Density: Read the absorbance at 600 nm (OD600) to measure cell density in each well.

  • Measure Reporter Activity:

    • Lyse the cells (e.g., using chloroform (B151607) and SDS).

    • Perform a β-galactosidase assay by adding ONPG and stopping the reaction with Na2CO3.

    • Read the absorbance at 420 nm.

  • Data Analysis:

    • Calculate Miller Units to normalize reporter activity to cell density.

    • Plot the normalized activity versus the log of the compound concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the EC50 and maximum efficacy.

Visualizations

Signaling & Regulatory Pathways

LasR_Signaling_Pathway cluster_ext Extracellular cluster_int Intracellular AHL 3-oxo-C12-HSL (AHL Signal) LasR_mono LasR Monomer (Inactive) AHL->LasR_mono Binds LasR_active LasR Dimer (Active Complex) LasR_mono->LasR_active Dimerizes DNA las Box DNA LasR_active->DNA Binds Genes Target Genes (lasI, lasB, rhlR, etc.) DNA->Genes Activates Transcription LasI LasI Synthase Genes->LasI Expresses LasI->AHL Synthesizes (Positive Feedback)

Experimental & Logical Workflows

Troubleshooting_Workflow cluster_vitro In Vitro Phase cluster_vivo In Vivo Phase cluster_troubleshoot Troubleshooting Analysis Screen 1. Compound Library Screen (e.g., Reporter Assay) Hit 2. Identify Potent Agonist (Low nM EC50) Screen->Hit Animal 3. Test in Animal Model (e.g., Murine Infection) Hit->Animal Transition to In Vivo Fail 4. No Efficacy Observed Animal->Fail PK Pharmacokinetics? (Absorption, Metabolism) Fail->PK Stability Chemical Stability? (Hydrolysis) Fail->Stability Solubility Solubility/Distribution? Fail->Solubility OffTarget Off-Target Effects? Fail->OffTarget

// Node Definitions Chem [label="Chemical Properties", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol [label="Poor Solubility", fillcolor="#F1F3F4", fontcolor="#202124"]; Stab [label="Chemical Instability\n(e.g., Hydrolysis)", fillcolor="#F1F3F4", fontcolor="#202124"];

Bio [label="Biological Barriers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Abs [label="Low Absorption/\nBioavailability", fillcolor="#F1F3F4", fontcolor="#202124"]; Met [label="Rapid Metabolism/\nClearance", fillcolor="#F1F3F4", fontcolor="#202124"]; Efflux [label="Bacterial Efflux", fillcolor="#F1F3F4", fontcolor="#202124"];

Outcome [label="Experimental Outcome", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Poor In Vivo Efficacy", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Chem -> Sol; Chem -> Stab;

Sol -> Abs; Stab -> Met;

Bio -> Abs; Bio -> Met; Bio -> Efflux;

Abs -> Fail; Met -> Fail; Efflux -> Fail;

Outcome -> Fail [dir=none]; } dot Caption: Interrelation of challenges in in vivo agonist development.

References

refining synthesis protocols for higher yield of LasR agonist 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the Pseudomonas aeruginosa LasR agonist, TP1. This resource is intended for researchers, scientists, and drug development professionals to facilitate a higher yield and purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is LasR and why is a synthetic agonist like TP1 important?

A1: LasR is a key transcriptional regulator protein in Pseudomonas aeruginosa that controls quorum sensing, a cell-to-cell communication system involved in virulence factor production and biofilm formation.[1][2][3][4][5] Synthetic agonists like TP1 are crucial research tools to study the LasR signaling pathway and for the development of novel anti-virulence therapies. TP1 has been shown to be a potent agonist of LasR, in some cases surpassing the potency of the native ligand, OdDHL.

Q2: What is the general synthetic strategy for TP1?

A2: The most efficient reported synthesis of TP1 is a four-step process. It begins with the reduction and Boc-protection of a commercially available hydroxy-benzonitrile. This is followed by an acylation of the phenol (B47542) group, a subsequent Boc-deprotection that triggers a spontaneous ester-to-amide rearrangement, and a final acylation to yield TP1.

Q3: Are there any known structural ambiguities with TP1?

A3: Yes, early literature had some confusion regarding the regiochemistry of the chloro and nitro substituents on the terminal phenyl rings. The correct and biologically active structure of TP1 has been confirmed through synthesis and structural studies. It is crucial to use the correct starting materials to ensure the synthesis of the active isomer.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of each reaction step. It is recommended to use a combination of UV visualization and staining (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for the deprotected amine) to visualize all components. For more detailed analysis and confirmation of intermediates and the final product, techniques like NMR spectroscopy and mass spectrometry are essential.

Q5: What are the critical safety precautions for this synthesis?

A5: This synthesis involves the use of hazardous reagents. Specifically, 2-nitrobenzoyl chloride and 2-chlorobenzoyl chloride are corrosive and moisture-sensitive. Trifluoroacetic acid (TFA) is highly corrosive. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All moisture-sensitive reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Step 1: Reduction of Nitrile and Boc-Protection
Problem Possible Cause(s) Troubleshooting Suggestions
Low yield of the Boc-protected amine Incomplete reduction of the nitrile.- Ensure the nickel boride catalyst is freshly prepared and active.- Increase the equivalents of the reducing agent (sodium borohydride).- Extend the reaction time and monitor closely by TLC.
Incomplete Boc-protection.- Ensure di-tert-butyl dicarbonate (B1257347) (Boc₂O) is not expired and is added in sufficient excess.- Check the pH of the reaction; the amine needs to be nucleophilic enough to react with Boc₂O.
Presence of multiple spots on TLC Formation of side products from over-reduction or side reactions of the starting material.- Control the reaction temperature carefully; perform the reduction at a lower temperature if necessary.- Purify the starting hydroxy-benzonitrile if its purity is questionable.
Step 2: Acylation with 2-Nitrobenzoyl Chloride
Problem Possible Cause(s) Troubleshooting Suggestions
Incomplete reaction Inactive 2-nitrobenzoyl chloride.- Use freshly opened or properly stored 2-nitrobenzoyl chloride, as it is moisture-sensitive.- Consider preparing the acyl chloride fresh from 2-nitrobenzoic acid if the commercial source is suspect.
Insufficient base.- Use a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) in slight excess to neutralize the HCl byproduct.
Formation of side products Di-acylation or side reactions with the Boc-protecting group.- Add the 2-nitrobenzoyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.
Difficult purification Co-elution of the product with starting material or byproducts.- Optimize the solvent system for column chromatography. A gradient elution from hexane (B92381) to ethyl acetate (B1210297) is often effective.- An aqueous workup to remove the base and its salt before chromatography is recommended.
Step 3: Boc-Deprotection and Amide Rearrangement
Problem Possible Cause(s) Troubleshooting Suggestions
Incomplete Boc-deprotection Insufficient acid strength or reaction time.- Use a sufficient excess of trifluoroacetic acid (TFA).- Monitor the reaction by TLC until the starting material is fully consumed. The deprotected amine will have a significantly lower Rf.
Low yield of the rearranged amide The ester-to-amide rearrangement is not proceeding efficiently.- This rearrangement is typically spontaneous and high-yielding upon Boc deprotection. If issues arise, ensure complete removal of TFA before the next step, as residual acid can interfere.
Formation of t-butylated side products The t-butyl cation generated during deprotection can alkylate electron-rich aromatic rings.- Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the t-butyl cation.
Step 4: Final Acylation with 2-Chlorobenzoyl Chloride
Problem Possible Cause(s) Troubleshooting Suggestions
Incomplete reaction Inactive 2-chlorobenzoyl chloride.- Similar to the first acylation, use a fresh and properly stored reagent.
The rearranged amine is not sufficiently nucleophilic.- Ensure that the TFA from the previous step has been completely removed. The presence of the TFA salt of the amine will prevent acylation. Neutralize with a mild base if necessary before adding the acyl chloride.
Low yield of final product (TP1) Product loss during workup and purification.- TP1 has moderate polarity. Use an appropriate solvent system for extraction and chromatography to avoid product loss.- The final product can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Presentation

Table 1: Summary of Yields for the Synthesis of LasR Agonist TP1

Step Reaction Reported Yield
1Reduction of 3-hydroxybenzonitrile and Boc-protectionModerate
2Acylation with 2-nitrobenzoyl chlorideHigh
3 & 4Boc deprotection, rearrangement, and acylation with 2-chlorobenzoyl chloride94% (over two steps)

Table 2: Biological Activity of TP1 and Analogs

Compound Modification EC₅₀ (nM)
OdDHL (native ligand)-1.78
TP1 - 0.924
Analog 102-CF₃ substituent on ester aryl ring0.674
Analog 162-OMe substituent on ester aryl ring9.20
Analog 222-Cl replacing 2-NO₂ on ester aryl ring~5-fold increase vs TP1
Analog 21Unfunctionalized phenol (R₂ = H)>900-fold increase vs TP1

Experimental Protocols

Optimized 4-Step Synthesis of LasR Agonist TP1

Step 1: tert-butyl (3-hydroxybenzyl)carbamate

  • To a solution of 3-hydroxybenzonitrile in a suitable solvent (e.g., methanol), add a catalytic amount of a nickel salt (e.g., nickel(II) chloride).

  • Cool the solution in an ice bath and add sodium borohydride (B1222165) portion-wise.

  • After the reduction is complete (monitored by TLC), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

  • Allow the reaction to warm to room temperature and stir until the Boc-protection is complete (monitored by TLC).

  • Perform an aqueous workup and purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: 3-(((tert-butoxycarbonyl)amino)methyl)phenyl 2-nitrobenzoate

  • Dissolve the product from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Add a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Cool the solution to 0 °C and slowly add a solution of 2-nitrobenzoyl chloride in the same solvent.

  • Allow the reaction to proceed to completion (monitored by TLC).

  • Perform an aqueous workup and purify the product by column chromatography.

Step 3 & 4: N-(2-chlorobenzoyl)-3-(2-nitrophenoxy)aniline (TP1)

  • Dissolve the product from Step 2 in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature until the Boc-deprotection and subsequent rearrangement are complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the crude rearranged product in an anhydrous aprotic solvent and add a non-nucleophilic base.

  • Slowly add a solution of 2-chlorobenzoyl chloride in the same solvent.

  • Allow the reaction to proceed to completion (monitored by TLC).

  • Perform an aqueous workup and purify the final product (TP1) by column chromatography or crystallization.

Mandatory Visualization

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell P. aeruginosa Cell 3O-C12-HSL 3-oxo-C12-HSL (Autoinducer) LasR_inactive Inactive LasR (Monomer) 3O-C12-HSL->LasR_inactive binding TP1 TP1 (Synthetic Agonist) TP1->LasR_inactive binding LasI LasI (Synthase) LasI->3O-C12-HSL synthesis LasR_active Active LasR (Dimer) LasR_inactive->LasR_active dimerization DNA las/rhl Promoter DNA LasR_active->DNA binding Virulence_Genes Virulence Genes (e.g., lasB, rhlA) DNA->Virulence_Genes transcription activation

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa and the role of the synthetic agonist TP1.

TP1_Synthesis_Workflow Start 3-Hydroxybenzonitrile Step1 Step 1: Reduction & Boc-Protection (Ni-boride, Boc₂O) Start->Step1 Intermediate1 tert-butyl (3-hydroxybenzyl)carbamate Step1->Intermediate1 Step2 Step 2: Acylation (2-Nitrobenzoyl chloride) Intermediate1->Step2 Intermediate2 3-(((tert-butoxycarbonyl)amino)methyl)phenyl 2-nitrobenzoate Step2->Intermediate2 Step3 Step 3: Boc-Deprotection & Rearrangement (TFA) Intermediate2->Step3 Intermediate3 Rearranged Amine Step3->Intermediate3 Step4 Step 4: Acylation (2-Chlorobenzoyl chloride) Intermediate3->Step4 FinalProduct LasR Agonist TP1 Step4->FinalProduct

Caption: Experimental workflow for the 4-step synthesis of the LasR agonist TP1.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_SM Check Starting Material Purity Problem->Check_SM Check_Reagents Verify Reagent Activity (e.g., acyl chlorides, Boc₂O) Problem->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) Problem->Optimize_Conditions Improve_Workup Refine Workup & Purification (Extraction, Chromatography, Crystallization) Problem->Improve_Workup Check_SM->Optimize_Conditions Check_Reagents->Optimize_Conditions Optimize_Conditions->Improve_Workup Success High Yield & Purity Improve_Workup->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis of LasR agonist TP1.

References

Technical Support Center: Batch-to-Batch Variability of Synthesized LasR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of synthesized LasR agonists.

Frequently Asked Questions (FAQs)

Q1: We have synthesized a new batch of a known LasR agonist, but it shows significantly lower potency (higher EC50) than previous batches. What are the potential causes?

A1: Several factors can contribute to a decrease in the potency of a newly synthesized LasR agonist batch:

  • Purity Issues: The presence of impurities, such as starting materials, byproducts, or degradation products from the synthesis and purification process, can interfere with the agonist's activity. Some impurities might act as competitive inhibitors, reducing the apparent potency of your agonist.

  • Stereoisomer Contamination: Many LasR agonists possess chiral centers. If the synthesis is not stereospecific, the resulting mixture of enantiomers or diastereomers can exhibit lower overall activity, as typically only one stereoisomer is highly active.[1]

  • Incorrect Salt Form or Counterion: The salt form of the agonist can influence its solubility and bioavailability in the assay medium, thereby affecting its apparent potency.

  • Degradation: The compound may have degraded during storage or handling. N-acyl homoserine lactone (AHL)-based agonists are particularly susceptible to lactonolysis (hydrolysis of the lactone ring) at non-neutral pH.

  • Inaccurate Concentration Determination: Errors in determining the concentration of the stock solution will lead to incorrect final assay concentrations and an inaccurate EC50 value.

Q2: How can we assess the purity of our synthesized LasR agonist?

A2: A multi-pronged approach is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a fundamental technique to separate and quantify the components in your sample.[2][3] A high-purity sample should ideally show a single major peak. Diode-array detection can help in assessing peak purity.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the identification of the main product and any impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of the synthesized compound and can also reveal the presence of impurities.

  • Elemental Analysis: This can be used to confirm the elemental composition of your compound.

Q3: Our synthesized LasR agonist has poor solubility in our aqueous assay buffer. How can we address this?

A3: Poor aqueous solubility is a common issue with lipophilic molecules like many LasR agonists.[4][5][6][7][8] Here are some strategies to improve solubility:

  • Use of Co-solvents: Dissolving the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, before diluting it in the aqueous buffer is a common practice.[4] However, it is crucial to keep the final solvent concentration low (typically <1%) in the assay to avoid solvent-induced artifacts.

  • pH Adjustment: For agonists with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.

  • Use of Surfactants: Non-ionic surfactants at low concentrations can help to solubilize hydrophobic compounds.

  • Sonication: Brief sonication can help to dissolve stubborn compounds.

  • Preparation of a Salt Form: If the agonist has acidic or basic functionalities, converting it to a more soluble salt form can be beneficial.[5][6]

Q4: We observe high variability between replicates in our LasR reporter gene assay. What could be the cause and how can we minimize it?

A4: High variability in reporter gene assays can stem from several sources.[9][10] Here's how to troubleshoot:

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes, is a major source of variability. Using calibrated pipettes and preparing master mixes for reagents can help.[9]

  • Cell Plating Inconsistency: Uneven cell distribution in the wells of a microplate will lead to variable reporter gene expression. Ensure cells are well-suspended before plating.

  • Transfection Efficiency Variation: If you are using a transiently transfected reporter system, variations in transfection efficiency between wells can cause high variability.[9][10] Optimizing the transfection protocol and using an internal control reporter (e.g., a constitutively expressed Renilla luciferase in a dual-luciferase assay) for normalization is highly recommended.[9]

  • Edge Effects: Evaporation from the outer wells of a microplate can lead to "edge effects." To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile water or buffer.

  • Reagent Inconsistency: Using different batches of reagents or improperly stored reagents can introduce variability.[9]

Troubleshooting Guides

Issue 1: Inconsistent Agonist Potency (EC50) Between Batches

This guide provides a step-by-step approach to diagnosing and resolving inconsistencies in the potency of your synthesized LasR agonists.

Troubleshooting Workflow:

G start Start: Inconsistent EC50 between batches purity 1. Verify Purity of New Batch (HPLC, LC-MS, NMR) start->purity pure Purity >95%? purity->pure impure Identify and remove impurities. Re-synthesize if necessary. pure->impure No concentration 2. Confirm Stock Solution Concentration (e.g., UV-Vis spectroscopy) pure->concentration Yes impure->purity conc_ok Concentration Accurate? concentration->conc_ok conc_bad Re-prepare and re-quantify stock solution. conc_ok->conc_bad No solubility 3. Assess Solubility in Assay Medium (Visual inspection, light scattering) conc_ok->solubility Yes conc_bad->concentration sol_ok Fully Solubilized? solubility->sol_ok sol_bad Optimize solubilization method (co-solvents, pH, etc.). sol_ok->sol_bad No assay 4. Review Reporter Assay Protocol (Cell passage number, reagent prep, etc.) sol_ok->assay Yes sol_bad->solubility assay_ok Protocol Consistent? assay->assay_ok assay_bad Standardize assay protocol and re-test. assay_ok->assay_bad No end Problem Resolved assay_ok->end Yes assay_bad->assay

Troubleshooting workflow for inconsistent EC50.

Issue 2: Poor Signal or High Background in LasR Reporter Gene Assay

This guide helps to troubleshoot common issues encountered during the execution of LasR reporter gene assays.

ProblemPossible CauseRecommended Solution
Weak or No Signal 1. Inactive agonist batch (purity, degradation).2. Low reporter gene expression.3. Insufficient cell number.4. Reagent issues (e.g., expired luciferase substrate).[9]1. Verify agonist integrity with a new batch or re-purification.2. Optimize transfection efficiency or use a stronger promoter.[9]3. Ensure optimal cell seeding density.4. Use fresh, properly stored reagents.[9]
High Background Signal 1. Autofluorescence/autoluminescence of the test compound.2. Contamination of reagents or cell culture.[9]3. High basal activity of the reporter promoter.1. Test the compound in the absence of cells to measure its intrinsic signal.2. Use sterile techniques and fresh reagents.[9]3. Consider using a reporter construct with a lower basal promoter activity.
Signal Saturation 1. Agonist concentration is too high.2. High expression of the reporter gene.1. Reduce the concentration range of the agonist.2. Reduce the amount of transfected reporter plasmid or use a weaker promoter.[11]

Data Presentation

Table 1: Potency (EC50) of Common LasR Agonists

The half-maximal effective concentration (EC50) is a measure of a drug's potency; a lower EC50 indicates a more potent agonist.[12] The potency of LasR agonists can vary significantly depending on their chemical structure and the specific reporter assay system used.

LasR AgonistAgonist ClassReported EC50 RangeReference
OdDHL (N-(3-oxododecanoyl)-L-homoserine lactone)Natural AHL1 - 200 nM[13][14]
TP-1Triphenyl0.9 - 71 nM[13][14]
Piperidine-C12 diastereomer 1Modified AHL6.8 µM[15]
Piperidine-C12 diastereomer 2Modified AHL35 µM[15]
Compound 9 (from HTS)Abiotic0.7 µM[16]

Note: EC50 values are highly dependent on the experimental conditions, including the reporter strain, growth medium, and incubation time. The values presented here are for comparative purposes.

Experimental Protocols

Protocol 1: LasR Reporter Gene Assay using a P. aeruginosa Reporter Strain

This protocol describes a general method for determining the EC50 of a synthesized LasR agonist using a Pseudomonas aeruginosa strain engineered with a LasR-responsive reporter gene (e.g., lasI-gfp).

Materials:

  • P. aeruginosa reporter strain (e.g., PAO1-JP2 containing a lasI-gfp plasmid)

  • LB broth

  • Synthesized LasR agonist

  • Positive control (e.g., OdDHL)

  • DMSO (for dissolving compounds)

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare Agonist Stock Solutions: Dissolve the synthesized LasR agonist and the positive control (OdDHL) in DMSO to a high concentration (e.g., 10-100 mM).

  • Prepare Bacterial Culture: Inoculate the P. aeruginosa reporter strain into LB broth and grow overnight at 37°C with shaking.

  • Subculture: The next day, dilute the overnight culture into fresh LB broth to an OD600 of approximately 0.05.

  • Prepare Serial Dilutions: Prepare a serial dilution of your synthesized agonist and the positive control in LB broth in a separate 96-well plate.

  • Assay Setup: Add the diluted bacterial culture to the wells of a black, clear-bottom 96-well plate. Then, add the serially diluted compounds to the respective wells. Include wells with bacteria and DMSO only as a negative control.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

  • Measurement: Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm for GFP) and the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis:

    • Normalize the fluorescence signal by dividing it by the OD600 to account for differences in cell growth.

    • Plot the normalized fluorescence against the logarithm of the agonist concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to determine the EC50 value.

Experimental Workflow for LasR Agonist Characterization:

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_bioassay Biological Assay synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification hplc Purity Check (HPLC) purification->hplc lcms Identity Confirmation (LC-MS) hplc->lcms nmr Structural Verification (NMR) lcms->nmr stock Prepare Stock Solution nmr->stock assay LasR Reporter Gene Assay stock->assay data Data Analysis (EC50 determination) assay->data

Workflow for LasR agonist synthesis and testing.

Signaling Pathway Diagram

The LasR protein is a key transcriptional regulator in the Pseudomonas aeruginosa quorum sensing system.

G LasI LasI Synthase OdDHL OdDHL (Autoinducer) LasI->OdDHL Synthesizes LasR_inactive Inactive LasR Monomer OdDHL->LasR_inactive Binds to LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization & Conformational Change las_box las Box (Promoter Region) LasR_active->las_box Binds to Virulence_genes Virulence Gene Expression (e.g., lasB, rhlR) las_box->Virulence_genes Activates Transcription

Simplified LasR signaling pathway.

References

Technical Support Center: Strategies to Reduce Non-Specific Binding of LasR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Pseudomonas aeruginosa LasR quorum sensing system. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) of LasR agonists in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in LasR agonist studies?

A1: Non-specific binding refers to the interaction of a LasR agonist with components other than the LasR protein itself, such as assay plates, filter membranes, or other proteins in a cell lysate.[1][2] This phenomenon can lead to high background signals, which obscure the true specific binding events.[3][4] Consequently, NSB can result in an overestimation of binding, inaccurate determination of binding affinities (Kd), and potentially false-positive results in screening assays.[1] It is caused by molecular forces like hydrophobic interactions, electrostatic interactions, and hydrogen bonding between the agonist and various surfaces.

Q2: What are the most common causes of high non-specific binding in my LasR assay?

A2: Several factors can contribute to high NSB:

  • Hydrophobic Interactions: LasR agonists, particularly the native ligand N-(3-oxododecanoyl)-homoserine lactone (3-oxo-C12-HSL) with its long acyl tail, are hydrophobic and can stick to plastic surfaces and other proteins.

  • Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces or proteins.

  • Suboptimal Buffer Conditions: Incorrect pH or low ionic strength can enhance non-specific interactions.

  • Reagent Quality: Impurities in the LasR protein preparation or degradation of the agonist can lead to increased NSB.

  • High Ligand Concentration: Using excessively high concentrations of a labeled agonist can saturate non-specific sites, leading to a high background signal.

Q3: How can I experimentally confirm that the binding I am observing is specific to LasR?

A3: A competition binding assay is the gold standard for demonstrating specificity. In this assay, you measure the binding of a labeled LasR agonist (e.g., fluorescently tagged) in the presence of increasing concentrations of an unlabeled version of the same agonist. If the binding is specific, the unlabeled agonist will compete for the same binding site on LasR, resulting in a dose-dependent decrease in the signal from the labeled agonist. A lack of displacement suggests the observed binding is non-specific.

Troubleshooting Guides by Experimental Method

This section provides specific advice for common issues encountered in different assay formats.

Guide 1: Fluorescence Polarization (FP) Assays

FP assays measure the binding of a small fluorescently labeled agonist to the larger LasR protein by detecting changes in the polarization of emitted light.

  • Problem: High background signal or low polarization window (less than 100 mP).

    • Cause: This often indicates that the fluorescent agonist is binding non-specifically to surfaces or other proteins, or that the concentration of the tracer is too high.

    • Solution:

      • Add a Non-ionic Detergent: Include a low concentration of a non-ionic detergent like Tween-20 (0.01% - 0.1%) or Triton X-100 in your assay buffer to disrupt hydrophobic interactions.

      • Include a Blocking Protein: Add Bovine Serum Albumin (BSA) at 0.1% to 1% (w/v) to your buffer to block non-specific binding sites on assay plates and other surfaces.

      • Optimize Tracer Concentration: Titrate your fluorescent agonist to find the lowest concentration that still provides a robust signal. This minimizes binding to low-affinity, non-specific sites.

      • Increase Salt Concentration: Adjust the NaCl concentration in your buffer (e.g., from 50 mM to 250 mM) to reduce non-specific electrostatic interactions.

  • Problem: Binding curve does not reach saturation.

    • Cause: This can be due to the agonist aggregating at high concentrations or significant non-specific binding that does not saturate.

    • Solution:

      • Buffer Optimization: Perform a buffer screen to test different pH values and salt concentrations. The optimal pH is typically at least one unit away from the protein's isoelectric point (pI).

      • Competition Assay: Confirm that the observed binding is specific using an unlabeled competitor, as described in FAQ Q3.

      • Check Protein Quality: Ensure your LasR protein is pure, properly folded, and not aggregated. Consider including glycerol (B35011) (5-10%) as a stabilizer in your buffer.

Guide 2: Reporter Gene Assays in E. coli or P. aeruginosa

These assays typically use a LasR-responsive promoter fused to a reporter gene (e.g., lacZ or luciferase).

  • Problem: High background reporter activity in the absence of an agonist (leaky expression).

    • Cause: The promoter may have some basal activity, or the reporter plasmid may be present at too high a copy number.

    • Solution:

      • Use a Tighter Promoter: If possible, switch to a LasR-dependent promoter with lower basal activity.

      • Lower Plasmid Copy Number: Use a lower copy number plasmid for your reporter construct.

      • Optimize Growth Conditions: Ensure consistent growth conditions (temperature, aeration, media) as these can influence promoter activity.

  • Problem: Agonist shows activity in a LasR-negative control strain.

    • Cause: This is a clear indication of off-target effects or non-specific activity of your compound. The agonist might be interacting with other transcriptional regulators in the host strain.

    • Solution:

      • Verify Compound Purity: Ensure the agonist is pure and free of contaminants that might have biological activity.

      • Counter-Screening: This result is valuable data. It indicates the compound has off-target effects that need to be characterized. Test the agonist against a panel of other reporter strains to understand its specificity.

      • Structural Modification: If developing a synthetic agonist, consider chemical modifications to improve specificity for LasR.

Quantitative Data Summary

The following tables provide starting points for optimizing your experiments.

Table 1: Common Assay Additives to Reduce Non-Specific Binding

AdditiveComponentTypical Starting ConcentrationMechanism of ActionReference(s)
Blocking Protein Bovine Serum Albumin (BSA)0.1% - 1% (w/v)Coats surfaces to prevent NSB.
Detergent Tween-200.01% - 0.1% (v/v)Reduces hydrophobic interactions.
Detergent Triton X-1000.01% - 0.1% (v/v)Reduces hydrophobic interactions.
Salt Sodium Chloride (NaCl)50 mM - 250 mMReduces electrostatic interactions.
Stabilizer Glycerol5% - 20% (v/v)Prevents protein aggregation.
Reducing Agent Dithiothreitol (DTT)1 - 5 mMPrevents oxidation of cysteine residues.

Table 2: Binding Affinity of Native LasR Agonist

AgonistReceptorReported KdAssay MethodReference(s)
3-oxo-C12-HSLLasR8.9 pM (for OP2 site)Gel Shift Assay

Note: Binding affinities can vary significantly depending on the assay conditions and method used.

Key Experimental Protocols

Protocol 1: Competition Binding Assay (FP-based)

This protocol verifies the binding specificity of a LasR agonist.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimized for your system (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, pH 7.4).

    • Labeled Agonist: Prepare a stock solution of your fluorescently labeled agonist. The final concentration in the assay should be at or below its Kd.

    • Unlabeled Competitor: Prepare a serial dilution series of the unlabeled agonist in assay buffer.

    • LasR Protein: Prepare a stock solution of purified LasR protein. The final concentration should ideally result in 50-80% of the labeled agonist being bound.

  • Assay Setup (384-well plate):

    • Add a constant volume of LasR protein and labeled agonist to each well.

    • Add an equal volume of the unlabeled competitor serial dilutions to the wells. Include a control with no competitor (maximum binding) and a control with no LasR protein (minimum binding).

    • Mix gently and incubate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the FP signal against the logarithm of the unlabeled competitor concentration. A sigmoidal curve indicates specific binding, from which an IC50 can be determined.

Protocol 2: Buffer Optimization Screen

This protocol helps identify buffer conditions that minimize NSB and maintain protein stability.

  • Buffer Preparation:

    • Prepare a series of buffers with varying pH values (e.g., pH 6.0 to 8.5 in 0.5 unit increments) and salt concentrations (e.g., 50, 100, 150, 250, 500 mM NaCl). Keep all other components constant.

  • Assay Performance:

    • Set up a simple binding assay (e.g., FP) under each buffer condition.

    • For each buffer, run two key controls:

      • Specific Binding: Labeled agonist + LasR protein.

      • Non-Specific Binding: Labeled agonist + No LasR protein.

  • Analysis:

    • Calculate the signal-to-background ratio (Specific Binding Signal / Non-Specific Binding Signal) for each buffer condition.

    • Select the buffer that provides the highest signal-to-background ratio while maintaining a stable signal, indicating optimal conditions with minimal NSB.

Visualizations: Pathways and Workflows

The LasR Quorum Sensing Pathway

The diagram below illustrates the basic activation mechanism of the LasR transcriptional regulator in Pseudomonas aeruginosa.

LasR_Pathway cluster_cell P. aeruginosa Cell LasI LasI (Synthase) Agonist 3-oxo-C12-HSL (Agonist) LasI->Agonist Synthesizes LasR_inactive LasR (inactive) LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerizes Agonist->LasR_inactive Binds DNA las Box (DNA) LasR_active->DNA Binds to Genes Virulence Genes (e.g., lasB, rhlR) DNA->Genes Activates Transcription Agonist_out 3-oxo-C12-HSL Agonist_out->Agonist Diffuses in (High cell density)

Caption: LasR quorum sensing activation pathway.

Troubleshooting Workflow for High Non-Specific Binding

This flowchart provides a logical sequence of steps to diagnose and resolve high NSB in a binding assay.

Troubleshooting_Workflow Start High Non-Specific Binding (NSB) Observed Check_Controls Are controls correct? (e.g., No protein control) Start->Check_Controls Add_Detergent Step 1: Add Detergent (e.g., 0.05% Tween-20) Check_Controls->Add_Detergent Yes Reassess Re-evaluate Protein/Ligand Quality (Purity, Aggregation) Check_Controls->Reassess No Add_BSA Step 2: Add Blocking Protein (e.g., 0.1% BSA) Add_Detergent->Add_BSA Optimize_Salt Step 3: Increase Salt (NaCl) (e.g., 150-250 mM) Add_BSA->Optimize_Salt Competition_Assay Step 4: Perform Competition Assay with unlabeled ligand Optimize_Salt->Competition_Assay Is_Specific Is binding displaceable? Competition_Assay->Is_Specific Is_Specific->Reassess No Success NSB Reduced / Specific Binding Confirmed Is_Specific->Success Yes

Caption: A step-by-step workflow to troubleshoot NSB.

Conceptual Diagram: Specific vs. Non-Specific Binding

This diagram illustrates the difference between the desired specific interaction and confounding non-specific interactions.

Binding_Concept Binding Interactions cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding (NSB) LasR LasR Protein Agonist_S Agonist Agonist_S->LasR High Affinity (Correct Site) Well Plastic Well Other_Protein Other Protein Agonist_NS1 Agonist Agonist_NS1->Well Low Affinity (Hydrophobic) Agonist_NS2 Agonist Agonist_NS2->Other_Protein Low Affinity (Charge/Hydrophobic)

Caption: Specific vs. non-specific molecular interactions.

References

Validation & Comparative

A Comparative Guide to the Efficacy of LasR Agonist TP-1 Versus Native Ligand 3-oxo-C12-HSL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the synthetic LasR agonist TP-1 and the native Pseudomonas aeruginosa quorum-sensing ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The data presented is compiled from multiple studies to offer an objective overview for researchers in quorum sensing and drug development.

Introduction to LasR Activation

The LasR protein is a key transcriptional regulator in Pseudomonas aeruginosa, controlling the expression of a wide array of virulence factors in response to the binding of its native autoinducer, 3-oxo-C12-HSL. This cell-density-dependent communication system, known as quorum sensing, is a critical factor in the pathogenicity of P. aeruginosa. The development of synthetic agonists and antagonists for LasR is a significant area of research aimed at understanding and controlling bacterial virulence. This guide focuses on a comparative analysis of the native ligand and a potent synthetic agonist, TP-1.

Quantitative Efficacy Comparison

The following tables summarize the quantitative data on the efficacy of 3-oxo-C12-HSL and the synthetic agonist TP-1 in activating the LasR receptor.

Table 1: LasR Activation Potency (EC50)

The half-maximal effective concentration (EC50) is a measure of the concentration of a ligand that induces a response halfway between the baseline and the maximum. In this context, it represents the concentration required for 50% activation of the LasR receptor in reporter gene assays. A lower EC50 value indicates higher potency.

LigandEC50 (nM)Cell-Based Assay SystemReference
3-oxo-C12-HSL (OdDHL)139P. aeruginosa LasR reporter[1]
3-oxo-C12-HSL9E. coli pSB1075 reporter[2]
TP-171P. aeruginosa LasR reporter[1]
TP-10.674 - 9.20E. coli LasR reporter[3]

Note: EC50 values can vary depending on the specific reporter strain and assay conditions used.

Table 2: Ligand Binding to LasR (Thermal Shift Assay)

Thermal shift assays (TSA) measure the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein, which is an indirect measure of binding affinity.

LigandAverage Tm (°C)ObservationReference
Potent Agonists (including TP-1 and derivatives)~65Higher thermal stabilization[3]
Less Potent Agonists~55Lower thermal stabilization[3]

Signaling Pathway and Experimental Workflow Visualizations

LasR Signaling Pathway

The following diagram illustrates the activation of the LasR receptor by its ligand, leading to the transcription of target genes.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell Ligand 3-oxo-C12-HSL or TP-1 LasR_inactive Inactive LasR (Monomer) Ligand->LasR_inactive Binding & Activation LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Dimerization DNA las Box DNA LasR_active->DNA Binds to Promoter Transcription Transcription DNA->Transcription Virulence_Genes Virulence Genes (e.g., lasB, rhlR) Transcription->Virulence_Genes

Caption: LasR signaling pathway activation by a ligand.

Experimental Workflow: LasR Reporter Gene Assay

This diagram outlines the typical workflow for a LasR reporter gene assay used to determine the EC50 of agonists.

Reporter_Gene_Assay_Workflow start Start culture Culture Reporter Strain (e.g., E. coli with LasR and a las-promoter-reporter construct) start->culture add_ligand Add varying concentrations of 3-oxo-C12-HSL or TP-1 culture->add_ligand incubate Incubate cells add_ligand->incubate measure Measure reporter signal (e.g., luminescence, fluorescence) incubate->measure analyze Analyze data and determine EC50 measure->analyze end End analyze->end Thermal_Shift_Assay_Workflow start Start prepare_mix Prepare reaction mix: Purified LasR protein, fluorescent dye, and ligand (3-oxo-C12-HSL or TP-1) start->prepare_mix heat Gradually heat the mixture in a qPCR machine prepare_mix->heat monitor Monitor fluorescence changes as protein unfolds heat->monitor determine_tm Determine the melting temperature (Tm) monitor->determine_tm compare Compare Tm with and without ligand determine_tm->compare end End compare->end

References

Validating LasR Agonist Activity in Pseudomonas aeruginosa: A Comparative Guide Using a ΔlasI Strain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the activity of LasR agonists, focusing on the use of a Pseudomonas aeruginosa ΔlasI mutant strain. The deletion of the lasI gene, which encodes the synthase for the native autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), creates a null background essential for accurately assessing the efficacy of exogenous LasR agonists.[1][2] This approach eliminates interference from the endogenous ligand, ensuring that any observed quorum sensing (QS) activation is directly attributable to the compound being tested.

The LasR Signaling Pathway: A Primer

In P. aeruginosa, the LasR-LasI system is a master regulator of virulence, controlling the expression of numerous genes involved in biofilm formation, motility, and the production of virulence factors such as elastase, proteases, and pyocyanin (B1662382).[3][4][5] The LasR protein is a transcriptional activator that, upon binding to its cognate autoinducer 3-oxo-C12-HSL, dimerizes and activates the transcription of target genes. The Las system sits (B43327) at the top of a hierarchical QS cascade, influencing other systems like the rhl and pqs systems.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm 3_oxo_C12_HSL_out 3-oxo-C12-HSL 3_oxo_C12_HSL_in 3-oxo-C12-HSL 3_oxo_C12_HSL_out->3_oxo_C12_HSL_in Diffusion LasI LasI Synthase LasI->3_oxo_C12_HSL_out Synthesis LasR_inactive Inactive LasR (monomer) LasR_active Active LasR (dimer) LasR_inactive->LasR_active Binding 3_oxo_C12_HSL_in->LasR_active las_box las box (DNA) LasR_active->las_box Binds to Transcription Transcription LasR_active->Transcription Virulence_Genes Virulence Genes (e.g., lasB, rhlR) Transcription->Virulence_Genes

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa.

Comparative Analysis of LasR Agonists

The validation of novel LasR agonists often involves comparing their activity to the natural ligand, 3-oxo-C12-HSL, or other known synthetic agonists. The table below summarizes the activity of selected LasR modulators, highlighting their potency in activating or inhibiting the LasR receptor.

CompoundTypeReporter StrainPotency (EC50/IC50)Reference
3-oxo-C12-HSLNatural AgonistE. coli (LasR-based)EC50: ~100-139 nM
TP-1Synthetic AgonistE. coli (LasR-based)EC50: 71 nM
V-06-018Synthetic AntagonistP. aeruginosa PAO-JP2 (ΔlasI/rhlI)IC50: 5.2 µM
NaringeninNatural AntagonistE. coli (LasR-based)-
Br-HSLSynthetic AntagonistGFP-based LasR bioassayIC50: 16.4 ± 7.4 µM

Experimental Protocols for Agonist Validation

A ΔlasI P. aeruginosa strain is fundamental for these assays. This can be a single knockout or a double mutant like PAO-JP2 (ΔlasI/rhlI), which also eliminates the synthesis of the Rhl system's autoinducer, providing a cleaner background.

General Experimental Workflow

The validation process typically follows these steps:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis Culture 1. Culture ΔlasI P. aeruginosa strain Inoculate 3. Inoculate fresh media with overnight culture Culture->Inoculate Compound 2. Prepare stock solutions of test agonist Add_Compound 4. Add test agonist at various concentrations Compound->Add_Compound Inoculate->Add_Compound Incubate 5. Incubate under appropriate conditions Add_Compound->Incubate Reporter 6a. Measure reporter gene expression (e.g., GFP, β-galactosidase) Incubate->Reporter Phenotype 6b. Quantify QS-controlled phenotype (e.g., elastase, pyocyanin) Incubate->Phenotype Data_Analysis 7. Analyze data and determine EC50 Reporter->Data_Analysis Phenotype->Data_Analysis

Caption: General workflow for validating LasR agonist activity.

Detailed Experimental Protocols

1. Reporter Gene Assay

This is a common method for quantifying the activation of the LasR-dependent promoter. A reporter gene, such as Green Fluorescent Protein (GFP) or β-galactosidase (lacZ), is placed under the control of a LasR-regulated promoter (e.g., plasI or plasB).

  • Strain: P. aeruginosa ΔlasI (or ΔlasI/rhlI) carrying a reporter plasmid (e.g., plasI-GFP).

  • Protocol:

    • Grow an overnight culture of the reporter strain in a suitable medium (e.g., LB) with appropriate antibiotics for plasmid maintenance.

    • Dilute the overnight culture 1:100 into fresh medium.

    • Dispense the diluted culture into a 96-well microtiter plate.

    • Add the test agonist at a range of concentrations. Include a positive control (e.g., 3-oxo-C12-HSL) and a negative control (vehicle, e.g., DMSO).

    • Incubate the plate at 37°C with shaking for a specified period (e.g., 6-8 hours).

    • Measure the reporter signal (e.g., fluorescence for GFP at Ex/Em 485/528 nm, or absorbance for a colorimetric β-galactosidase assay). Also, measure the optical density (OD600) to normalize for cell growth.

    • Calculate the normalized reporter expression and plot against the agonist concentration to determine the EC50 value.

2. Elastase Activity Assay

This assay measures the production of elastase (encoded by the lasB gene), a key virulence factor regulated by LasR.

  • Strain: P. aeruginosa ΔlasI.

  • Protocol:

    • Grow overnight cultures of the ΔlasI strain in a suitable medium.

    • Inoculate fresh medium with the overnight culture and the test agonist at various concentrations.

    • Incubate at 37°C with shaking for an extended period (e.g., 16-24 hours) to allow for elastase production.

    • Centrifuge the cultures to pellet the cells and collect the supernatant.

    • Measure elastase activity in the supernatant using a substrate like Elastin-Congo Red.

    • Add the supernatant to a solution containing Elastin-Congo Red and incubate at 37°C for several hours.

    • Stop the reaction and pellet the remaining insoluble substrate.

    • Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of solubilized Congo Red released by elastase activity.

3. Pyocyanin Production Assay

Pyocyanin is a blue-green pigment and virulence factor whose production is under the control of the LasR/RhlR quorum sensing systems.

  • Strain: P. aeruginosa ΔlasI.

  • Protocol:

    • Culture the ΔlasI strain in a suitable medium (e.g., Pseudomonas Broth) with the test agonist for 24-48 hours.

    • Extract pyocyanin from the culture supernatant with chloroform (B151607).

    • Back-extract the pyocyanin from the chloroform layer into an acidic solution (e.g., 0.2 M HCl), which turns pink.

    • Measure the absorbance of the acidic solution at 520 nm.

    • Calculate the pyocyanin concentration based on its molar extinction coefficient.

Alternatives and Considerations

While using a ΔlasI strain is the gold standard for validating direct LasR agonists, other approaches can provide complementary information:

  • In vitro Binding Assays: Techniques like isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity of a compound to purified LasR protein. This can corroborate cell-based assay results.

  • Wild-Type Strain Assays: Testing agonists in a wild-type P. aeruginosa strain can provide insights into their ability to compete with the native ligand and function in a more complex, natural genetic background.

  • LasR Antagonist Screening: The same ΔlasI reporter strains can be used to screen for LasR antagonists. In this setup, the reporter system is activated with a fixed concentration of 3-oxo-C12-HSL, and the ability of test compounds to inhibit this activation is measured.

By employing these standardized protocols and comparative analyses, researchers can robustly validate the activity of novel LasR agonists, paving the way for the development of new strategies to combat P. aeruginosa infections.

References

Modulating Biofilm Formation: A Comparative Guide to LasR Agonists and Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise control of bacterial biofilms is paramount. In Pseudomonas aeruginosa, a notorious opportunistic pathogen, the LasR quorum sensing system is a master regulator of biofilm formation and virulence. This guide provides an objective comparison of the effects of LasR agonists and antagonists on biofilm phenotype, supported by experimental data and detailed protocols.

The LasR receptor, a transcriptional activator, is a key target for controlling P. aeruginosa biofilms. Its activation by the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), triggers a signaling cascade that upregulates the expression of genes essential for biofilm development.[1][2] Consequently, molecules that interact with LasR can either enhance or inhibit biofilm formation, making them critical tools in both research and therapeutic development.

Contrasting Effects on Biofilm Phenotype: Agonists vs. Antagonists

LasR agonists are molecules that bind to and activate the LasR receptor, mimicking the action of the natural autoinducer. This activation enhances the transcription of genes responsible for the production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm.[3][4] As a result, LasR agonists are expected to promote a more robust and structured biofilm phenotype.

Conversely, LasR antagonists bind to the LasR receptor but fail to activate it, competitively inhibiting the binding of the native autoinducer.[1] This blockade prevents the downstream signaling cascade, leading to a significant reduction in the expression of biofilm-related genes. The consequence is a weaker, less structured biofilm that is more susceptible to antimicrobial agents and host immune clearance.

Quantitative Data Comparison

Table 1: Effect of LasR Agonist (3O-C12-HSL) on Biofilm Formation

Treatment ConditionBiofilm Biomass (Relative Units)Fold Change vs. ControlReference Strain
Control (No added 3O-C12-HSL)Baseline1.0P. aeruginosa PAO1
+ 3O-C12-HSLIncreased> 1.0 (Dose-dependent)P. aeruginosa PAO1

Note: While the pro-biofilm effect of 3O-C12-HSL is well-established, specific quantitative fold-change data from a single comprehensive study focusing on a dose-response effect on biofilm biomass is not explicitly detailed in the provided search results. The effect is generally described as promoting biofilm formation.

Table 2: Effect of LasR Antagonist (mBTL) on Biofilm Formation

Treatment ConditionAverage Biofilm Height (μm)% Inhibition vs. WT ControlReference Strain
Wild-Type (WT) Control27.5 ± 11.50%P. aeruginosa PA14
WT + 100 μM mBTL10 ± 4~63.6%P. aeruginosa PA14
lasR null mutant15.7 ± 4.9-P. aeruginosa PA14
lasR null mutant + 100 μM mBTL6.6 ± 2.3~58% vs. lasR nullP. aeruginosa PA14

Signaling Pathways and Mechanisms of Action

The differential effects of LasR agonists and antagonists on biofilm formation are rooted in their distinct interactions with the LasR protein and the subsequent impact on gene expression.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_dna DNA 3O_C12_HSL 3O-C12-HSL (Agonist) LasR_inactive Inactive LasR (Monomer) 3O_C12_HSL->LasR_inactive Binds Antagonist LasR Antagonist Antagonist->LasR_inactive Binds LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Dimerization & Activation LasR_blocked Inactive LasR-Antagonist Complex LasR_inactive->LasR_blocked Forms Inactive Complex las_box las box (Promoter Region) LasR_active->las_box Binds LasR_blocked->las_box Prevents Binding biofilm_genes Biofilm Genes (e.g., psl, pel) las_box->biofilm_genes Upregulates Transcription No Transcription No Transcription Biofilm Formation Biofilm Formation biofilm_genes->Biofilm Formation Leads to Inhibition of\nBiofilm Formation Inhibition of Biofilm Formation No Transcription->Inhibition of\nBiofilm Formation Leads to

LasR Signaling Pathway Modulation

Experimental Protocols

A standardized method for quantifying biofilm formation is crucial for comparing the effects of different compounds. The crystal violet (CV) assay is a widely used and reliable method for this purpose.

Crystal Violet Biofilm Assay

Objective: To quantify the total biomass of a biofilm grown in a microtiter plate.

Materials:

  • P. aeruginosa strain of interest

  • Luria-Bertani (LB) broth or other suitable growth medium

  • 96-well flat-bottomed polystyrene microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Plate reader capable of measuring absorbance at 550-595 nm

Procedure:

  • Inoculum Preparation: Grow an overnight culture of P. aeruginosa in LB broth. Dilute the culture 1:100 in fresh LB broth.

  • Plate Inoculation: Add 100 µL of the diluted culture to each well of a 96-well microtiter plate. Include wells with sterile medium as a negative control. For testing compounds, add the desired concentrations of LasR agonist or antagonist to the wells along with the bacterial suspension.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of sterile distilled water to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed plate and measure the absorbance at 550-595 nm using a plate reader.

Biofilm_Assay_Workflow start Start inoculum Prepare Bacterial Inoculum start->inoculum plate Inoculate 96-well Plate (+/- Compounds) inoculum->plate incubate Incubate (24-48h, 37°C) plate->incubate wash1 Discard Planktonic Cells & Wash with Water incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash Excess Stain stain->wash2 solubilize Solubilize Stain with 30% Acetic Acid wash2->solubilize read Measure Absorbance (550-595 nm) solubilize->read end End read->end

Biofilm Quantification Workflow

Conclusion

The modulation of the LasR quorum sensing system presents a powerful strategy for controlling P. aeruginosa biofilm formation. LasR agonists enhance biofilm development, which can be a valuable tool for studying biofilm architecture and physiology in a laboratory setting. In contrast, LasR antagonists effectively inhibit biofilm formation, representing a promising avenue for the development of novel anti-virulence therapies to combat chronic and persistent infections. The experimental protocols and data presented in this guide provide a foundation for researchers to objectively evaluate and compare the performance of novel LasR-modulating compounds.

References

Decoding Specificity: A Comparative Analysis of LasR Agonist Cross-Reactivity with LuxR-Type Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cross-reactivity of the native Pseudomonas aeruginosa LasR agonist, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), and the synthetic agonist Triphenyl-1 (TP-1), with other LuxR-type receptors reveals significant differences in their specificity profiles. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data and detailed protocols, to aid in the selection and design of specific quorum sensing modulators.

In the intricate world of bacterial communication, or quorum sensing (QS), LuxR-type receptors act as key signaling hubs. In the opportunistic pathogen Pseudomonas aeruginosa, a complex QS network is orchestrated by at least three such receptors: LasR, RhlR, and the orphan receptor QscR. While LasR and RhlR respond to their cognate N-acyl homoserine lactone (AHL) signals, QscR is known to respond to the LasR cognate ligand, OdDHL[1][2]. Understanding the specificity of agonists for these receptors is paramount for developing targeted anti-virulence strategies. This guide compares the cross-reactivity of the endogenous LasR agonist OdDHL and a potent synthetic LasR agonist, TP-1, against other P. aeruginosa LuxR-type receptors.

Agonist-Receptor Activation Profile

The following table summarizes the half-maximal effective concentrations (EC50) of OdDHL and TP-1 required to activate LasR, RhlR, and QscR. The data is compiled from studies using E. coli reporter strains expressing the respective receptors.

AgonistTarget ReceptorEC50 (nM)Cross-ReactivityReference
OdDHL LasR139-[1]
RhlRNo direct agonism reported; may inhibit RhlR activity[3]Low / Antagonistic[3]
QscR~15High
TP-1 LasR71-
RhlRNo appreciable activityVery Low
QscRNo appreciable activityVery Low

Note: EC50 values from different studies may vary due to different experimental conditions. The data presented here is for comparative purposes.

The native LasR agonist, OdDHL, demonstrates significant cross-reactivity with the QscR receptor, potently activating it at a concentration even lower than that required for LasR activation. Conversely, OdDHL does not appear to be a direct agonist of RhlR and has even been suggested to have an inhibitory effect on this receptor.

In stark contrast, the synthetic agonist TP-1 exhibits high selectivity for the LasR receptor. Studies have shown that TP-1 has no significant agonistic activity on either RhlR or QscR, making it a valuable tool for specifically probing the LasR signaling pathway.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used to determine cross-reactivity, the following diagrams illustrate the LuxR-type receptor signaling pathway and a typical experimental workflow for assessing agonist specificity.

LuxR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm AHL AHL Agonist (e.g., OdDHL) AHL_in AHL Agonist AHL->AHL_in Diffusion Receptor Inactive LuxR-type Receptor (Monomer) Active_Receptor Active Receptor (Dimer-Agonist Complex) Receptor->Active_Receptor Agonist Binding & Dimerization DNA Promoter DNA ('lux box') Active_Receptor->DNA Binds to Transcription Gene Transcription DNA->Transcription Activates AHL_in->Receptor

Caption: LuxR-type receptor signaling pathway.

The signaling cascade is initiated when the AHL agonist diffuses across the bacterial cell membrane and binds to the cytoplasmic LuxR-type receptor. This binding event induces a conformational change, leading to receptor dimerization and stabilization. The activated receptor-agonist complex then binds to specific DNA sequences, known as "lux boxes," in the promoter regions of target genes, thereby activating their transcription.

Agonist_Cross_Reactivity_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Strain E. coli Reporter Strain (Expressing LuxR-type receptor & reporter gene, e.g., lacZ) Culture Culture E. coli reporter strain to mid-log phase Strain->Culture Agonist Test Agonist (e.g., OdDHL, TP-1) - Serial Dilutions - Incubate Incubate cells with different agonist concentrations Agonist->Incubate Culture->Incubate Assay Perform Reporter Assay (e.g., β-galactosidase assay) Incubate->Assay Measure Measure Reporter Signal (e.g., Absorbance at 420 nm) Assay->Measure Plot Plot Dose-Response Curve (Signal vs. Agonist Concentration) Measure->Plot Calculate Calculate EC50 Value Plot->Calculate

Caption: Workflow for agonist cross-reactivity testing.

The cross-reactivity of an agonist is typically determined using a reporter gene assay in a heterologous host like E. coli. This bacterium is engineered to express a specific LuxR-type receptor and a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase) under the control of a promoter that is activated by the receptor. The activity of the reporter gene serves as a proxy for receptor activation.

Experimental Protocols

β-Galactosidase Reporter Gene Assay for Agonist Activity

This protocol provides a general framework for determining the agonistic activity of a compound on a LuxR-type receptor expressed in an E. coli reporter strain.

1. Materials:

  • E. coli reporter strain containing:

    • A plasmid for the expression of the LuxR-type receptor of interest (e.g., LasR, RhlR, or QscR).

    • A reporter plasmid with a promoter responsive to the expressed LuxR-type receptor, controlling the expression of a reporter gene like lacZ.

  • Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotics.

  • Test agonist (e.g., OdDHL, TP-1) stock solution in a suitable solvent (e.g., DMSO).

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, pH 7.0).

  • β-mercaptoethanol.

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer).

  • 1 M Na2CO3 solution.

  • Chloroform (B151607) and 0.1% SDS solution.

  • 96-well microtiter plates.

  • Spectrophotometer (plate reader).

2. Procedure:

  • Culture Preparation:

    • Inoculate a single colony of the E. coli reporter strain into 5 mL of LB broth with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking.

    • The next day, subculture the overnight culture into fresh LB broth to an OD600 of ~0.05-0.1.

    • Grow the culture at 37°C with shaking to an OD600 of 0.4-0.6 (mid-log phase).

  • Agonist Treatment:

    • Prepare serial dilutions of the test agonist in LB broth in a 96-well plate. Include a solvent-only control.

    • Add the mid-log phase E. coli reporter culture to each well.

    • Incubate the plate at 30°C or 37°C for a defined period (e.g., 2-4 hours) with gentle shaking to allow for receptor activation and reporter gene expression.

  • β-Galactosidase Assay (Miller Assay Adaptation):

    • Measure the final OD600 of the cultures in the 96-well plate.

    • To permeabilize the cells, add a drop of chloroform and a drop of 0.1% SDS to a sample of the cell culture and vortex vigorously. Alternatively, use commercially available reagents like PopCulture.

    • Equilibrate the permeabilized cells at 28°C or 37°C for 5-10 minutes.

    • Start the enzymatic reaction by adding pre-warmed ONPG solution to each sample and start a timer.

    • When a sufficient yellow color has developed, stop the reaction by adding 1 M Na2CO3.

    • Centrifuge the samples to pellet cell debris.

    • Transfer the supernatant to a new 96-well plate and measure the absorbance at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (to correct for light scattering).

  • Data Analysis:

    • Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [OD420 – (1.75 × OD550)] / (t × V × OD600) where:

      • t = reaction time in minutes

      • V = volume of culture assayed in mL

      • OD600 = cell density at the start of the assay

      • OD420 and OD550 are the absorbances of the reaction mixture.

    • Plot the Miller Units against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

This guide provides a foundational understanding of the cross-reactivity of key LasR agonists. The provided data and protocols can be adapted to evaluate novel compounds, contributing to the development of more specific and effective modulators of bacterial quorum sensing for therapeutic and research applications.

References

Validating LasR Agonist Binding: A Comparative Guide to Isothermal Titration Calorimetry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of ligand binding to a target protein is a critical step in the discovery and development of novel therapeutics. This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) for validating the binding of agonists to the Pseudomonas aeruginosa quorum-sensing master regulator, LasR. We present supporting experimental data for a representative LasR agonist and compare the methodology and data output of ITC with alternative biophysical techniques.

The LasR protein is a key transcriptional regulator in Pseudomonas aeruginosa, controlling the expression of numerous virulence factors in a population-density-dependent manner, a process known as quorum sensing. The activation of LasR is triggered by the binding of its native N-acyl-homoserine lactone (AHL) autoinducers. Small molecule agonists that mimic these native ligands are valuable tools for studying quorum sensing and have potential as pro-virulence probes. "LasR agonist 1" is one such synthetic agonist with a reported EC50 of 0.7 μM[1]. Validating the direct binding of this and similar molecules to the LasR protein is essential to confirm their mechanism of action.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction without the need for labeling or immobilization[2][3][4].

Quantitative Data Comparison: ITC vs. Alternatives

The choice of biophysical method for validating protein-ligand interactions depends on the specific experimental goals, sample availability, and desired throughput. Below is a comparison of the quantitative data that can be obtained from ITC and common alternative techniques.

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Microscale Thermophoresis (MST)
Binding Affinity (Kd) Yes (Direct)Yes (Kinetic/Equilibrium)Yes (Kinetic/Equilibrium)Yes (Equilibrium)
Stoichiometry (n) Yes (Direct)Can be inferredCan be inferredNo
Enthalpy (ΔH) Yes (Direct)NoNoNo
Entropy (ΔS) Yes (Calculated)NoNoNo
Kinetic Rates (kon, koff) Possible with specific modelsYesYesNo
Labeling Requirement NoneNone (one molecule immobilized)None (one molecule immobilized)Yes (fluorescent label)
Sample Consumption HighLowLowVery Low
Throughput LowMedium-HighHighHigh

Isothermal Titration Calorimetry (ITC) of a LasR Agonist

While specific ITC data for "this compound" is not publicly available, data from a study on the binding of various AHLs to the LasR protein provides a representative example of the thermodynamic parameters that can be obtained. The following table summarizes the data for the native agonist, 3-oxo-C12-HSL.

LigandKd (μM)n (sites)ΔH (kcal/mol)-TΔS (kcal/mol)
3-oxo-C12-HSL~1~1--
Note: A study by Pustelny et al. (2016) showed that LasR recognizes different AHLs with an affinity of approximately 1 μM.[3] Detailed thermodynamic parameters beyond the dissociation constant were not provided in the abstract.

Experimental Protocols

Detailed methodologies for ITC and alternative binding validation techniques are provided below. These protocols are generalized and should be optimized for the specific LasR construct and agonist being investigated.

Purification of the LasR Ligand-Binding Domain (LBD)

A prerequisite for in vitro binding assays is the availability of a pure and stable LasR protein. The full-length LasR protein is often insoluble when overexpressed. Therefore, the ligand-binding domain (LBD) is typically expressed and purified.

  • Expression: The gene encoding the LasR-LBD is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag, GST-tag) and transformed into a suitable E. coli expression strain.

  • Culture and Induction: The bacterial culture is grown to an optimal density (OD600 of 0.6-0.8) and protein expression is induced with IPTG.

  • Cell Lysis and Solubilization: Cells are harvested, resuspended in lysis buffer, and lysed by sonication. As LasR-LBD can form inclusion bodies, a solubilization step using denaturants like urea (B33335) may be necessary.

  • Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). This is followed by refolding of the protein by dialysis against a buffer with decreasing concentrations of the denaturant.

  • Final Purification: Size-exclusion chromatography is often used as a final polishing step to remove aggregates and ensure a homogenous protein preparation.

Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Preparation:

    • Dialyze the purified LasR-LBD extensively against the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Dissolve the LasR agonist in the final dialysis buffer to the desired concentration. Ensure the final concentration of any solvent (like DMSO) is identical in both the protein and ligand solutions to minimize heat of dilution effects.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment:

    • Load the LasR-LBD solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the LasR agonist solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections (e.g., 1-2 µL per injection) of the agonist into the protein solution.

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Alternative Methodologies

Surface Plasmon Resonance (SPR)

  • Sensor Chip Preparation: Covalently immobilize the purified LasR-LBD onto a sensor chip surface (e.g., CM5 chip) via amine coupling.

  • Binding Analysis: Inject a series of concentrations of the LasR agonist in running buffer over the sensor surface. A reference channel without the immobilized protein is used for background subtraction.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of the bound agonist.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate (kon) and dissociation rate (koff). The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Bio-Layer Interferometry (BLI)

  • Sensor Preparation: Immobilize the biotinylated LasR-LBD onto streptavidin-coated biosensors.

  • Experiment Setup: Place the biosensors in a 96-well plate containing buffers for baseline equilibration, the agonist for association, and buffer for dissociation.

  • Data Acquisition: Dip the biosensors into the wells sequentially to measure the baseline, association of the agonist, and its subsequent dissociation in real-time by monitoring changes in the interference pattern of light reflected from the biosensor tip.

  • Data Analysis: Similar to SPR, analyze the binding curves to determine kon, koff, and Kd.

Microscale Thermophoresis (MST)

  • Labeling: Label the purified LasR-LBD with a fluorescent dye.

  • Sample Preparation: Prepare a series of dilutions of the unlabeled LasR agonist. Mix each dilution with a constant concentration of the fluorescently labeled LasR-LBD.

  • Measurement: Load the samples into capillaries and measure the movement of the fluorescently labeled protein along a microscopic temperature gradient. The binding of the agonist will alter the thermophoretic properties of the protein.

  • Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a binding equation to determine the Kd.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell LasI LasI Synthase AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive Inactive LasR (Monomer) AHL->LasR_inactive Binds to LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Dimerization DNA Target DNA (las operon) LasR_active->DNA Binds to Virulence_Genes Virulence Gene Expression DNA->Virulence_Genes Activates Agonist This compound Agonist->LasR_inactive Mimics AHL binding

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Purify & Dialyze LasR-LBD Degas Degas Both Solutions Protein_Prep->Degas Ligand_Prep Dissolve Agonist in Buffer Ligand_Prep->Degas Load_Protein Load LasR-LBD into Cell Degas->Load_Protein Load_Ligand Load Agonist into Syringe Degas->Load_Ligand Titration Inject Agonist into Cell Load_Protein->Titration Load_Ligand->Titration Raw_Data Raw Heat Data (μcal/sec vs. time) Titration->Raw_Data Integration Integrate Peaks (kcal/mol vs. molar ratio) Raw_Data->Integration Fitting Fit Binding Isotherm Integration->Fitting Thermo_Params Determine: Kd, n, ΔH, ΔS Fitting->Thermo_Params

Caption: A generalized workflow for an Isothermal Titration Calorimetry experiment.

Method_Comparison ITC Isothermal Titration Calorimetry (ITC) Measures heat change upon binding Provides Kd, n, ΔH, ΔS Label-free, in-solution, full thermodynamics High sample consumption, low throughput SPR Surface Plasmon Resonance (SPR) Measures change in refractive index Provides Kd, kon, koff Real-time kinetics, label-free Immobilization required, potential artifacts BLI Bio-Layer Interferometry (BLI) Measures interference pattern shift Provides Kd, kon, koff High throughput, crude sample compatible Immobilization required, lower sensitivity than SPR MST Microscale Thermophoresis (MST) Measures movement in a temperature gradient Provides Kd Low sample consumption, in-solution Labeling required, no kinetic data Validation Binding Validation of LasR Agonist Validation->ITC Validation->SPR Validation->BLI Validation->MST

Caption: Comparison of biophysical methods for validating protein-ligand binding.

References

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of LasR Agon's

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various synthetic agonists targeting the LasR receptor of Pseudomonas aeruginosa. The objective is to offer a clear, data-driven comparison of the performance of these compounds, supported by detailed experimental protocols and visualizations of the underlying biological pathways.

Introduction to LasR and Quorum Sensing

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation. The LasR protein is a key transcriptional regulator within the QS cascade. It is activated by its native ligand, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL). Upon binding to OdDHL, LasR dimerizes and activates the transcription of target genes, including those responsible for the production of virulence factors. The development of synthetic agonists for LasR is a critical area of research for understanding and potentially manipulating this important bacterial communication system.

The LasR Signaling Pathway

The LasR signaling pathway is a central component of the P. aeruginosa quorum-sensing network. The process begins with the synthesis of the autoinducer molecule OdDHL by the enzyme LasI. As the bacterial population density increases, OdDHL accumulates in the extracellular environment. Once a threshold concentration is reached, OdDHL diffuses back into the cells and binds to the LasR protein. This binding event induces a conformational change in LasR, leading to its dimerization and subsequent binding to specific DNA sequences known as las boxes located in the promoter regions of target genes. This, in turn, initiates the transcription of a wide array of virulence genes.

Reporter_Assay_Workflow start Start culture Overnight culture of E. coli reporter strain start->culture subculture Subculture into fresh media with agonist culture->subculture incubation Incubate to allow for reporter gene expression subculture->incubation lysis Cell lysis to release β-galactosidase incubation->lysis assay Add ONPG substrate and measure absorbance at 420 nm lysis->assay analysis Calculate Miller Units to quantify activity assay->analysis end End analysis->end

A Researcher's Guide to Dose-Response Analysis for Determining LasR Agonist Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the field of bacterial communication, the Pseudomonas aeruginosa LasR protein is a key transcriptional regulator and a critical target for the development of novel anti-virulence agents. As a member of the LuxR-type family, LasR controls the expression of numerous virulence factors in response to the binding of its cognate N-acyl-homoserine lactone (AHL) autoinducer, OdDHL. The identification and characterization of small molecules that can modulate LasR activity, particularly agonists that mimic the natural ligand, are of significant interest for probing quorum sensing pathways and for potential therapeutic applications.

This guide provides a comparative analysis of "LasR agonist 1" against the native ligand and another synthetic agonist, triphenyl-1 (TP-1), focusing on potency determination through dose-response curve analysis. Detailed experimental protocols and data are presented to aid researchers in their own investigations.

Comparative Potency of LasR Agonists

The potency of a LasR agonist is a measure of the concentration required to elicit a half-maximal response (EC50). A lower EC50 value indicates a more potent agonist. The following table summarizes the potency of this compound in comparison to the native autoinducer OdDHL and the synthetic agonist TP-1.

AgonistTypeEC50 (nM)Efficacy (%)Reference
This compound Synthetic5.5~95Hypothetical Data
OdDHL Native1.78100[1]
TP-1 Synthetic0.924≥91[1]

Note: The data for "this compound" is hypothetical for illustrative purposes. The efficacy is reported relative to the maximal response induced by OdDHL.

Understanding the LasR Signaling Pathway

The LasR protein is a central component of the las quorum sensing system in P. aeruginosa. Upon binding of the autoinducer OdDHL, LasR dimerizes and activates the transcription of target genes, including lasI, which is responsible for the synthesis of more OdDHL, creating a positive feedback loop. This signaling cascade regulates the expression of a wide array of virulence factors.[2][3]

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell LasI LasI (Synthase) OdDHL_in OdDHL (Autoinducer) LasI->OdDHL_in synthesizes LasR_inactive Inactive LasR (Monomer) OdDHL_in->LasR_inactive binds to LasR_active Active LasR (Dimer) LasR_inactive->LasR_active dimerization TargetGenes Target Genes (e.g., lasI, virulence factors) LasR_active->TargetGenes activates transcription TargetGenes->LasI positive feedback VirulenceFactors Virulence Factors TargetGenes->VirulenceFactors expression of OdDHL_out OdDHL OdDHL_out->OdDHL_in diffusion

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa.

Experimental Protocol: LasR Agonist Potency Determination

The following protocol outlines a common method for determining the potency of LasR agonists using a reporter gene assay in a heterologous E. coli host. This system allows for the specific assessment of LasR activation without interference from other P. aeruginosa regulatory networks.

Materials
  • E. coli reporter strain (e.g., JLD271) carrying two plasmids:

    • A plasmid expressing LasR (e.g., pJN105L).

    • A reporter plasmid with a LasR-inducible promoter fused to a reporter gene (e.g., lasI-lacZ on pSC11).

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics for plasmid maintenance.

  • Test compounds (LasR agonists) dissolved in a suitable solvent (e.g., DMSO).

  • Ortho-nitrophenyl-β-galactoside (ONPG).

  • 96-well microtiter plates.

  • Incubator and microplate reader.

Experimental Workflow

Experimental_Workflow cluster_workflow Dose-Response Curve Analysis Workflow start Start culture 1. Culture Reporter Strain (E. coli expressing LasR and lasI-lacZ) start->culture prepare_plate 2. Prepare 96-well Plate with serial dilutions of agonist culture->prepare_plate inoculate 3. Inoculate Plate with reporter strain subculture prepare_plate->inoculate incubate 4. Incubate Plate (e.g., 30°C with shaking) inoculate->incubate measure_od 5. Measure Cell Density (OD600) incubate->measure_od lyse_cells 6. Lyse Cells (e.g., with SDS and chloroform) measure_od->lyse_cells add_onpg 7. Add ONPG Substrate lyse_cells->add_onpg measure_abs 8. Measure Absorbance (A420 and A550) add_onpg->measure_abs calculate_miller 9. Calculate Miller Units (β-galactosidase activity) measure_abs->calculate_miller plot_curve 10. Plot Dose-Response Curve (Miller Units vs. Agonist Concentration) calculate_miller->plot_curve calculate_ec50 11. Calculate EC50 using sigmoidal curve fit plot_curve->calculate_ec50 end End calculate_ec50->end

Caption: A generalized workflow for determining LasR agonist potency.

Step-by-Step Procedure
  • Culture Preparation : Grow an overnight culture of the E. coli reporter strain in LB medium with appropriate antibiotics. The next day, subculture the overnight culture into fresh medium and grow to the mid-logarithmic phase.

  • Compound Plating : Prepare serial dilutions of the test agonists in a 96-well plate. Include a positive control (e.g., OdDHL) and a negative control (solvent only).

  • Inoculation and Incubation : Add the reporter strain subculture to each well of the 96-well plate containing the diluted compounds. Incubate the plate at 30°C with shaking for a defined period.

  • β-Galactosidase Assay :

    • Measure the optical density at 600 nm (OD600) to determine cell density.

    • Lyse the cells to release the β-galactosidase enzyme.

    • Add the substrate ONPG to each well and incubate at 30°C until a yellow color develops.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance at 420 nm and 550 nm.

  • Data Analysis :

    • Calculate the β-galactosidase activity in Miller units. The formula is: Miller Units = 1000 × [A420 – (1.75 × A550)] / (Time × Volume × OD600).[1]

    • Normalize the data relative to the maximum response observed with the positive control.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.

Conclusion

The dose-response curve analysis is a fundamental tool for quantifying the potency of LasR agonists. By employing a standardized reporter gene assay, researchers can obtain reliable and comparable data on the activity of novel compounds. The comparison of "this compound" with established agonists like OdDHL and TP-1 provides a clear benchmark for its relative potency. This information is crucial for the selection of lead compounds in drug discovery programs targeting bacterial quorum sensing and for the development of chemical probes to further elucidate the intricacies of LasR-mediated gene regulation.

References

Assessing the Specificity of LasR Agonist 1 in Complex Microbial Communities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a representative synthetic LasR agonist, designated here as Synthetic Agonist 1 (SA1) , with the native Pseudomonas aeruginosa autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and another well-characterized synthetic agonist, Triphenyl-1 (TP-1). The focus is on evaluating the specificity of these agonists, particularly within the context of complex microbial communities. This guide includes comparative performance data, detailed experimental protocols for specificity assessment, and visualizations of key pathways and workflows.

Introduction to LasR and Quorum Sensing Modulation

In the opportunistic pathogen Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator and a central component of the quorum sensing (QS) network.[1] This system allows bacteria to coordinate gene expression in a cell-density-dependent manner, controlling virulence factors and biofilm formation.[2] The LasR receptor is activated by its native N-acyl homoserine lactone (AHL) signal, 3O-C12-HSL.[2] The development of synthetic agonists and antagonists for LasR is a significant area of research aimed at modulating bacterial behavior and developing novel anti-virulence strategies.[1][3] An ideal synthetic agonist should exhibit high potency and specificity for LasR to minimize off-target effects in diverse microbial environments.

Performance Comparison of LasR Agonists

The efficacy of a LasR agonist is determined by its ability to bind to and activate the LasR receptor, leading to the transcription of target genes. The following table summarizes the key performance indicators for our representative Synthetic Agonist 1 (SA1) in comparison to the native ligand and TP-1.

Compound Structure EC50 (nM) in P. aeruginosa Reporter Strain Maximum Efficacy (% of 3O-C12-HSL) Known Cross-Reactivity with other QS Receptors
3O-C12-HSL (Native Ligand) N-(3-oxododecanoyl)-L-homoserine lactone~100-150[4]100%Can activate QscR[1]
Synthetic Agonist 1 (SA1) [Hypothetical Structure]50-100~95%To be determined
TP-1 Triphenyl derivative~70[4]>100%[4]Specific for LasR; no reported cross-reactivity with QscR, LuxR, or RhlR[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams are provided in DOT language script for use with Graphviz.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AHL 3O-C12-HSL / Synthetic Agonist LasR_inactive Inactive LasR (monomer) AHL->LasR_inactive Binds to LasR_active Active LasR (dimer) LasR_inactive->LasR_active Dimerization & Conformational Change DNA las/rhl box (DNA) LasR_active->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Virulence Virulence Factors & Biofilm Transcription->Virulence Leads to

Caption: LasR signaling pathway activation by an agonist.

Specificity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Downstream Analysis cluster_interpretation Data Interpretation Community Complex Microbial Community Agonist Treat with LasR Agonist 1 Community->Agonist Control Control (Vehicle) Community->Control RNAseq Metatranscriptomics (RNA-Seq) Agonist->RNAseq Metabolomics Metabolomics (LC-MS/GC-MS) Agonist->Metabolomics Sequencing 16S rRNA Gene Sequencing Agonist->Sequencing Control->RNAseq Control->Metabolomics Control->Sequencing DEGs Differential Gene Expression RNAseq->DEGs Metabolites Altered Metabolite Profiles Metabolomics->Metabolites CommunityShift Community Composition Shift Sequencing->CommunityShift Specificity Assess Specificity DEGs->Specificity Metabolites->Specificity CommunityShift->Specificity

References

A Researcher's Guide to Evaluating LasR Agonist 1 in Clinically Relevant Bacterial Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of LasR agonist 1, a synthetic quorum sensing (QS) modulator, in clinically relevant bacterial isolates of Pseudomonas aeruginosa. As the master regulator of the QS cascade, LasR is a key target for anti-virulence strategies. This document outlines the signaling pathway, compares the efficacy of a representative agonist against the natural ligand, and provides detailed protocols for assessing its impact on key virulence phenotypes.

The LasR Quorum Sensing Pathway in Pseudomonas aeruginosa

P. aeruginosa employs a hierarchical QS system to coordinate the expression of virulence factors in a cell-density-dependent manner. The las system sits (B43327) at the top of this hierarchy. The synthase LasI produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). As the bacterial population grows, 3-oxo-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the cytoplasmic transcriptional regulator, LasR. The LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, activating the transcription of target genes. These include genes for virulence factors like the elastase LasB, as well as the regulators of subordinate QS systems, rhlR and the pqs system.

LasR_Signaling_Pathway cluster_0 P. aeruginosa Cell LasI LasI (Synthase) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive LasR (inactive) AHL->LasR_inactive Binds & Activates AHL_out 3-oxo-C12-HSL AHL->AHL_out Diffuses LasR_active LasR:AHL Complex (Active Dimer) LasR_inactive->LasR_active Dimerizes DNA Target Gene Promoters (las/rhl box) LasR_active->DNA Binds Virulence Virulence Factors (e.g., LasB Elastase) DNA->Virulence Upregulates Rhl_PQS rhl & pqs Systems DNA->Rhl_PQS Upregulates caption LasR Signaling Pathway. Experimental_Workflow cluster_0 Phase 1: Isolate Characterization cluster_1 Phase 2: Agonist Evaluation cluster_2 Phase 3: Data Analysis Isolates Clinical P. aeruginosa Isolates Screening Screen for Functional LasR (e.g., lasB plate assay, PCR/sequencing) Isolates->Screening Functional_Isolates Select lasR-Functional Isolates Screening->Functional_Isolates Elastase Elastase Assay (ECR Method) Functional_Isolates->Elastase Pyocyanin Pyocyanin Assay (Chloroform Extraction) Functional_Isolates->Pyocyanin Biofilm Biofilm Assay (Crystal Violet) Functional_Isolates->Biofilm Data Quantify & Compare Results Elastase->Data Pyocyanin->Data Biofilm->Data Conclusion Evaluate Agonist Efficacy Data->Conclusion caption Experimental Workflow.

Safety Operating Guide

Essential Guide to the Proper Disposal of LasR Agonist 1

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory professionals handling LasR agonist 1 are tasked with the critical responsibility of ensuring its proper disposal to maintain a safe laboratory environment and adhere to regulatory standards. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, encompassing immediate safety protocols, waste segregation, and step-by-step disposal instructions.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for this compound for specific handling and safety information. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety Goggles: To protect against accidental splashes.

  • Lab Coat: To prevent contamination of personal clothing.

  • Chemical-Resistant Gloves: To avoid direct skin contact.

All handling of this compound, particularly in its powdered form or as a concentrated solution, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Waste Segregation and Classification

Proper waste segregation at the source is a foundational principle of laboratory safety and compliant waste management.[1][2] Before disposal, this compound waste must be categorized based on its physical state and potential for contamination. The primary waste streams for this compound are:

  • Solid Waste: Includes contaminated items such as vials, pipette tips, gloves, and any unused lyophilized powder.[1]

  • Liquid Waste: Encompasses unused or expired solutions of this compound.[1]

  • Sharps Waste: Consists of any contaminated items that can puncture the skin, such as needles and syringes.[1]

It is crucial to avoid mixing different categories of waste in the same container to prevent unforeseen chemical reactions and to ensure that each waste stream is disposed of according to the appropriate protocols.[2][3]

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for chemical waste disposal. Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines and local regulations, as they may have specific requirements. [1][3]

1. Solid Waste Disposal:

  • Contaminated Materials: All non-sharp solid waste that has been in contact with this compound should be collected in a designated hazardous waste container.[1] This container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound").

  • Unused Powder: Small quantities of expired or unused this compound powder should first be dissolved in a suitable solvent. This solution should then be treated as liquid waste and undergo chemical inactivation.[1]

2. Liquid Waste Disposal:

  • Chemical Inactivation: For liquid waste containing this compound, chemical inactivation is a recommended step to degrade the active compound before disposal. The specific inactivation agent and required contact time should be determined in consultation with your institution's EHS office.

  • Drain Disposal: Following complete inactivation, some neutralized liquid waste may be permissible for drain disposal with a large volume of water. However, this is strictly dependent on local and institutional regulations. Never pour untreated this compound solutions down the drain. [1]

3. Sharps Waste Disposal:

  • Immediate Disposal: All sharps contaminated with this compound must be disposed of immediately after use.[1]

  • Designated Containers: Use a puncture-resistant, leak-proof sharps container that is clearly labeled with the biohazard symbol and indicates it contains pharmaceutical waste.[1]

  • Container Management: Do not overfill sharps containers. They should be sealed when approximately three-quarters full and disposed of according to institutional protocols for hazardous sharps waste.[1]

Parameter Guideline Citation
Personal Protective Equipment (PPE) Safety goggles, lab coat, chemical-resistant gloves[1]
Primary Engineering Control Certified chemical fume hood for handling powders and concentrated solutions[1]
Solid Waste Container Labeled, sealed hazardous waste container[1]
Liquid Waste Treatment Chemical inactivation prior to disposal[1]
Sharps Container Puncture-resistant, leak-proof, labeled with biohazard symbol[1]
Regulatory Compliance Adherence to institutional EHS and local regulations is mandatory[1][3]

Experimental Workflow for Waste Disposal

DisposalWorkflow cluster_Preparation Preparation cluster_WasteGeneration Waste Generation & Segregation cluster_DisposalPathways Disposal Pathways A Don PPE (Goggles, Lab Coat, Gloves) B Work in Chemical Fume Hood A->B C Identify Waste Type (Solid, Liquid, Sharps) B->C D Segregate Waste at Source C->D E Solid Waste (Contaminated materials, unused powder) D->E F Liquid Waste (Unused/expired solutions) D->F G Sharps Waste (Needles, syringes) D->G H Place in Labeled Hazardous Waste Container E->H I Chemical Inactivation (Consult EHS) F->I J Dispose in Puncture-Resistant Sharps Container G->J K Final Disposal (Follow Institutional Protocol) H->K I->K J->K

Caption: Workflow for the proper disposal of this compound waste.

LasR Signaling Pathway Overview

LasR is a key transcriptional regulator in the quorum-sensing system of Pseudomonas aeruginosa. Understanding this pathway is crucial for researchers working with LasR agonists. The agonist binds to and activates LasR, which then dimerizes and binds to specific DNA sequences, leading to the transcription of target genes. This process regulates various virulence factors and biofilm formation.[4][5]

LasR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AHL Acyl-Homoserine Lactone (AHL Signal) LasR_inactive Inactive LasR (Monomer) AHL->LasR_inactive Diffuses into cell LasR_active Active LasR Complex (Dimer) LasR_inactive->LasR_active Activation & Dimerization LasR_agonist This compound LasR_agonist->LasR_inactive Binds to DNA las/rhl box DNA LasR_active->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Virulence Virulence Factor Production & Biofilm Formation Transcription->Virulence Leads to

References

Personal protective equipment for handling LasR agonist 1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling LasR agonist 1, a compound that activates the LasR quorum-sensing transcriptional regulator in Pseudomonas aeruginosa. The following procedures are designed to ensure the safety of researchers and laboratory personnel, outlining operational protocols and disposal plans.

Disclaimer: "this compound" is a general term for a compound activating the LasR protein. As no specific commercial product with this designation has a publicly available Safety Data Sheet (SDS), this guidance is based on standard laboratory practices for handling novel or experimental small molecule compounds. It is imperative to consult the specific SDS for any particular LasR agonist being used.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to chemical and biological hazards in the laboratory.[1][2][3]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be worn at all times in the laboratory to protect against chemical splashes.[1][2]
Face ShieldRecommended when there is a significant risk of splashing, such as during the preparation of concentrated stock solutions or large volumes.[2][3]
Hand Protection Disposable Nitrile GlovesShould be worn when handling the compound in either solid or solution form. For incidental contact, single gloves are sufficient.[1][2]
Double GlovingRecommended when handling concentrated stock solutions or during procedures with a higher risk of contamination.[2]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from spills.[1][3]
Chemical-Resistant ApronRecommended when working with larger quantities or when there is a higher potential for splashes.
Respiratory Protection Fume HoodAll handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
Foot Protection Closed-toe ShoesRequired in all laboratory settings to protect against spills and falling objects.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure a safe laboratory environment.

Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the container is compromised, do not open it. Move it to a fume hood and contact your institution's Environmental Health and Safety (EHS) office.

  • Verify that the compound received matches the order specifications.

Storage:

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Follow the specific storage temperature recommendations provided by the manufacturer (e.g., -20°C or -80°C for long-term storage of stock solutions).[4]

  • Keep the container tightly sealed when not in use.

Preparation of Stock Solutions:

  • Perform all weighing of the solid compound and preparation of stock solutions inside a chemical fume hood.

  • Use a dedicated, calibrated balance for weighing.

  • Select an appropriate solvent as specified in the experimental protocol.

  • Slowly add the solvent to the solid to avoid splashing.

  • Ensure the compound is fully dissolved before use.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Solid Waste - Contaminated consumables (e.g., pipette tips, microfuge tubes, weighing paper) should be collected in a designated, clearly labeled hazardous waste container.
Liquid Waste - Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. - Do not dispose of liquid waste down the drain.
Sharps Waste - Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[5]
Decontamination - Spills should be cleaned immediately using an appropriate absorbent material and decontaminated with a suitable disinfectant (e.g., 10% bleach solution), followed by a water rinse.[5] - All materials used for spill cleanup should be disposed of as hazardous waste.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific guidelines.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for studying a LasR agonist and the general LasR signaling pathway in Pseudomonas aeruginosa.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_agonist Prepare this compound Stock Solution treatment Treat Culture with this compound prep_agonist->treatment prep_culture Prepare P. aeruginosa Culture prep_culture->treatment incubation Incubate under Defined Conditions treatment->incubation measurement Measure Reporter Gene Expression (e.g., GFP, β-galactosidase) incubation->measurement data_collection Collect Data measurement->data_collection data_analysis Analyze and Interpret Results data_collection->data_analysis

Caption: A typical experimental workflow for assessing the activity of this compound.

lasr_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AHL 3-oxo-C12-HSL (Autoinducer) LasR_inactive Inactive LasR AHL->LasR_inactive Binds Agonist This compound Agonist->LasR_inactive Binds LasR_active Active LasR Complex LasR_inactive->LasR_active Activates lasI_gene lasI gene LasR_active->lasI_gene Promotes Transcription virulence_genes Virulence Genes LasR_active->virulence_genes Promotes Transcription LasI_protein LasI Synthase lasI_gene->LasI_protein Translation Virulence_factors Virulence Factors (e.g., elastase, proteases) virulence_genes->Virulence_factors Translation LasI_protein->AHL Synthesizes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.